Product packaging for AZD 9272(Cat. No.:CAS No. 327056-26-8)

AZD 9272

Número de catálogo: B1666246
Número CAS: 327056-26-8
Peso molecular: 284.22 g/mol
Clave InChI: RBSPCALDSNXWEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

an mGluR5 antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6F2N4O B1666246 AZD 9272 CAS No. 327056-26-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSPCALDSNXWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-26-8
Record name AZD-9272
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327056268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9272
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SQ9B412I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the mGluR5 Binding Affinity of AZD9272

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the binding characteristics of AZD9272, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). AZD9272 has been investigated as a potential therapeutic agent and as a radioligand for positron emission tomography (PET) imaging.[1][2] A critical aspect of its pharmacological profile is its notable off-target binding to monoamine oxidase-B (MAO-B), which will also be addressed in this document.[3][4]

Core Concepts: mGluR5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and neuronal development.[5] Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate at its binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[5] As a negative allosteric modulator, AZD9272 reduces the affinity and/or efficacy of glutamate, thereby dampening the receptor's signaling cascade.[2]

Quantitative Binding Affinity Data

The binding affinity of AZD9272 has been determined for both its primary target, mGluR5, and its significant off-target, MAO-B. The data presented below is crucial for understanding the compound's potency and selectivity.

CompoundTargetAssay TypeRadioligandPreparationAffinity ValueReference
AZD9272mGluR5Not SpecifiedNot SpecifiedNot SpecifiedKd: 2.8 nM
AZD9272MAO-BIn vitro autoradiography[3H]AZD9272Human brain tissueHigh Affinity (exact value not specified)[3][4]

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As a NAM, AZD9272 attenuates this signaling cascade.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds & Activates Gq_alpha Gαq mGluR5->Gq_alpha Activates AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Binds & Inhibits PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Experimental_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from HEK293-mGluR5 cells) start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand ([3H]AZD9272) - Increasing concentrations of AZD9272 prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapidly filter to separate bound from free radioligand incubate->filter wash Wash filters with cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Data Analysis: - Calculate specific binding - Plot competition curve - Determine IC50 and Ki count->analyze end End analyze->end

References

An In-Depth Technical Guide to AZD 9272: A Selective mGluR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD 9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Despite being unsuccessful in human clinical trials for analgesia, its high affinity, selectivity, and brain-penetrant properties make it a valuable research tool for investigating the physiological and pathological roles of the mGluR5.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and experimental protocols related to this compound, intended to support further research and drug discovery efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a synthetic organic compound.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile[3]
Molecular Formula C₁₄H₆F₂N₄O[2][4]
Molecular Weight 284.22 g/mol [2][5]
CAS Number 327056-26-8[3]
Appearance Solid[6]
SMILES N#Cc1cc(cc(F)c1)c1nc(no1)c1ncc(F)cc1[3]
InChI InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H[3]
InChIKey RBSPCALDSNXWEP-UHFFFAOYSA-N[3]
Solubility Soluble to 50 mM in DMSO. Slightly soluble in Acetonitrile (0.1-1 mg/ml).[7]
Purity ≥98%[4]

Pharmacology

This compound functions as a selective antagonist of mGluR5, a G-protein coupled receptor (GPCR) involved in various neurological processes.[2][3]

Mechanism of Action

This compound is a negative allosteric modulator, meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting receptor activation.

Potency and Selectivity

This compound exhibits high potency for both rat and human mGluR5 receptors. It also demonstrates significant selectivity for mGluR5 over other mGlu receptor subtypes.[1][2]

ParameterSpeciesValueReference(s)
IC₅₀ Rat mGluR52.6 nM[1][2]
IC₅₀ Human mGluR57.6 nM[1][2]
Selectivity Over other mGluRs>3900-fold[1][2]
IC₅₀ (Phosphatidylinositol Hydrolysis) Human mGluR526 nM[2]
Pharmacokinetics

Preclinical studies in rats have provided insights into the pharmacokinetic profile of this compound.

ParameterSpeciesValueReference(s)
Terminal Half-life (IV) Rat2 - 6 hours[2]
Terminal Half-life (Oral) RatSimilar to IV[2]
Discriminative Half-life Rat21.93 - 24.3 hours[8]
Brain Penetration Orally active and brain penetrant[1][2]

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes AZD9272 This compound AZD9272->mGluR5 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_cyto Ca²⁺ ER->Ca2_cyto releases Ca2_ER Ca²⁺ Ca2_cyto->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound
In Vitro Assays

This assay measures the antagonist activity of this compound by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5.

  • Materials:

    • HEK293-mGluR5 cells

    • 96-well or 384-well black-walled, clear-bottom microplates

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Probenecid (optional, to prevent dye extrusion)

    • mGluR5 agonist (e.g., (S)-3,5-DHPG or Glutamate)

    • This compound

    • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

  • Protocol:

    • Cell Plating: Seed HEK293-mGluR5 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium-sensitive dye in assay buffer.

      • Remove the cell culture medium and add the loading buffer to each well.

      • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

    • Compound Addition:

      • Prepare serial dilutions of this compound in assay buffer.

      • Place the cell plate in the FLIPR instrument.

      • Add the this compound dilutions to the wells and incubate for a defined period (e.g., 10-20 minutes).

    • Agonist Stimulation and Data Acquisition:

      • Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

      • Add the agonist to the wells while simultaneously recording the fluorescence intensity over time.

    • Data Analysis:

      • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium response.

      • Determine the IC₅₀ value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

FLIPR_Assay_Workflow Start Start Plate_Cells Plate HEK293-mGluR5 Cells Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Dye_Loading Load Cells with Calcium-Sensitive Dye Incubate_Overnight->Dye_Loading Incubate_Dye Incubate (e.g., 1 hr, 37°C) Dye_Loading->Incubate_Dye Add_AZD9272 Add this compound (Serial Dilutions) Incubate_Dye->Add_AZD9272 Incubate_AZD9272 Incubate (e.g., 10-20 min) Add_AZD9272->Incubate_AZD9272 Add_Agonist Add mGluR5 Agonist (e.g., DHPG) Incubate_AZD9272->Add_Agonist Record_Fluorescence Record Fluorescence (FLIPR) Add_Agonist->Record_Fluorescence Analyze_Data Analyze Data (Calculate IC₅₀) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

References

AZD9272: A Technical Guide to Brain Penetrance and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its ability to cross the blood-brain barrier and engage with its central target makes it a compound of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the brain penetrance and distribution of AZD9272, compiling key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. A notable characteristic of AZD9272 is its dual binding affinity for both mGluR5 and monoamine oxidase-B (MAO-B), a factor that is crucial for interpreting its distribution and potential pharmacological effects in the brain.[1][2][3]

Quantitative Data on Brain Penetrance and Distribution

The brain penetrance of AZD9272 has been primarily assessed in non-human primates using positron emission tomography (PET) with radiolabeled versions of the compound, namely [¹¹C]AZD9272 and [¹⁸F]AZD9272.

In Vivo Brain Uptake in Non-Human Primates
RadiotracerSpeciesMaximum Whole Brain Radioactivity (% Injected Dose)Time of Maximum ConcentrationReference
[¹⁸F]AZD9272Cynomolgus Monkey4.9 - 6.7%Not Specified[1][4]
Regional Brain Distribution (Volume of Distribution, VT) in Non-Human Primates

The total volume of distribution (VT), a measure of radioligand binding, has been quantified in various brain regions.

Brain Region[¹¹C]AZD9272 VT (mL/cm³)[¹⁸F]AZD9272 VT (mL/cm³)
Ventral Striatum18.017.3
Occipital Cortex6.55.7

Data from studies in Cynomolgus monkeys.

Experimental Protocols

Positron Emission Tomography (PET) Imaging in Non-Human Primates

Objective: To quantify the brain uptake and regional distribution of AZD9272 in vivo.

Radiotracers: [¹¹C]AZD9272 or [¹⁸F]AZD9272.

Animal Model: Cynomolgus monkeys.

Procedure:

  • Radiosynthesis:

    • [¹¹C]AZD9272 is synthesized via a palladium-mediated ¹¹C-cyanation reaction.

    • [¹⁸F]AZD9272 is synthesized from a nitro precursor.[1][4] The radiochemical purity is ensured to be >99%.[1][4]

  • Animal Preparation: Non-human primates are anesthetized and positioned in the PET scanner.

  • Radiotracer Administration: A bolus of the radiotracer (e.g., 155 MBq of [¹⁸F]AZD9272) is injected intravenously.[1]

  • PET Scan Acquisition: Dynamic PET scans are acquired over a period of up to 231 minutes.[1][4]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.

  • Image Analysis:

    • PET images are reconstructed and co-registered with magnetic resonance imaging (MRI) scans for anatomical reference.

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the total volume of distribution (VT).

In Vitro Autoradiography

Objective: To visualize the regional distribution of AZD9272 binding sites in brain tissue.[5][6]

Radiotracer: [³H]AZD9272.

Tissue: Non-human primate or human brain sections.[2][5][6]

Procedure:

  • Tissue Preparation: Frozen brain tissue is sectioned into thin slices (e.g., 20 µm) and mounted on microscope slides.

  • Incubation: The slides are incubated with a solution containing [³H]AZD9272. To determine non-specific binding, a separate set of slides is incubated with [³H]AZD9272 in the presence of a high concentration of a competing ligand (e.g., unlabeled AZD9272 or fenobam).[2]

  • Washing: The slides are washed in buffer to remove unbound radioligand.

  • Drying and Exposure: The slides are dried and exposed to a phosphor imaging plate or film.

  • Image Analysis: The resulting autoradiograms are analyzed to quantify the density of radioligand binding in different brain regions.

Visualizations

Signaling Pathway of mGluR5

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq11 Gq/11 mGluR5->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2_release->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling pathway.

Experimental Workflow for PET Imaging

PET_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of [¹¹C]AZD9272 or [¹⁸F]AZD9272 Injection Intravenous Injection of Radiotracer Radiosynthesis->Injection AnimalPrep Animal Preparation (Anesthesia) AnimalPrep->Injection PETScan Dynamic PET Scan Injection->PETScan BloodSampling Arterial Blood Sampling Injection->BloodSampling ImageRecon Image Reconstruction & Co-registration with MRI PETScan->ImageRecon KineticModeling Kinetic Modeling BloodSampling->KineticModeling TACs Generation of Time-Activity Curves (TACs) ImageRecon->TACs TACs->KineticModeling VTEstimation Estimation of Volume of Distribution (VT) KineticModeling->VTEstimation

Caption: Workflow for AZD9272 PET imaging studies.

Logical Relationship of AZD9272 Brain Distribution Studies

Logical_Relationship cluster_in_vivo In Vivo Studies (PET) cluster_in_vitro In Vitro Studies cluster_targets Molecular Targets AZD9272 AZD9272 PET PET Imaging with [¹¹C]AZD9272 & [¹⁸F]AZD9272 AZD9272->PET Autoradiography Autoradiography with [³H]AZD9272 AZD9272->Autoradiography BrainUptake Quantification of Brain Uptake (%ID) PET->BrainUptake RegionalDist Regional Distribution (VT) PET->RegionalDist mGluR5_target mGluR5 BrainUptake->mGluR5_target reflects binding to MAOB_target MAO-B BrainUptake->MAOB_target reflects binding to RegionalDist->mGluR5_target reflects binding to RegionalDist->MAOB_target reflects binding to BindingSites Visualization of Binding Sites Autoradiography->BindingSites BindingSites->mGluR5_target identifies BindingSites->MAOB_target identifies

Caption: Interrelationship of studies on AZD9272 brain distribution.

References

AZD9272: An In-Depth Profile of its Selectivity for the Metabotropic Glutamate Receptor 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). A critical aspect of its profile is its significant off-target affinity for monoamine oxidase-B (MAO-B), which will also be detailed. This document summarizes key quantitative data, outlines detailed experimental protocols for the assays used to determine selectivity, and provides visualizations of relevant biological pathways and experimental workflows.

Executive Summary

AZD9272 is a potent and selective negative allosteric modulator of mGluR5, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. In functional assays, it demonstrates high potency at the human mGluR5, with an IC50 value of 26 nM in a phosphatidylinositol hydrolysis assay. Notably, AZD9272 shows a remarkable selectivity for mGluR5 over other mGluR subtypes, exhibiting no agonist, antagonist, or positive allosteric modulator activity at the other seven mGluR subtypes at concentrations up to 30 µM. However, a significant characteristic of AZD9272 is its high affinity for monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This off-target binding is a crucial consideration in the overall pharmacological profile of the compound.

Data Presentation: Quantitative Selectivity Profile

The following tables summarize the quantitative data for AZD9272's activity at mGluR5 and its selectivity over other mGluR subtypes, as well as its interaction with MAO-B.

Table 1: Potency of AZD9272 at Human mGluR5

ReceptorAssay TypeParameterValue (nM)
human mGluR5Phosphatidylinositol HydrolysisIC5026

Table 2: Selectivity of AZD9272 over other mGluR Subtypes

Receptor SubtypeFunctional Activity Observed (up to 30 µM)
mGluR1No agonist, antagonist, or PAM activity
mGluR2No agonist, antagonist, or PAM activity
mGluR3No agonist, antagonist, or PAM activity
mGluR4No agonist, antagonist, or PAM activity
mGluR6No agonist, antagonist, or PAM activity
mGluR7No agonist, antagonist, or PAM activity
mGluR8No agonist, antagonist, or PAM activity

Table 3: Off-Target Profile of AZD9272

Off-TargetInteractionQuantitative Data
Monoamine Oxidase-B (MAO-B)High-affinity bindingIn vitro and in vivo studies demonstrate potent inhibition of [3H]AZD9272 binding by MAO-B selective inhibitors. A specific Ki or IC50 value from a direct binding assay is not publicly available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and information from relevant publications.

Radioligand Binding Assay for mGluR5

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., AZD9272) for mGluR5 using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for mGluR5.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human mGluR5.

  • Radioligand: [³H]-MPEP (a known mGluR5 antagonist).

  • Test compound: AZD9272.

  • Non-specific binding control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing mGluR5 in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Total Binding: Add 50 µL of assay buffer, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.

    • Non-specific Binding: Add 50 µL of 10 µM MPEP, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.

    • Competition Binding: Add 50 µL of serial dilutions of AZD9272, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol (PI) Hydrolysis Assay (Functional Assay)

This protocol describes a functional assay to measure the antagonist activity of a compound at Gq-coupled receptors like mGluR5 by quantifying the accumulation of inositol phosphates.

Objective: To determine the IC50 of a test compound in inhibiting agonist-stimulated PI hydrolysis.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Cell culture medium containing [³H]-myo-inositol.

  • Agonist: Glutamate or a selective mGluR5 agonist like DHPG.

  • Test compound: AZD9272.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture and Labeling: Plate HEK293-mGluR5 cells in 24-well plates and culture until confluent. Label the cells by incubating overnight with medium containing [³H]-myo-inositol.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of AZD9272 for a specified period (e.g., 15-30 minutes).

    • Stimulate the cells by adding a fixed concentration of the agonist (e.g., EC80 of glutamate).

    • Incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold formic acid.

    • Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns with water to remove free [³H]-myo-inositol.

    • Elute the total inositol phosphates with ammonium formate/formic acid solution.

  • Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.

    • Determine the IC50 value by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

mGluR5_Signaling_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site Gq Gq/11 mGluR5->Gq Activates AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Binds to allosteric site PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2

Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_wells Assay Conditions (in triplicate) prep 1. Membrane Preparation (HEK293 cells with mGluR5) setup 2. Assay Setup in 96-well Plate prep->setup total Total Binding (Membranes + [³H]-MPEP) setup->total nsb Non-specific Binding (Membranes + [³H]-MPEP + excess MPEP) setup->nsb comp Competition (Membranes + [³H]-MPEP + AZD9272) setup->comp incubate 3. Incubation (Room temp, 60-90 min) filter 4. Filtration (Separate bound/free radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Selectivity

AZD9272_Selectivity_Profile cluster_mGluRs Metabotropic Glutamate Receptors cluster_off_target Off-Target AZD9272 AZD9272 mGluR5 mGluR5 AZD9272->mGluR5 High Potency NAM (IC50 = 26 nM) other_mGluRs Other mGluRs (mGluR1-4, 6-8) AZD9272->other_mGluRs No Activity (up to 30 µM) MAOB MAO-B AZD9272->MAOB High Affinity Binding

Caption: AZD9272's selectivity profile for mGluRs and MAO-B.

AZD9272: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Initially investigated for its potential in treating neurological and psychiatric disorders, its unique pharmacokinetic and pharmacodynamic properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the available preclinical data on AZD9272, focusing on its pharmacokinetic profile, pharmacodynamic characteristics, and the experimental methodologies used in its evaluation. A notable feature of AZD9272 is its significant off-target binding to monoamine oxidase-B (MAO-B), a discovery that has added complexity to the understanding of its pharmacological effects.[3][4]

Pharmacokinetic Properties

AZD9272 has been shown to be orally available and possesses a long half-life in preclinical species, suggesting the potential for long-interval administration.[1][2]

In Vivo Pharmacokinetics in Rats

Table 1: Discriminative Half-Life of AZD9272 in Rats

ParameterValueSpeciesStudy Type
Discriminative Half-Life24.3 hoursRatDrug Discrimination
Data from Swedberg et al.

This extended half-life is a key characteristic of the compound.

Biodistribution and Metabolism in Non-Human Primates

Studies utilizing positron emission tomography (PET) with radiolabeled AZD9272 ([¹¹C]AZD9272 and [¹⁸F]AZD9272) in cynomolgus monkeys have provided data on its distribution and metabolism.

  • Brain Uptake : Following intravenous injection, [¹¹C]AZD9272 demonstrates high brain uptake, with 10% of the total injected radioactivity present in the brain at five minutes post-injection. The distribution is consistent with the known localization of mGluR5, showing high concentrations in the caudate, cingulate gyrus, and thalamus, moderate levels in the temporal cortex, and lower levels in the cerebellum.

  • Metabolic Stability : Analysis of radiometabolites in plasma indicates relatively slow metabolism, resulting in the formation of more hydrophilic metabolites.[5]

Table 2: Biodistribution of [¹⁸F]AZD9272 in Non-Human Primates

OrganUptake
LiverHigh
Small IntestineHigh
BrainModerate
KidneyModerate
Data from a study on [¹⁸F]AZD9272.

Pharmacodynamic Properties

AZD9272 acts as a potent and selective negative allosteric modulator of both human and rat mGluR5.[1][2] It interacts with the same binding site as MPEP, a well-characterized mGluR5 antagonist.[1][2]

In Vitro Potency

While specific Ki values for mGluR5 binding are not detailed in the available literature, the compound's high potency is consistently reported.

In Vivo Pharmacodynamics: Receptor Occupancy

In vivo competition binding studies in non-human primates using [¹¹C]AZD9272 have demonstrated dose-dependent reduction in binding upon co-injection with unlabeled AZD9272, confirming target engagement in the brain.

Off-Target Activity: MAO-B Binding

A significant pharmacodynamic characteristic of AZD9272 is its high-affinity binding to monoamine oxidase-B (MAO-B).[3][4] This off-target activity is a critical consideration in interpreting its overall pharmacological profile. The binding to MAO-B may contribute to some of the observed in vivo effects.

Experimental Protocols

Drug Discrimination Studies in Rats
  • Objective : To characterize the interoceptive stimulus effects of AZD9272.

  • Apparatus : Standard two-lever operant conditioning chambers.[5]

  • Procedure :

    • Training Phase : Rats are trained to discriminate between the effects of a specific training drug (e.g., MTEP or AZD9272 itself) and vehicle. This is typically achieved using a fixed-ratio schedule of food reinforcement, where pressing the correct lever after drug or vehicle administration results in a food pellet.[5][6] Due to the long duration of action of AZD9272, discrimination training was conducted every other day.[7]

    • Testing Phase : Once the rats reliably discriminate between the training drug and vehicle, test sessions are conducted with various doses of AZD9272 or other compounds to determine if they produce similar stimulus effects (generalization).[6]

  • Data Analysis : The primary endpoints are the percentage of responses on the drug-appropriate lever and the rate of responding.[6] The discriminative half-life is determined by assessing the duration of the drug's stimulus effect over time.[7]

G cluster_training Training Phase cluster_testing Testing Phase Drug Administration Drug Administration Lever Press Lever Press Drug Administration->Lever Press Drug Cue Food Reward Food Reward Lever Press->Food Reward Correct Lever Vehicle Administration Vehicle Administration Vehicle Administration->Lever Press Vehicle Cue Test Compound Test Compound Lever Selection Lever Selection Test Compound->Lever Selection Generalization Assessment Generalization Assessment Lever Selection->Generalization Assessment Training Phase Training Phase Testing Phase Testing Phase G cluster_prep Membrane Preparation cluster_assay Competition Binding Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Pellet Membrane Pellet Centrifugation->Membrane Pellet Incubation Incubation Membrane Pellet->Incubation Filtration Filtration Incubation->Filtration Radioligand Radioligand Radioligand->Incubation AZD9272 AZD9272 AZD9272->Incubation Quantification Quantification Filtration->Quantification Data Analysis Data Analysis Quantification->Data Analysis IC50 -> Ki mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq11 Gq/11 mGluR5->Gq11 Activates AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

References

AZD9272: A Technical Guide to Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of AZD9272, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] A comprehensive understanding of its solubility is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes. This document details quantitative solubility data, standardized experimental protocols for solution preparation, and visual representations of relevant biological pathways and experimental workflows.

Core Properties of AZD9272

PropertyValue
IUPAC Name 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile[2]
CAS Number 327056-26-8[1][4][5]
Molecular Formula C₁₄H₆F₂N₄O[2][4][5]
Molecular Weight 284.22 g/mol [4][5]
Mechanism of Action Negative Allosteric Modulator of mGluR5[5]

Quantitative Solubility Data

The solubility of AZD9272 has been reported in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most frequently cited solvent for preparing stock solutions. The available quantitative data is summarized below. It is important to note the variability in reported DMSO solubility, which may be influenced by factors such as compound purity, temperature, and the use of physical methods like sonication and heating.

SolventReported SolubilityMolar Equivalent (at 284.22 g/mol )NotesSource(s)
DMSO 50 mM14.21 mg/mL-[4][5]
DMSO Sparingly soluble: 1-10 mg/mL~3.5 mM - 35 mM-[5]
DMSO 2 mg/mL~7.04 mMRequires sonication and heating to 60°C.[6]
Acetonitrile Slightly soluble: 0.1-1 mg/mL~0.35 mM - 3.5 mM-[5]
Phosphate Buffered Saline (PBS), pH 7.4 Not QuantifiedNot QuantifiedA radiolabeled form ([¹⁸F]AZD9272) was found to be stable in solution, suggesting sufficient solubility for in vivo imaging studies.[7][8]

Experimental Protocols

General Protocol for Stock Solution Preparation in DMSO

This protocol is based on common laboratory practices and specific recommendations for AZD9272 to achieve higher solubility.

  • Weighing: Accurately weigh the desired amount of solid AZD9272 powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).

  • Solubilization: To aid dissolution, especially for higher concentrations, employ the following techniques:

    • Warming: Gently warm the vial to 37°C.[4] For concentrations around 2 mg/mL, heating to 60°C may be necessary.[6]

    • Vortexing/Shaking: Mix the solution thoroughly.

    • Sonication: Place the vial in an ultrasonic bath for a short period to break up any aggregates and facilitate dissolution.[4][6]

  • Verification: Ensure the solution is clear and free of any visible precipitate before use.

  • Storage: Store the stock solution at -20°C for long-term stability.[4] Stock solutions are reported to be stable for several months under these conditions.[4]

Workflow for Solubility Assessment

The following diagram outlines a general workflow for determining the thermodynamic solubility of a compound like AZD9272 in a given solvent system.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid AZD9272 to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge or filter to remove undissolved solid B->C D Collect supernatant C->D E Dilute supernatant with appropriate solvent D->E F Quantify concentration (e.g., HPLC, LC-MS) E->F G Calculate solubility F->G

General workflow for experimental solubility determination.

Mechanism of Action: mGluR5 Signaling Pathway

AZD9272 functions as a negative allosteric modulator of the mGluR5 receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand glutamate, initiates a signaling cascade involving Gαq. This leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key signaling event that AZD9272 inhibits.[1][4]

The diagram below illustrates this pathway and the inhibitory action of AZD9272.

G cluster_membrane Cell Membrane cluster_ligands cluster_cytosol Cytosol mGluR5 mGluR5 Gaq Gαq mGluR5->Gaq activates PLC PLC Gaq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR5 AZD9272 AZD9272 AZD9272->mGluR5 inhibits IP3 IP₃ PIP2->IP3 produces Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers

Inhibitory action of AZD9272 on the mGluR5 signaling pathway.

References

AZD9272: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for AZD9272, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The information is compiled from publicly available sources to assist researchers and drug development professionals in the proper handling and storage of this compound.

Overview of AZD9272

AZD9272 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the mGluR5 receptor. It has been utilized in preclinical and clinical research to investigate the role of mGluR5 in various neurological and psychiatric disorders. More recent research has also identified an off-target binding affinity for monoamine oxidase-B (MAO-B). Given its use in sensitive experimental settings, understanding its stability profile is critical for ensuring the reliability and reproducibility of research outcomes.

Recommended Storage Conditions

The stability of AZD9272 is dependent on its form (powder or in solvent) and the storage temperature. The following tables summarize the recommended storage conditions based on supplier data.

Table 1: Storage Conditions for Solid AZD9272

FormTemperatureDuration
Powder-20°C3 years
Powder4°C2 years

Table 2: Storage Conditions for AZD9272 in Solvent

SolventTemperatureDuration
Various-80°C6 months
Various-20°C1 month

Stability Data

Detailed, publicly available stability studies on AZD9272 under various stress conditions (e.g., forced degradation studies involving acid, base, oxidation, heat, and light) are limited. However, stability data for a radiolabeled analog, [¹⁸F]AZD9272, provides some insight into its stability in an aqueous formulation.

Table 3: Stability of [¹⁸F]AZD9272 in Phosphate-Buffered Saline (PBS)

FormulationpHTemperatureDurationRadiochemical PurityAnalytical Method
Sterile PBS7.4Not Specified≥ 2 hours>99%High-Performance Liquid Chromatography (HPLC)

This data indicates that the core structure of AZD9272 is stable in a neutral aqueous solution for at least two hours.

Experimental Protocols

Detailed experimental protocols for the long-term stability testing of non-radiolabeled AZD9272 are not publicly available. However, a general workflow for stability testing of a research compound like AZD9272 can be outlined. Furthermore, the protocol for the stability assessment of [¹⁸F]AZD9272 has been described in the literature.

General Forced Degradation Study Workflow

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical workflow is illustrated below.

Forced Degradation Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Stress_Samples Generate Stressed Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal_Stress Thermal Stress (e.g., 60°C) Photostability Photostability (ICH Q1B) Drug_Substance AZD9272 Drug Substance Analytical_Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Drug_Substance->Analytical_Method_Development Drug_Substance->Stress_Samples Analysis Analyze Samples Analytical_Method_Development->Analysis Stress_Samples->Analysis Degradation_Profile Establish Degradation Profile and Pathways Analysis->Degradation_Profile Method_Validation Validate Analytical Method Degradation_Profile->Method_Validation

A generalized workflow for conducting forced degradation studies on a drug substance like AZD9272.
Stability Assessment of [¹⁸F]AZD9272

The stability of the radiolabeled analog, [¹⁸F]AZD9272, was assessed after its synthesis and formulation.

Protocol:

  • Synthesis and Purification: [¹⁸F]AZD9272 is synthesized via nucleophilic substitution and purified using High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified radioligand is formulated in a sterile phosphate-buffered saline (PBS) solution at pH 7.4.

  • Stability Testing: The formulated solution is allowed to stand, and aliquots are analyzed by analytical HPLC at various time points (e.g., up to 120 minutes post-formulation).

  • Analysis: The radiochemical purity is determined by integrating the peak corresponding to the intact [¹⁸F]AZD9272 and any degradation peaks in the HPLC chromatogram. A purity of >99% indicates stability.

Mechanism of Action and Signaling Pathway

AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This G-protein coupled receptor is linked to the Gαq protein, which, upon activation by glutamate, initiates a signaling cascade leading to the mobilization of intracellular calcium. AZD9272 binds to an allosteric site on the receptor, inhibiting this signaling pathway. Additionally, it has been shown to bind to MAO-B.

AZD9272_Mechanism_of_Action cluster_membrane Cell Membrane mGluR5 mGluR5 Gaq Gαq mGluR5->Gaq Activates Glutamate Glutamate Glutamate->mGluR5 Binds & Activates AZD9272_mGluR5 AZD9272 AZD9272_mGluR5->mGluR5 Inhibits PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Leads to MAOB MAO-B AZD9272_MAOB AZD9272 AZD9272_MAOB->MAOB Binds (Off-target)

Mechanism of action of AZD9272 as an mGluR5 NAM and its off-target binding to MAO-B.

Summary and Recommendations

The available data indicates that solid AZD9272 is stable for extended periods when stored at or below -20°C. Solutions of AZD9272 are best stored at -80°C for up to six months. For short-term use, solutions may be stored at -20°C for up to one month. The stability of the related radiotracer in a neutral aqueous buffer suggests that AZD9272 is not rapidly degraded under these conditions.

For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions, especially when using custom formulations or when the compound is subjected to conditions not covered in this guide. The development of a validated, stability-indicating analytical method is crucial for accurately determining the potency and degradation of AZD9272 in solution.

The Discovery and Development of AZD9272: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9272 is a novel, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), discovered and developed by AstraZeneca. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings related to AZD9272. The development of AZD9272 was ultimately halted due to the observation of psychosis-like symptoms in human trials, which were later attributed to off-target binding to monoamine oxidase-B (MAO-B). Despite its discontinuation for therapeutic use, AZD9272, particularly in its radiolabeled forms, remains a valuable tool in neuroscience research for the in vivo imaging of mGluR5 and MAO-B.

Discovery and Lead Optimization

The discovery of AZD9272 originated from a high-throughput screening (HTS) campaign aimed at identifying novel, non-competitive mGluR5 antagonists.[1] The initial screening yielded lead compounds with promising activity, which then underwent a rigorous lead optimization process. This medicinal chemistry effort focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of AZD9272.[1]

High-Throughput Screening and Hit Identification

While specific details of the HTS assay are not publicly available, it was designed to identify compounds that could allosterically modulate the mGluR5 receptor. The goal was to find molecules that did not compete with the endogenous ligand, glutamate, but rather bound to a distinct site on the receptor to negatively modulate its activity.

Lead Optimization

The lead optimization phase for AZD9272 involved systematic chemical modifications to enhance its drug-like properties. Key objectives of this phase included:

  • Improving Potency: Increasing the affinity and functional inhibition of the mGluR5 receptor.

  • Enhancing Selectivity: Minimizing activity at other mGluR subtypes and a broader panel of receptors, ion channels, and transporters.

  • Optimizing Pharmacokinetics: Achieving good oral bioavailability, metabolic stability, and penetration of the blood-brain barrier.

This process culminated in the selection of AZD9272 (3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile) for further development.[2]

G cluster_0 Discovery Phase cluster_1 Medicinal Chemistry cluster_2 Candidate Selection HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Structure-Activity Relationship Studies Lead_Opt->SAR AZD9272_select Selection of AZD9272 SAR->AZD9272_select

Figure 1: Drug Discovery Workflow for AZD9272.

Mechanism of Action and Signaling Pathway

AZD9272 functions as a negative allosteric modulator of mGluR5.[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to a Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC). By binding to an allosteric site on mGluR5, AZD9272 reduces the receptor's response to glutamate, thereby dampening this signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 2: mGluR5 Signaling Pathway and Modulation by AZD9272.

Preclinical Characterization

AZD9272 demonstrated high potency and selectivity for mGluR5 in preclinical studies.[1] It is orally available and exhibits high metabolic stability and a long half-life in rats, along with the ability to readily penetrate the blood-brain barrier.[1]

In Vitro Pharmacology

Binding Affinity and Selectivity: AZD9272 is a highly potent and selective mGluR5 NAM.[1] It binds to the same allosteric site as the well-characterized mGluR5 antagonist MPEP.[1]

ParameterValue
Target mGluR5
Mode of Action Negative Allosteric Modulator
Binding Site MPEP binding site
Potency High
Selectivity High for mGluR5

Table 1: In Vitro Pharmacological Profile of AZD9272

Pharmacokinetics
ParameterSpeciesValue
Bioavailability RatOrally available
Metabolic Stability RatHigh
Half-life RatLong
Blood-Brain Barrier Penetration RatHigh

Table 2: Pharmacokinetic Properties of AZD9272 in Rats

Experimental Protocols

mGluR5 Binding Assay (General Protocol): A radioligand binding assay would typically be used to determine the affinity of AZD9272 for mGluR5. This would involve incubating membranes from cells expressing recombinant human or rat mGluR5 with a radiolabeled mGluR5 ligand (e.g., [³H]MPEP) in the presence of varying concentrations of AZD9272. The amount of radioligand bound to the receptors would be measured, and the IC50 value (the concentration of AZD9272 that inhibits 50% of the specific binding of the radioligand) would be calculated. The Ki (inhibitory constant) would then be determined using the Cheng-Prusoff equation.

Pharmacokinetic Studies in Rats (General Protocol): Male Sprague-Dawley rats would be administered AZD9272 either intravenously (for determining clearance and volume of distribution) or orally (for determining bioavailability). Blood samples would be collected at various time points after dosing. Plasma concentrations of AZD9272 would be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and oral bioavailability, would be calculated from the plasma concentration-time data. For brain penetration studies, brain tissue would be collected at specific time points, and the concentration of AZD9272 in the brain would be measured and compared to the plasma concentration to determine the brain-to-plasma ratio.

Clinical Development and Discontinuation

AZD9272 progressed into Phase I clinical studies.[1] However, its development was halted due to the emergence of psychosis-like adverse events in human subjects. Subsequent investigations revealed that these adverse effects were likely not mediated by mGluR5 antagonism but rather by off-target binding to monoamine oxidase-B (MAO-B).

G cluster_0 Preclinical Development cluster_1 Clinical Development cluster_2 Post-Hoc Analysis cluster_3 Outcome In_Vitro In Vitro Studies (Potency, Selectivity) In_Vivo In Vivo Studies (PK, Efficacy) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials In_Vivo->Phase_I Adverse_Events Psychosis-like Adverse Events Phase_I->Adverse_Events Off_Target Off-Target Binding (MAO-B) Identified Adverse_Events->Off_Target Discontinuation Discontinuation of Clinical Development Off_Target->Discontinuation

Figure 3: Clinical Development and Discontinuation of AZD9272.

Utility as a Research Tool

Despite its failure as a therapeutic agent, AZD9272 has found a significant role as a research tool. It has been successfully radiolabeled with carbon-11 ([¹¹C]AZD9272) and fluorine-18 ([¹⁸F]AZD9272) for use as a positron emission tomography (PET) ligand. These radiotracers have been instrumental in imaging and quantifying mGluR5 in the brains of preclinical species and humans. The discovery of its binding to MAO-B has also made it a useful tool for studying this enzyme in vivo.

Conclusion

The story of AZD9272's discovery and development is a compelling case study in modern drug discovery. It highlights the successful application of HTS and lead optimization to identify a potent and selective CNS-penetrant molecule. However, it also underscores the critical importance of thorough off-target profiling, as unforeseen interactions can lead to the discontinuation of an otherwise promising clinical candidate. While AZD9272 did not fulfill its therapeutic potential, its legacy continues through its valuable application as a PET radioligand in neuroscience research, contributing to our understanding of both mGluR5 and MAO-B in the living brain.

References

Methodological & Application

Application Notes and Protocols for AZD9272 and Other mGluR5 Negative Allosteric Modulators in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available literature does not contain specific in vivo therapeutic or pharmacological dosage information for AZD9272 in mouse models. The data for AZD9272 is predominantly from PET imaging studies in rats and non-human primates. Therefore, these application notes provide a comprehensive overview of AZD9272's mechanism of action and include detailed protocols and dosage information for other well-characterized mGluR5 negative allosteric modulators (NAMs) such as MTEP, MPEP, and CTEP in mice. This information can serve as a valuable starting point for designing in vivo studies with AZD9272, though dose-finding experiments would be essential.

Introduction to AZD9272

AZD9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target.[1]

Mechanism of Action: AZD9272 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to glutamate, thereby reducing downstream signaling cascades.

Signaling Pathway of mGluR5

The following diagram illustrates the canonical signaling pathway of mGluR5 and the inhibitory action of a NAM like AZD9272.

mGluR5 signaling and NAM inhibition.

Pharmacokinetics of AZD9272 (in Rats and Non-Human Primates)

In Vivo Dosages of mGluR5 NAMs in Mouse Models

The following table summarizes in vivo dosages for commonly used mGluR5 NAMs in various mouse models. This data can be used as a reference for designing initial dose-finding studies for AZD9272.

CompoundMouse ModelDosage Range (mg/kg)Administration RouteFrequencyObserved Effects
MTEP C57BL/6J (Anxiety)1, 3, 10i.p.Single doseAnxiolytic-like effects
C57BL/6J (Locomotor)10, 30i.p.Single doseIncreased locomotor activity
MPEP C57BL/6J (Locomotor)10, 30i.p.Single doseIncreased locomotor activity
CTEP SOD1G93A (ALS)2p.o.Every 48hImproved motor skills and survival in female mice
SOD1G93A (ALS)4p.o.DailyAmeliorated disease symptoms and survival in both sexes
APPswe/PS1ΔE9 (Alzheimer's)2p.o.Every 48hReversal of memory deficits and reduction of neurogliosis

Experimental Protocols

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study using an mGluR5 NAM in a mouse model.

experimental_workflow A Acclimatization of Mice B Baseline Behavioral Testing (Optional) A->B C Randomization into Treatment Groups B->C D Drug Administration (e.g., AZD9272 or Vehicle) C->D E Behavioral Testing D->E F Tissue Collection (Brain, Blood, etc.) E->F G Biochemical/Histological Analysis F->G H Data Analysis G->H

In vivo experimental workflow.
Protocol for Assessing Anxiolytic-like Effects (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of an mGluR5 NAM in mice.

Materials:

  • Elevated Plus Maze (EPM) apparatus

  • mGluR5 NAM (e.g., MTEP, or AZD9272 for dose-finding)

  • Vehicle solution (e.g., saline, DMSO/Tween 80 in saline)

  • Syringes and needles for administration (i.p. or p.o.)

  • Video tracking software

Procedure:

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the mGluR5 NAM or vehicle at the desired dose and route. A typical pretreatment time is 30-60 minutes for i.p. administration.

  • EPM Test:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the time spent in the open arms and closed arms, and the number of entries into each arm.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

Protocol for Assessing Effects on Locomotor Activity (Open Field Test)

Objective: To evaluate the effects of an mGluR5 NAM on spontaneous locomotor activity.

Materials:

  • Open field arena

  • mGluR5 NAM

  • Vehicle solution

  • Syringes and needles

  • Video tracking software

Procedure:

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour.

  • Drug Administration: Administer the mGluR5 NAM or vehicle.

  • Open Field Test:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set duration (e.g., 30-60 minutes).

    • Record the session with a video camera.

  • Data Analysis:

    • Use video tracking software to measure the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Changes in these parameters can indicate stimulatory, sedative, or anxiolytic/anxiogenic effects.

Conclusion

While direct dosage information for AZD9272 in mouse models remains to be published, the information on its mechanism of action and the established protocols for other mGluR5 NAMs provide a solid foundation for initiating preclinical studies. It is recommended to perform initial dose-response studies to determine the optimal dose of AZD9272 for the specific mouse model and behavioral paradigm of interest, taking into account its long half-life. The provided protocols and data for related compounds will aid in the design and execution of these crucial experiments.

References

AZD 9272: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD 9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. It includes information on the mechanism of action, preparation of the compound, and detailed protocols for assessing its effects on cell signaling and viability. The provided methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of mGluR5 inhibition in various disease models.

Mechanism of Action

This compound acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.[1] It inhibits the signaling pathway between G-protein-coupled receptors (GPCRs) and G proteins by targeting mGluR5.[5] mGluR5 is a Gq-protein coupled receptor. Upon activation by its endogenous ligand, glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, binds to a site on the mGluR5 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

Signaling Pathway Diagram

AZD9272_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq protein mGluR5->Gq Activates AZD9272 This compound AZD9272->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream AZD9272_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare 10 mM this compound Stock in DMSO Dilution Prepare Working Dilutions of this compound Stock_Prep->Dilution Cell_Culture Culture and Seed Cells Treatment Treat Cells with this compound (24-72h) Cell_Culture->Treatment Dilution->Treatment Viability Cell Viability Assay (MTT/WST-1) Treatment->Viability Signaling Phosphatidylinositol Hydrolysis Assay Treatment->Signaling Western Western Blot Analysis Treatment->Western

References

Application Notes and Protocols for [11C]AZD9272 PET Imaging in Primates

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]AZD9272 as a positron emission tomography (PET) radioligand for imaging the metabotropic glutamate receptor 5 (mGluR5) in non-human primates. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and in vivo imaging.

Introduction

[11C]AZD9272 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in various neurological and psychiatric disorders. PET imaging with [11C]AZD9272 allows for the in vivo quantification and localization of mGluR5, providing valuable insights into its role in disease and its response to therapeutic interventions. Studies in cynomolgus monkeys have demonstrated that [11C]AZD9272 readily enters the brain, exhibits a regional distribution consistent with the known expression of mGluR5, and displays saturable binding, confirming its suitability as a PET radioligand for this target.[1][2]

mGluR5 Signaling Pathway

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][4][5] This signaling cascade can modulate neuronal excitability, synaptic plasticity, and gene expression.[1][6]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: mGluR5 Signaling Pathway.

Experimental Protocols

Radioligand Synthesis: [11C]AZD9272

[11C]AZD9272 is synthesized via a palladium-mediated 11C-cyanation reaction.[1][2]

Materials:

  • Precursor for [11C]AZD9272

  • [11C]Hydrogen cyanide ([11C]HCN)

  • Palladium catalyst

  • HPLC system for purification and quality control

Procedure:

  • Produce [11C]HCN using a cyclotron.

  • Trap the [11C]HCN in a reaction vessel containing the precursor and palladium catalyst.

  • Heat the reaction mixture to facilitate the 11C-cyanation reaction.

  • Purify the resulting [11C]AZD9272 using semi-preparative HPLC.

  • Formulate the purified [11C]AZD9272 in a sterile solution for injection.

  • Perform quality control to determine radiochemical purity, specific activity, and molar activity.

ParameterTypical ValueReference
Radiochemical Purity>99%[1][2]
Mean Specific Activity (at EOB)47 GBq/µmol[1][2]
Synthesis Time45-50 min[1][2]
Animal Preparation and Handling

Species: Cynomolgus Monkeys

Pre-Scan Preparation:

  • Fast the monkeys overnight prior to the PET scan.

  • Anesthetize the animals for the duration of the procedure.

  • Place a catheter in a peripheral vein for radioligand injection and blood sampling.

  • Position the animal in the PET scanner with the head securely fixed to minimize motion artifacts.

PET Imaging Protocol

Scanner: High-resolution PET scanner

Imaging Procedure:

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of [11C]AZD9272 intravenously.

  • Acquire dynamic PET data for a duration of at least 90 minutes.

  • For blocking studies, co-inject or pre-administer a non-radioactive mGluR5 antagonist.

ParameterDescriptionValueReference
Animal Subjects SpeciesCynomolgus Monkeys[1][2]
Number of Subjects in Key Studies3[1][2]
Radioligand Administration Injected DoseVaries per study
Co-injection (unlabeled AZD9272)0.04 and 0.4 mg/kg[1][2]
Co-injection (Fenobam)2.0 mg/kg[3][7]
Co-injection (ABP688)2.0 mg/kg[3][7]
Co-injection (MTEP)2.0 mg/kg[3][7]
PET Data Acquisition Scan DurationAt least 90 minutes
Radiometabolite Analysis MethodHPLC[1][2]
ObservationSlow metabolism, resulting in hydrophilic radiometabolites[1][2]
Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and decay.

  • Region of Interest (ROI) Definition: Delineate ROIs on co-registered magnetic resonance (MR) images for various brain regions, including the caudate, cingulate gyrus, thalamus, temporal cortex, and cerebellum.

  • Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.

  • Kinetic Modeling: Apply appropriate kinetic models to the TACs to quantify [11C]AZD9272 binding. The cerebellum is often used as a reference region due to its lower density of mGluR5.

  • Outcome Measures: The primary outcome measure is the binding potential (BPND) or the distribution volume (VT), which are proportional to the density of available mGluR5.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis Radiosynthesis Injection Radioligand Injection ([11C]AZD9272) Radiosynthesis->Injection Animal_Prep Animal Preparation (Fasting, Anesthesia) Animal_Prep->Injection PET_Scan Dynamic PET Scan (≥90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (for metabolite analysis) Injection->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Analysis ROI Definition (co-registered MRI) Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Quantification Quantification of mGluR5 Binding (BPND or VT) Kinetic_Modeling->Quantification

Caption: Experimental Workflow for [11C]AZD9272 PET.

Quantitative Data Summary

Regional Brain Uptake of [11C]AZD9272 in Cynomolgus Monkeys

At five minutes post-injection during baseline measurements, approximately 10% of the total injected radioactivity was present in the monkey brain.[1][2] The regional distribution of radioactivity was heterogeneous, consistent with the known distribution of mGluR5.

Brain RegionRadioactivity ConcentrationReference
CaudateHigh[1][2]
Cingulate GyrusHigh[1][2]
ThalamusHigh[1][2]
Ventral StriatumHigh[3][7]
MidbrainHigh[3][7]
Temporal CortexModerate[1][2]
CerebellumLow[1][2][3][7]
In Vivo Competition Studies

The binding of [11C]AZD9272 is saturable and can be blocked by unlabeled mGluR5 antagonists in a dose-dependent manner.[1][2] Interestingly, [11C]AZD9272 displays a distinct pharmacological profile compared to other mGluR5 radioligands like [11C]ABP688.[3][7]

Blocking AgentDose% Occupancy of [11C]AZD9272 BindingReference
AZD9272 (unlabeled)0.04 mg/kgDose-dependent reduction[1][2]
AZD9272 (unlabeled)0.4 mg/kgDose-dependent reduction[1][2]
Fenobam2.0 mg/kg~98%[3][7]
ABP6882.0 mg/kg~46%[3][7]
MTEP2.0 mg/kg~20%[3][7]

References

Application Notes and Protocols for AZD9272 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 receptors are G-protein coupled receptors that play a significant role in modulating neuronal excitability, synaptic plasticity, and various neurological and psychiatric disorders. In addition to its high affinity for mGluR5, emerging evidence indicates that AZD9272 also binds to monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters.[1][2] This dual activity necessitates careful experimental design and data interpretation.

These application notes provide detailed protocols for utilizing AZD9272 in electrophysiological studies to characterize its effects on neuronal and synaptic function. While direct electrophysiological data for AZD9272 is limited in publicly available literature, the following protocols are based on established methods for other well-characterized mGluR5 NAMs, such as MTEP and fenobam, and provide a robust framework for investigating the electrophysiological properties of AZD9272.

Mechanism of Action of mGluR5

Activation of mGluR5 by glutamate typically leads to the activation of Gq proteins, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates the activity of various ion channels and is critically involved in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). As a negative allosteric modulator, AZD9272 is expected to inhibit these downstream effects by preventing the conformational changes in mGluR5 required for its activation by glutamate.

Data Presentation

Table 1: Profile of AZD9272
PropertyDescriptionReference
Primary TargetMetabotropic Glutamate Receptor 5 (mGluR5)[3]
Mechanism of ActionNegative Allosteric Modulator (NAM)[4]
Secondary TargetMonoamine Oxidase-B (MAO-B)[1][2]
Discriminative PropertiesShares discriminative properties with the mGluR5 NAM, MTEP.[3]
In Vivo EffectsShows psychoactive effects mediated by mGluR5 mechanisms.[3]
Table 2: Representative Electrophysiological Effects of mGluR5 Antagonism (Based on studies with MPEP and Fenobam)
Electrophysiological ParameterEffect of mGluR5 Agonist (e.g., DHPG)Expected Effect of AZD9272 (as an mGluR5 NAM)Reference
Membrane Potential (Current-Clamp)Slow depolarization, increased neuronal firingInhibition of DHPG-induced depolarization and firing[5]
Spontaneous Excitatory Postsynaptic Currents (sEPSCs) (Voltage-Clamp)Increased frequencyReduction of DHPG-induced increase in sEPSC frequency[6]
Miniature Excitatory Postsynaptic Currents (mEPSCs) (Voltage-Clamp)Increased frequencyReduction of DHPG-induced increase in mEPSC frequency[6]
Ca2+-activated K+ Current (IAHP)SuppressionBlockade of DHPG-induced suppression of IAHP[5]
NMDA Receptor-mediated CurrentsPotentiationBlockade of DHPG-induced potentiation of NMDA currents[5]
Intracellular Ca2+ OscillationsInduction of oscillationsInhibition of DHPG-induced Ca2+ oscillations[7]
Long-Term Potentiation (LTP) / Long-Term Depression (LTD)Modulation of induction thresholdModulation of LTP/LTD induction[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol is designed to assess the effects of AZD9272 on synaptic transmission and intrinsic neuronal excitability in response to mGluR5 activation.

1. Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex, striatum) using a vibratome in ice-cold slicing solution.

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Solutions:

  • Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4.

  • aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2. Saturated with 95% O2 / 5% CO2.

  • Intracellular Solution (for Voltage-Clamp, in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. pH adjusted to 7.2-7.3 with CsOH.

  • Intracellular Solution (for Current-Clamp, in mM): 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.2-7.3 with KOH.

3. Electrophysiological Recordings:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Visualize neurons using DIC/infrared microscopy.

  • Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-6 MΩ).

  • Voltage-Clamp Recordings:

    • Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).

    • Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.

    • Apply the mGluR5 agonist (S)-3,5-DHPG (e.g., 50-100 µM) to the bath to elicit a response (e.g., an increase in sEPSC frequency).

    • To test the effect of AZD9272, pre-incubate the slice with the desired concentration of AZD9272 (e.g., 1-10 µM) for 10-15 minutes before co-applying with DHPG.

  • Current-Clamp Recordings:

    • Record the resting membrane potential and firing properties in response to depolarizing current injections.

    • Record a stable baseline.

    • Apply DHPG and observe changes in membrane potential and firing rate.

    • Pre-incubate with AZD9272 and then co-apply with DHPG to assess the antagonistic effects.

4. Data Analysis:

  • Analyze changes in EPSC frequency, amplitude, and decay kinetics.

  • Analyze changes in resting membrane potential, input resistance, and the number of action potentials fired in response to current steps.

  • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of AZD9272's effects.

Protocol 2: Investigating Effects on Synaptic Plasticity (LTP/LTD)

This protocol is to determine if AZD9272 modulates the induction of long-term potentiation (LTP) or long-term depression (LTD).

1. Slice Preparation and Recording Setup:

  • Prepare acute hippocampal slices as described in Protocol 1.

  • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the apical dendrites of a CA1 pyramidal neuron to record field excitatory postsynaptic potentials (fEPSPs), or perform whole-cell recordings from a CA1 neuron.

2. Baseline Recording:

  • Record stable baseline fEPSPs or EPSCs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. Induction of Plasticity:

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • LTD Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • To test the effect of AZD9272, perfuse the slice with the desired concentration of AZD9272 for 20-30 minutes before and during the induction protocol.

4. Post-Induction Recording:

  • Continue recording fEPSPs or EPSCs for at least 60 minutes post-induction to measure the change in synaptic strength.

5. Data Analysis:

  • Normalize the slope of the fEPSP or the amplitude of the EPSC to the pre-induction baseline.

  • Compare the magnitude of LTP or LTD in the presence and absence of AZD9272.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Inhibits Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Modulation of Ion Channels & Synaptic Plasticity Ca2->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.

Electrophysiology_Workflow prep 1. Acute Brain Slice Preparation recover 2. Slice Recovery (aCSF) prep->recover record 3. Obtain Whole-Cell Patch-Clamp Recording recover->record baseline 4. Record Baseline Activity (5-10 min) record->baseline drug_app 5. Pre-incubate with AZD9272 baseline->drug_app agonist_app 6. Co-apply AZD9272 with mGluR5 Agonist (e.g., DHPG) drug_app->agonist_app washout 7. Washout agonist_app->washout analysis 8. Data Analysis washout->analysis

Caption: Experimental workflow for electrophysiological recording with AZD9272.

Logical_Relationship cluster_input Pharmacological Manipulation cluster_mechanism Mechanism of Action cluster_output Electrophysiological Outcome AZD9272 AZD9272 Application mGluR5_inhibition mGluR5 Inhibition AZD9272->mGluR5_inhibition PLC_inhibition Reduced PLC Activation mGluR5_inhibition->PLC_inhibition IP3_DAG_reduction Decreased IP3/DAG Production PLC_inhibition->IP3_DAG_reduction Ca_reduction Reduced Intracellular Ca²⁺ Release IP3_DAG_reduction->Ca_reduction Excitability_reduction Decreased Neuronal Excitability Ca_reduction->Excitability_reduction Synaptic_modulation Modulation of Synaptic Transmission (e.g., reduced sEPSC freq.) Ca_reduction->Synaptic_modulation Plasticity_alteration Altered Synaptic Plasticity (LTP/LTD) Ca_reduction->Plasticity_alteration

Caption: Logical relationship of AZD9272 action on neuronal electrophysiology.

References

Application Notes and Protocols for Studying Neuropathic Pain Models with AZD9272

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising target for the development of novel analgesics due to its critical role in modulating nociceptive signaling and synaptic plasticity in pain pathways. AZD9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the mGluR5 receptor with high central nervous system penetration. These characteristics make AZD9272 a valuable research tool for investigating the role of mGluR5 in neuropathic pain and for the preclinical assessment of mGluR5-targeted therapies.

These application notes provide an overview of the mechanism of action of AZD9272, detailed protocols for its use in a common rodent model of neuropathic pain, and expected outcomes based on the pharmacology of mGluR5 antagonists.

Mechanism of Action and Signaling Pathway

AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

In the context of neuropathic pain, the upregulation and sensitization of mGluR5 in key areas of the pain pathway, such as the spinal cord dorsal horn and the medial prefrontal cortex, contribute to neuronal hyperexcitability and central sensitization. By inhibiting mGluR5, AZD9272 can attenuate this cascade, leading to a reduction in neuronal excitability and a decrease in the transmission of pain signals.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates G_protein Gαq/11 mGluR5->G_protein Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits (NAM) PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Hyperexcitability Neuronal Hyperexcitability (Pain Transmission) Ca_release->Neuronal_Hyperexcitability PKC->Neuronal_Hyperexcitability

Caption: Signaling pathway of mGluR5 and the inhibitory action of AZD9272.

Preclinical Pharmacokinetic and Efficacy Data

While specific dose-response data for AZD9272 in neuropathic pain models is not extensively published, its pharmacokinetic profile and the efficacy of other mGluR5 antagonists provide a strong rationale for its use in these studies.

Pharmacokinetics in Rats:

ParameterValueReference
Discriminative Half-life 21.93 - 24.3 hours[1]
Plasma Half-life (IV & Oral) 2 - 6 hours[2]
Brain Penetration High[3]
Oral Bioavailability Orally available[3]

Efficacy of mGluR5 Antagonists in Neuropathic Pain Models (Proxy Data):

The following table summarizes the efficacy of other selective mGluR5 antagonists, MPEP and Fenobam, in rodent models of neuropathic pain. It is anticipated that AZD9272 would exhibit a similar or potentially improved efficacy and duration of action due to its pharmacological properties.

CompoundModelDoseRouteEffect on Mechanical AllodyniaReference
MPEP Spinal Nerve Ligation (SNL)10, 30 mg/kgi.p.Significant reversal[4]
Fenobam Spared Nerve Injury (SNI)30 mg/kgi.p.Induced conditioned place preference (indicating pain relief)[5]
MPEP Formalin Test (Phase 2)10, 30, 50 nmoli.t.Dose-dependent reduction in nociceptive behaviors[6]

Experimental Protocols

The following protocols describe the induction of a neuropathic pain model and the behavioral assays used to assess the efficacy of AZD9272.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used and robust model of neuropathic pain that mimics many of the symptoms observed in humans.[7]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoflurane anesthesia

  • Surgical instruments (scissors, forceps, retractors)

  • 6-0 silk suture

  • Wound clips or sutures

  • Antibiotic ointment

Procedure:

  • Anesthetize the rat with isoflurane (2-3% for induction, 1-2% for maintenance).

  • Place the rat in a prone position and shave the back over the lumbar region.

  • Make a dorsal midline incision to expose the paraspinal muscles.

  • Separate the paraspinal muscles to expose the L5 and L6 transverse processes.

  • Carefully remove the L6 transverse process to visualize the L4-L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 nerves with a 6-0 silk suture.[3]

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Apply antibiotic ointment to the wound.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.

Behavioral Testing

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to quantify the paw withdrawal threshold to a mechanical stimulus.[8][9]

Materials:

  • Von Frey filaments of varying forces or an electronic von Frey apparatus

  • Elevated mesh platform with clear enclosures for each rat

Procedure:

  • Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes before testing.

  • Apply the von Frey filament to the plantar surface of the hind paw ipsilateral to the nerve ligation.

  • Begin with a filament of low force and progressively increase the force until a withdrawal response is elicited.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method or the reading from the electronic apparatus.

  • Administer AZD9272 (or vehicle) at the desired dose and route.

  • Measure the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, can also be assessed.[10][11]

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Elevated glass platform with clear enclosures

Procedure:

  • Acclimate the rats to the testing apparatus.

  • Position the radiant heat source under the glass floor, targeting the plantar surface of the ipsilateral hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw. Record this latency.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Administer AZD9272 (or vehicle) and measure the paw withdrawal latency at various time points post-dosing.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Recovery Recovery Period (≥ 7 days) SNL_Surgery->Recovery Baseline_Testing Baseline Behavioral Testing (von Frey & Hargreaves) Recovery->Baseline_Testing Drug_Administration Administer AZD9272 or Vehicle Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (Multiple Time Points) Drug_Administration->Post_Dose_Testing Data_Collection Collect Paw Withdrawal Thresholds/Latencies Post_Dose_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Determine Efficacy of AZD9272 Statistical_Analysis->Results

Caption: Experimental workflow for evaluating AZD9272 in a neuropathic pain model.

Conclusion

AZD9272 is a promising tool for investigating the role of mGluR5 in neuropathic pain. Its favorable pharmacokinetic profile and high selectivity make it suitable for in vivo studies in rodent models. The protocols outlined above provide a framework for assessing the analgesic potential of AZD9272. While specific efficacy data for AZD9272 in these models is limited in the public domain, the wealth of data on other mGluR5 antagonists strongly supports its potential to alleviate neuropathic pain behaviors. Researchers utilizing AZD9272 are encouraged to perform dose-response studies to determine the optimal therapeutic window for their specific experimental conditions.

References

Application Notes and Protocols: AZD9272 in Fragile X Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragile X syndrome (FXS) is the most prevalent inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1][2][3] The syndrome arises from a mutation in the FMR1 gene, which leads to the silencing of the FMR1 protein (FMRP).[1][2][3] FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis at the synapse, which is essential for synaptic plasticity.[3] Its absence results in a range of cognitive, behavioral, and neurological symptoms.

A key pathological mechanism in FXS is the exaggerated signaling of metabotropic glutamate receptor 5 (mGluR5).[1][4] The "mGluR theory of Fragile X syndrome" posits that in the absence of FMRP, mGluR5-mediated signaling is unchecked, leading to excessive protein synthesis and altered synaptic plasticity, which contribute to the core symptoms of the disorder.[4] This has made mGluR5 a prime therapeutic target, with significant research focused on negative allosteric modulators (NAMs) to dampen this hyperactivity.[1][4][5]

AZD9272 is a novel, potent, and selective mGluR5 negative allosteric modulator.[1] While direct studies of AZD9272 in Fragile X syndrome are not yet widely published, its mechanism of action aligns directly with the therapeutic strategy of correcting the mGluR5 signaling pathway abnormalities central to FXS pathophysiology. These application notes provide a framework for utilizing AZD9272 in preclinical FXS research, based on the extensive body of work with other mGluR5 NAMs.

Mechanism of Action and Signaling Pathway

AZD9272 acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[1] In the context of Fragile X syndrome, where the lack of FMRP leads to excessive mGluR5 signaling, AZD9272 is hypothesized to normalize this pathway.

The proposed signaling cascade is as follows:

  • In the absence of FMRP, glutamate binding to mGluR5 leads to excessive activation of phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • This cascade ultimately leads to an upregulation of local protein synthesis at the synapse, contributing to the immature dendritic spine morphology and impaired synaptic plasticity characteristic of FXS.[1]

By binding to mGluR5, AZD9272 is expected to reduce the receptor's activation by glutamate, thereby dampening the downstream signaling cascade and normalizing protein synthesis.

AZD9272_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_pre Glutamate mGluR5 mGluR5 Glutamate_pre->mGluR5 Binds PLC PLC mGluR5->PLC Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits (NAM) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Protein_Synthesis Exaggerated Protein Synthesis Ca_release->Protein_Synthesis Upregulate PKC->Protein_Synthesis Upregulate Synaptic_Dysfunction Synaptic Dysfunction (FXS Phenotype) Protein_Synthesis->Synaptic_Dysfunction

Caption: Proposed mechanism of AZD9272 in Fragile X syndrome.

Preclinical Research Applications and Protocols

Based on studies with other mGluR5 NAMs, AZD9272 can be investigated in various preclinical models of Fragile X syndrome, primarily the Fmr1 knockout (KO) mouse model, to assess its potential to rescue key phenotypes.

Table 1: Summary of Potential Preclinical Endpoints for AZD9272 in Fragile X Syndrome Research
Category Endpoint Description Typical Assay
Biochemical Protein Synthesis RatesTo determine if AZD9272 normalizes the elevated protein synthesis seen in FXS models.SUnSET (Surface Sensing of Translation) or [35S]-methionine labeling in hippocampal slices or cultured neurons.
Electrophysiological Long-Term Depression (LTD)To assess if AZD9272 can correct the exaggerated mGluR5-dependent LTD, a hallmark of FXS.Field recordings in hippocampal slices.
Behavioral Audiogenic SeizuresTo evaluate the effect of AZD9272 on seizure susceptibility, a common phenotype in Fmr1 KO mice.Exposure of mice to a loud auditory stimulus and monitoring for seizure activity.
Marble BuryingTo assess repetitive and anxiety-like behaviors.Quantification of the number of marbles buried by a mouse in a set time.
Social InteractionTo evaluate deficits in social novelty and preference.Three-chambered social interaction test.
Learning and MemoryTo test for improvements in cognitive deficits.Morris water maze, fear conditioning, or novel object recognition tests.

Experimental Protocols

Protocol 1: Assessment of Protein Synthesis in Hippocampal Slices

Objective: To determine if AZD9272 normalizes the elevated basal protein synthesis in Fmr1 KO mice.

Materials:

  • Fmr1 KO mice and wild-type (WT) littermates

  • AZD9272

  • Artificial cerebrospinal fluid (aCSF)

  • Puromycin (for SUnSET) or [35S]-methionine

  • Tissue chopper

  • Incubation chamber

  • Western blotting or scintillation counting equipment

Procedure:

  • Prepare acute hippocampal slices (300-400 µm) from Fmr1 KO and WT mice.

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Treat a subset of slices from each genotype with a range of concentrations of AZD9272 (or vehicle control) for a predetermined time (e.g., 30-60 minutes).

  • For SUnSET, add puromycin to the aCSF and incubate for a short period (e.g., 10 minutes).

  • For radiolabeling, replace the aCSF with aCSF containing [35S]-methionine and incubate.

  • Harvest the slices and prepare protein lysates.

  • For SUnSET, quantify puromycin incorporation using Western blotting with an anti-puromycin antibody.

  • For radiolabeling, measure the amount of incorporated [35S]-methionine using scintillation counting.

  • Normalize the results to total protein concentration.

Expected Outcome: A dose-dependent reduction in protein synthesis in slices from Fmr1 KO mice treated with AZD9272, bringing the levels closer to those of WT mice.

Protein_Synthesis_Workflow start Start slice_prep Prepare Hippocampal Slices (Fmr1 KO & WT) start->slice_prep recovery Slice Recovery in aCSF slice_prep->recovery treatment Treat with AZD9272 or Vehicle recovery->treatment labeling Add Puromycin or [35S]-methionine treatment->labeling lysis Harvest and Lyse Slices labeling->lysis quantification Quantify Protein Synthesis (Western Blot or Scintillation) lysis->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: Workflow for assessing protein synthesis.
Protocol 2: Evaluation of Audiogenic Seizure Susceptibility

Objective: To assess the efficacy of AZD9272 in reducing seizure susceptibility in Fmr1 KO mice.

Materials:

  • Fmr1 KO mice

  • AZD9272

  • Vehicle control

  • Sound-attenuating chamber equipped with a loud bell or siren

  • Video recording equipment

Procedure:

  • Administer AZD9272 or vehicle to Fmr1 KO mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the seizure induction.

  • Place a single mouse in the sound-attenuating chamber and allow it to acclimate for 1-2 minutes.

  • Expose the mouse to a high-intensity auditory stimulus (e.g., 120 dB) for a defined period (e.g., 60 seconds).

  • Record the behavioral response and score the severity of any seizures (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).

  • Repeat for all mice in the treatment and control groups.

Expected Outcome: A significant reduction in the incidence and/or severity of audiogenic seizures in the AZD9272-treated group compared to the vehicle-treated group.

Conclusion

AZD9272, as a potent and selective mGluR5 NAM, represents a promising tool for Fragile X syndrome research. The protocols outlined above, based on established methodologies in the field, provide a starting point for investigating its potential to correct the underlying pathophysiology and ameliorate the behavioral deficits associated with this disorder. Further studies will be crucial to fully characterize the therapeutic potential of AZD9272 for individuals with Fragile X syndrome.

References

Application Notes and Protocols for AZD9272 in Animal Models of Addiction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AZD9272 and other selective metabotropic glutamate receptor 5 (mGluR5) antagonists in preclinical animal models of addiction. The data and protocols are based on established research with compounds that share the same mechanism of action as AZD9272, providing a strong foundation for designing and interpreting experiments with this novel agent.

Introduction

AZD9272 is a selective, centrally nervous system penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in the pathophysiology of addiction, playing a crucial role in the rewarding effects of drugs of abuse and the motivation to seek them. Preclinical studies with other mGluR5 antagonists, such as MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), MPEP (2-methyl-6-(phenylethynyl)-pyridine), and fenobam, have demonstrated their potential in reducing drug-taking and drug-seeking behaviors across various animal models of addiction for substances like cocaine, nicotine, alcohol, and opioids. These findings suggest that AZD9272 holds promise as a therapeutic candidate for substance use disorders.

Mechanism of Action and Signaling Pathway

mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events. In the context of addiction, mGluR5 is highly expressed in brain regions critical for reward and motivation, such as the nucleus accumbens (NAc) and prefrontal cortex. Its signaling is intricately linked with the dopaminergic system, which is a primary target of most drugs of abuse.

Antagonism of mGluR5 by compounds like AZD9272 is thought to exert its anti-addiction effects by modulating downstream signaling pathways that are dysregulated by chronic drug use. This includes the normalization of glutamatergic homeostasis and the reduction of synaptic plasticity changes that underlie compulsive drug-seeking.

mGluR5_Signaling_in_Addiction mGluR5 Signaling Pathway in Addiction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates PLC Phospholipase C (PLC) mGluR5->PLC Dopamine_Signaling Dopamine Signaling mGluR5->Dopamine_Signaling Modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC ERK ERK PKC->ERK Synaptic_Plasticity Altered Synaptic Plasticity (LTP/LTD) ERK->Synaptic_Plasticity Drug_Seeking Drug Seeking & Relapse Synaptic_Plasticity->Drug_Seeking Dopamine_Receptor Dopamine Receptor (e.g., D1R) Dopamine_Receptor->Dopamine_Signaling Dopamine_Signaling->Drug_Seeking AZD9272 AZD9272 (Antagonist) AZD9272->mGluR5 Blocks

Caption: mGluR5 signaling cascade in addiction and the inhibitory action of AZD9272.

Quantitative Data from Animal Models with mGluR5 Antagonists

The following tables summarize the effects of selective mGluR5 antagonists in various animal models of addiction. This data can be used as a reference for designing studies with AZD9272.

Table 1: Effects of mGluR5 Antagonists on Cocaine Self-Administration and Reinstatement
CompoundAnimal ModelDose RangeRouteKey FindingsReference
MTEPRat0.1 - 1.0 mg/kgi.p.Dose-dependently attenuated cocaine priming-induced reinstatement of drug seeking.[1]
MPEPRat1 - 3 mg/kgi.p.Dose-dependently attenuated cocaine priming-induced reinstatement of drug seeking.[1]
MPEPRat1 µ g/0.5 µlIntra-NAc shellAttenuated cocaine priming-induced reinstatement of drug seeking.[1]
FenobamRat30 - 60 mg/kgp.o.Inhibited intravenous cocaine self-administration and cocaine-induced reinstatement.[2]
MTEPRat3 - 10 mg/kgi.p.Inhibited intravenous cocaine self-administration.[3]
Table 2: Effects of mGluR5 Antagonists on Nicotine Self-Administration and Conditioned Place Preference (CPP)
CompoundAnimal ModelDose RangeRouteKey FindingsReference
MPEPRat1 - 9 mg/kgi.p.Dose-dependently reduced nicotine self-administration.[4]
MPEPMouse5 - 20 mg/kgi.p.Decreased nicotine self-administration.[4]
MPEPRatNot specifiedNot specifiedInhibited nicotine-induced CPP in male rats.[5]
Table 3: Effects of mGluR5 Antagonists in Other Addiction Models

| Compound | Animal Model | Substance | Dose Range | Route | Key Findings | Reference | |---|---|---|---|---|---| | MPEP | Mouse | Ethanol | 10 mg/kg | i.p. | Blocked cue-induced reinstatement of alcohol-seeking behavior. |[6] | | MPEP | Mouse | Morphine | 30 mg/kg | i.p. | Inhibited morphine-conditioned reward. |[7] | | MTEP | Rat | Methamphetamine | 1 - 3 mg/kg | i.p. | Reduced methamphetamine-induced and cue-induced seeking. |[8] |

Experimental Protocols

Below are detailed protocols for common animal models of addiction that can be adapted for testing AZD9272.

Protocol 1: Intravenous Drug Self-Administration in Rats

This model assesses the reinforcing properties of a drug.

Self_Administration_Workflow Workflow for Intravenous Drug Self-Administration cluster_preparation Preparation cluster_training Training Phase cluster_testing Testing Phase Surgery Catheter Implantation Surgery Recovery Recovery Period (e.g., 7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration (e.g., FR1 schedule) Recovery->Acquisition Maintenance Maintenance of Stable Responding Acquisition->Maintenance Pretreatment Pre-treatment with AZD9272 or Vehicle Maintenance->Pretreatment Test_Session Self-Administration Test Session (e.g., 2 hours) Pretreatment->Test_Session Data_Analysis Data Analysis (Lever presses, infusions) Test_Session->Data_Analysis Reinstatement_Workflow Workflow for Reinstatement of Drug-Seeking Behavior cluster_phase1 Phase 1: Self-Administration cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test Training Stable Drug Self-Administration (as in Protocol 1) Extinction_Training Extinction Sessions (Lever presses have no consequence) Training->Extinction_Training Extinction_Criterion Extinction Criterion Met (e.g., <10 responses/session) Extinction_Training->Extinction_Criterion Pretreatment Pre-treatment with AZD9272 or Vehicle Extinction_Criterion->Pretreatment Reinstatement_Trigger Reinstatement Trigger (Drug prime, cue, or stress) Pretreatment->Reinstatement_Trigger Test_Session Reinstatement Test Session Reinstatement_Trigger->Test_Session Data_Analysis Data Analysis (Active lever presses) Test_Session->Data_Analysis CPP_Workflow Workflow for Conditioned Place Preference cluster_pre_conditioning Pre-Conditioning Phase cluster_conditioning Conditioning Phase cluster_post_conditioning Post-Conditioning Phase Habituation Habituation to CPP Apparatus Pre_Test Pre-Test to Determine Initial Place Preference Habituation->Pre_Test Drug_Pairing Drug + Paired Chamber Pre_Test->Drug_Pairing Vehicle_Pairing Vehicle + Unpaired Chamber Post_Test Post-Test to Assess Conditioned Place Preference Vehicle_Pairing->Post_Test Data_Analysis Data Analysis (Time spent in chambers) Post_Test->Data_Analysis

References

Application Notes and Protocols for AZD9272 in CNS Disorders Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic investigation.[2][3] AZD9272, available in radiolabeled forms such as [¹¹C]AZD9272, [¹⁸F]AZD9272, and [³H]AZD9272, serves as a valuable tool for in vitro and in vivo investigation of mGluR5 in the central nervous system (CNS).[2][4] These application notes provide detailed information and protocols for utilizing AZD9272 in CNS disorders research.

A critical consideration when using AZD9272 is its significant binding to monoamine oxidase-B (MAO-B).[5][6] This off-target binding has been observed in human and non-human primate brains and must be accounted for in experimental design and data interpretation.[2][5]

Target Receptors: mGluR5 and MAO-B

Metabotropic Glutamate Receptor 5 (mGluR5):

mGluR5 is predominantly expressed in the postsynaptic density of neurons and is involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been linked to various CNS disorders, including anxiety, depression, Parkinson's disease, and epilepsy.[2][3] AZD9272 acts as a negative allosteric modulator, binding to a site distinct from the glutamate binding site and reducing the receptor's response to glutamate.

Monoamine Oxidase-B (MAO-B):

MAO-B is an enzyme located on the outer mitochondrial membrane and is involved in the metabolism of several neurotransmitters, including dopamine. It is a well-established target in the treatment of Parkinson's disease. The binding of AZD9272 to MAO-B is a significant characteristic that can influence experimental outcomes and should be carefully considered, particularly when interpreting imaging data in regions with high MAO-B expression.[5][6]

Quantitative Data

The following tables summarize key quantitative data for AZD9272.

Table 1: Binding Affinity of AZD9272

TargetRadioligandAssayAffinity (Ki)SpeciesReference
mGluR5[³H]AZD9272In vitro competition binding6 nMNon-human primate[7]

Table 2: In Vivo Properties of Radiolabeled AZD9272

RadiotracerParameterValueSpeciesReference
[¹¹C]AZD9272Brain uptake (5 min post-injection)~10% of injected radioactivityCynomolgus monkey[8]
[¹⁸F]AZD9272Maximum whole brain radioactivity4.9–6.7% of injected doseCynomolgus monkey[2]
[¹⁸F]AZD9272Parent radioligand in plasma (120 min)59-64%Cynomolgus monkey[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures associated with AZD9272 research, the following diagrams are provided.

mGluR5_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate mGluR5 mGluR5 PLC PLC mGluR5->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates downstream Downstream Signaling Ca_release->downstream PKC->downstream Glutamate->mGluR5 Binds AZD9272 AZD9272 AZD9272->mGluR5 Inhibits (NAM)

Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of AZD9272.

PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, Anesthesia if applicable) Injection Intravenous Injection of Radiotracer Subject_Prep->Injection Radiotracer_Prep Radiotracer Synthesis ([¹¹C]AZD9272 or [¹⁸F]AZD9272) Radiotracer_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 90-120 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (for input function) Injection->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis Kinetic_Modeling->ROI_Analysis BP_ND Calculation of Binding Potential (BP_ND) ROI_Analysis->BP_ND

Figure 2: General workflow for a PET imaging study using radiolabeled AZD9272.

Autoradiography_Workflow cluster_tissue_prep Tissue Preparation cluster_incubation Incubation cluster_imaging Imaging and Analysis Tissue_Harvest Harvest and Freeze Brain Tissue Sectioning Cryosectioning (e.g., 20 µm sections) Tissue_Harvest->Sectioning Thaw_Mounting Thaw-mount onto Microscope Slides Sectioning->Thaw_Mounting Preincubation Pre-incubation (to remove endogenous ligands) Thaw_Mounting->Preincubation Incubation Incubation with [³H]AZD9272 (Total and Non-specific Binding) Preincubation->Incubation Washing Washing (to remove unbound radioligand) Incubation->Washing Drying Drying of Slides Washing->Drying Exposure Exposure to Phosphor Screen Drying->Exposure Scanning Phosphorimager Scanning Exposure->Scanning Quantification Quantification of Signal Scanning->Quantification

Figure 3: General workflow for in vitro autoradiography using [³H]AZD9272.

Experimental Protocols

Protocol 1: In Vitro Autoradiography with [³H]AZD9272

This protocol is adapted from procedures described in studies of mGluR5 radioligands.[4][9]

Materials:

  • Frozen brain tissue from the species of interest

  • Cryostat

  • Microscope slides (e.g., Superfrost Plus)

  • [³H]AZD9272

  • Non-labeled AZD9272 or a suitable mGluR5 antagonist (for non-specific binding)

  • MAO-B inhibitor (e.g., L-deprenyl) for assessing MAO-B binding

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Phosphor imaging screens and cassette

  • Phosphorimager

Procedure:

  • Tissue Sectioning:

    • Equilibrate the frozen brain block to the cryostat temperature (e.g., -20°C).

    • Cut 20 µm thick coronal or sagittal sections.

    • Thaw-mount the sections onto microscope slides and allow them to air dry.

    • Store slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate sections with 3 nM [³H]AZD9272 in incubation buffer for 60-90 minutes at room temperature.[9]

    • Non-specific Binding (mGluR5): For a parallel set of sections, add a high concentration (e.g., 10 µM) of non-labeled AZD9272 or another mGluR5 antagonist to the incubation solution containing [³H]AZD9272.

    • Assessing MAO-B Binding: To determine the contribution of MAO-B binding, incubate a separate set of sections with [³H]AZD9272 in the presence of a saturating concentration of a selective MAO-B inhibitor.

  • Washing:

    • Quickly rinse the slides in ice-cold wash buffer.

    • Perform two additional washes in fresh, ice-cold wash buffer for 5 minutes each to remove unbound radioligand.

    • Briefly dip the slides in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging screen in a light-tight cassette.

    • Expose for an appropriate duration (typically several days to weeks, depending on the signal intensity) at -20°C.

  • Imaging and Analysis:

    • Scan the phosphor screen using a phosphorimager.

    • Quantify the signal in specific brain regions of interest using appropriate image analysis software.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Protocol 2: In Vivo PET Imaging with [¹¹C]AZD9272 or [¹⁸F]AZD9272

This protocol provides a general framework for PET imaging studies in non-human primates and can be adapted for human studies, following appropriate ethical and regulatory guidelines. The protocol is based on methodologies reported in the literature.[3][8]

Materials:

  • PET scanner

  • [¹¹C]AZD9272 or [¹⁸F]AZD9272 produced under cGMP conditions

  • Anesthesia (if required for animal studies)

  • Intravenous catheter

  • Arterial line (for blood sampling to determine the arterial input function)

  • Blood sampling and analysis equipment (gamma counter, HPLC)

Procedure:

  • Subject Preparation:

    • For human studies, subjects should typically fast for at least 4-6 hours prior to the scan.

    • For non-human primate studies, animals are typically anesthetized to minimize movement.

    • Position the subject in the PET scanner to ensure the brain is within the field of view.

  • Radiotracer Administration:

    • Administer a bolus intravenous injection of [¹¹C]AZD9272 or [¹⁸F]AZD9272. The exact dose will depend on the scanner and the study protocol (e.g., 155 MBq of [¹⁸F]AZD9272 has been used in non-human primates).[2]

  • PET Data Acquisition:

    • Start dynamic PET data acquisition simultaneously with the radiotracer injection.

    • Acquire data for 90-120 minutes. The framing protocol can be adjusted to have shorter frames at the beginning to capture the initial kinetics and longer frames later.

  • Arterial Blood Sampling:

    • Collect arterial blood samples throughout the scan at progressively increasing intervals to measure the concentration of the radiotracer and its metabolites in plasma.

    • Analyze plasma samples to determine the fraction of unmetabolized parent radiotracer over time.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data with appropriate corrections (attenuation, scatter, decay).

    • Co-register the PET images with an anatomical MRI of the subject for accurate anatomical localization.

    • Define regions of interest (ROIs) on the co-registered images.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs using the metabolite-corrected arterial input function to estimate parameters such as the volume of distribution (VT) and binding potential (BPND). A two-tissue compartment model is often appropriate.

  • Blocking Studies (Optional):

    • To confirm target engagement or assess the contribution of mGluR5 and MAO-B binding, pre-treatment with a non-labeled mGluR5 antagonist or a MAO-B inhibitor can be performed before the radiotracer injection.[4] A significant reduction in the binding potential would indicate specific binding to the respective target.

References

Application Notes and Protocols: Preparing AZD9272 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a brain-penetrant antagonist with high oral bioavailability, AZD9272 is a valuable tool for in vitro and in vivo studies investigating the role of mGluR5 in various neurological and psychiatric disorders.[1][2] Accurate and consistent preparation of AZD9272 stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of AZD9272 stock solutions for research applications.

Chemical and Physical Properties of AZD9272

A summary of the key chemical and physical properties of AZD9272 is presented in Table 1. This information is essential for accurate molecular weight-based calculations and for understanding the compound's solubility characteristics.

Table 1: Chemical and Physical Properties of AZD9272

PropertyValueReference
Chemical Name 3-Fluoro-5-[3-(5-fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
CAS Number 327056-26-8[3]
Molecular Formula C₁₄H₆F₂N₄O[3]
Molecular Weight 284.22 g/mol [3]
Purity ≥98% (HPLC)
Appearance Crystalline solid, powderN/A
Solubility DMSO: ≥ 7.04 mM (≥ 2 mg/mL)[3]

AZD9272 Stock Solution Preparation

The following protocol details the steps for preparing a high-concentration stock solution of AZD9272 in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • AZD9272 powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

  • Ultrasonic bath (optional)

  • Sterile pipette tips

Safety Precautions
  • Always handle AZD9272 powder and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the manufacturer's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS, handle with the care required for novel chemical entities.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

Protocol for Preparing a 10 mM AZD9272 Stock Solution in DMSO
  • Calculate the required mass of AZD9272:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 284.22 g/mol x 1000 mg/g = 2.8422 mg

  • Weigh the AZD9272 powder:

    • Using a calibrated analytical balance, carefully weigh out 2.84 mg of AZD9272 powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the AZD9272 powder.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath at up to 60°C and/or sonication in an ultrasonic bath can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Stock Solution Dilution Calculations

The following table provides the volumes of DMSO required to prepare common stock solution concentrations from pre-weighed amounts of AZD9272.

Table 2: Preparation of AZD9272 Stock Solutions in DMSO

Desired Stock ConcentrationMass of AZD9272Volume of DMSO to Add
1 mM1 mg3.518 mL
5 mM1 mg0.704 mL
10 mM1 mg0.352 mL
1 mM5 mg17.592 mL
5 mM5 mg3.518 mL
10 mM10 mg3.518 mL

Storage and Stability

Proper storage of AZD9272 stock solutions is crucial to maintain their integrity and activity over time.

Table 3: Storage Recommendations for AZD9272

FormStorage TemperatureStability PeriodReference
Powder -20°C3 years[3]
4°C2 years[3]
In DMSO -80°C6 months[3]
-20°C1 month[3]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution.

Experimental Protocols: Working Solution Preparation

For cell-based assays, it is critical to dilute the high-concentration DMSO stock solution to a final working concentration in the cell culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 10 µM Working Solution
  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM AZD9272 stock solution at room temperature.

  • Perform serial dilutions (recommended):

    • To minimize the risk of precipitation and ensure accurate dilution, perform a serial dilution. For example, first prepare an intermediate dilution of 1 mM by diluting the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

    • Then, prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in cell culture medium (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).

  • Direct dilution (for lower concentrations):

    • Alternatively, for a final concentration of 10 µM from a 10 mM stock, you can perform a direct 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Mix thoroughly:

    • Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.

Signaling Pathway and Experimental Workflow

AZD9272 Mechanism of Action: mGluR5 Signaling Pathway

AZD9272 acts as a negative allosteric modulator of mGluR5. The canonical signaling pathway of mGluR5 involves its coupling to Gq/11 proteins. Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). AZD9272 binds to an allosteric site on the mGluR5 receptor, preventing this downstream signaling cascade.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGluR5 Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.

Experimental Workflow for Preparing AZD9272 Stock and Working Solutions

The following diagram outlines the general workflow for preparing AZD9272 solutions for experimental use.

AZD9272_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh AZD9272 Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Heat, Sonicate) add_dmso->dissolve aliquot_store 4. Aliquot and Store (-20°C or -80°C) dissolve->aliquot_store thaw 5. Thaw Stock Aliquot aliquot_store->thaw intermediate_dilution 6. Intermediate Dilution (in Culture Medium) thaw->intermediate_dilution final_dilution 7. Final Dilution (in Culture Medium) intermediate_dilution->final_dilution use_in_assay 8. Use in Assay final_dilution->use_in_assay

References

Application Notes and Protocols for AZD9272 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As an mGluR5 antagonist, AZD9272 holds therapeutic potential for various neurological and psychiatric disorders. Preclinical studies in animal models, particularly in rats, are crucial for elucidating its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and standardized protocols for the administration of AZD9272 to rats via various routes.

While it is known that AZD9272 is orally bioavailable and exhibits a long half-life in rats, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability for different administration routes are not publicly available in the current body of scientific literature.[1][2] One study noted a discriminative half-life of 21.93 to 24.3 hours in rats, indicating a long duration of action. Researchers should consider the protocols outlined below as a guide to perform their own pharmacokinetic and pharmacodynamic studies to establish these key parameters for their specific experimental conditions.

Signaling Pathway of mGluR5 Antagonism

The following diagram illustrates the canonical signaling pathway modulated by mGluR5 and the inhibitory action of AZD9272.

mGluR5_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling AZD9272 AZD9272 AZD9272->mGluR5 Inhibits

Caption: mGluR5 signaling pathway and the inhibitory effect of AZD9272.

Data Presentation: Pharmacokinetic Parameter Templates

The following tables are templates for summarizing quantitative data from pharmacokinetic studies of AZD9272 in rats. Researchers should populate these tables with their experimentally derived data.

Table 1: Pharmacokinetic Parameters of AZD9272 Following Intravenous (IV) Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-∞ (ng·h/mL)t₁/₂ (h)CL (mL/h/kg)Vd (L/kg)
e.g., 1DataDataDataDataDataDataData
e.g., 3DataDataDataDataDataDataData
e.g., 10DataDataDataDataDataDataData

Table 2: Pharmacokinetic Parameters of AZD9272 Following Oral (PO) Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-∞ (ng·h/mL)t₁/₂ (h)F (%)
e.g., 3DataDataDataDataDataData
e.g., 10DataDataDataDataDataData
e.g., 30DataDataDataDataDataData

Table 3: Pharmacokinetic Parameters of AZD9272 Following Subcutaneous (SC) Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-∞ (ng·h/mL)t₁/₂ (h)F (%)
e.g., 3DataDataDataDataDataData
e.g., 10DataDataDataDataDataData
e.g., 30DataDataDataDataDataData

Table 4: Pharmacokinetic Parameters of AZD9272 Following Intraperitoneal (IP) Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-∞ (ng·h/mL)t₁/₂ (h)F (%)
e.g., 3DataDataDataDataDataData
e.g., 10DataDataDataDataDataData
e.g., 30DataDataDataDataDataData

F (%) = Bioavailability, calculated as (AUCroute / Doseroute) / (AUCIV / DoseIV) * 100

Experimental Workflow

The diagram below outlines a typical experimental workflow for a pharmacokinetic study of AZD9272 in rats.

experimental_workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing AZD9272 Administration (IV, PO, SC, IP) Grouping->Dosing Sampling Serial Blood Sampling (e.g., tail vein, retro-orbital) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Analysis Bioanalysis (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Data_Reporting Data Reporting and Interpretation PK_Analysis->Data_Reporting End End Data_Reporting->End

Caption: Experimental workflow for a rat pharmacokinetic study.

Experimental Protocols

5.1. Materials and Reagents

  • AZD9272 (powder)

  • Vehicle for solubilization (e.g., 0.5% methylcellulose in water, DMSO, polyethylene glycol 400). The appropriate vehicle should be determined based on the physicochemical properties of AZD9272 and the route of administration.

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., isoflurane)

  • Syringes and needles of appropriate gauge

  • Oral gavage needles (for PO administration)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

5.2. Animal Husbandry

  • Species: Male Sprague-Dawley or Wistar rats (weight range: 200-250 g)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water unless fasting is required for the experiment.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.

5.3. Formulation Preparation

  • Accurately weigh the required amount of AZD9272 powder.

  • Prepare the chosen vehicle. For a suspension, slowly add the powder to the vehicle while vortexing to ensure a uniform suspension. For a solution, dissolve the powder in the vehicle, using sonication if necessary.

  • The final concentration should be calculated to deliver the desired dose in an appropriate administration volume.

5.4. Administration Protocols

5.4.1. Intravenous (IV) Administration

  • Anesthetize the rat if necessary, although experienced handlers can perform tail vein injections on restrained, conscious animals.

  • Place the rat in a restraining device, leaving the tail accessible.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the injection site with an alcohol swab.

  • Using a 27-30 gauge needle, insert the needle into the lateral tail vein, bevel up.

  • Slowly inject the formulated AZD9272.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Recommended Volume: 1-5 mL/kg.

5.4.2. Oral (PO) Administration by Gavage

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

  • Attach the gavage needle to the syringe containing the AZD9272 formulation.

  • Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus to the pre-measured length. Do not force the needle.

  • Administer the formulation smoothly.

  • Slowly withdraw the gavage needle.

  • Monitor the animal for any signs of distress.

  • Recommended Volume: 5-10 mL/kg.

5.4.3. Subcutaneous (SC) Administration

  • Gently restrain the rat.

  • Lift the loose skin on the back, between the shoulder blades, to form a "tent".

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure a blood vessel has not been entered.

  • Inject the AZD9272 formulation.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Recommended Volume: 5-10 mL/kg.

5.4.4. Intraperitoneal (IP) Administration

  • Gently restrain the rat, tilting it slightly head-down to move the abdominal organs forward.

  • Identify the injection site in the lower right or left abdominal quadrant.

  • Insert a 23-25 gauge needle at a 30-45 degree angle.

  • Aspirate to ensure the bladder or intestines have not been punctured.

  • Inject the AZD9272 formulation.

  • Withdraw the needle.

  • Recommended Volume: 5-10 mL/kg.

5.5. Blood Sampling

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • The sampling site can be the tail vein (for small, repeated samples) or the retro-orbital sinus (under anesthesia, as a terminal procedure or with experienced personnel).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Keep the samples on ice.

5.6. Plasma Processing and Storage

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Carefully collect the supernatant (plasma) into clean, labeled tubes.

  • Store the plasma samples at -80°C until bioanalysis.

5.7. Bioanalysis

  • The concentration of AZD9272 in plasma samples should be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

5.8. Pharmacokinetic Analysis

  • Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Conclusion

These application notes and protocols provide a framework for conducting preclinical studies on the administration of AZD9272 in rats. Due to the lack of publicly available quantitative pharmacokinetic data, it is imperative for researchers to perform their own well-controlled studies to determine the key pharmacokinetic parameters for their specific formulations and experimental designs. Adherence to standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the continued development and understanding of AZD9272.

References

Developing an In Vitro Assay with AZD9272: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It is a potent, orally available compound that readily penetrates the central nervous system.[2] Interestingly, in addition to its high affinity for mGluR5, AZD9272 has been shown to bind to monoamine oxidase-B (MAO-B).[3][4] This dual activity necessitates a comprehensive in vitro characterization to elucidate its pharmacological profile.

These application notes provide detailed protocols for establishing in vitro assays to characterize the activity of AZD9272 on both of its known targets: mGluR5 and MAO-B. The provided methodologies will enable researchers to independently verify its potency and selectivity, crucial steps in the drug development process.

Data Presentation

The following table summarizes the known in vitro quantitative data for AZD9272. Establishing robust in vitro assays as described in this document will allow researchers to generate comparable data for internal and external validation.

TargetAssay TypeParameterValueReference
Human mGluR5Radioligand BindingKd2.8 nMProbechem Biochemicals
Human MAO-BEnzymatic InhibitionKiData not readily available in public domainN/A

Signaling Pathways and Experimental Workflow

To understand the assays described, it is essential to visualize the underlying biological processes and the experimental approach.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Glutamate PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R PKC PKC DAG->PKC Ca_cyto Ca2+ (Cytosol) IP3R->Ca_cyto Release Ca_ER Ca2+ (ER) Ca_ER->IP3R Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream AZD9272 AZD9272 AZD9272->mGluR5 NAM

Figure 1: mGluR5 Signaling Pathway

experimental_workflow cluster_mGluR5 mGluR5 Activity Assay cluster_MAOB MAO-B Activity Assay cluster_analysis Data Analysis mGluR5_cell_prep Prepare HEK293T cells expressing h-mGluR5 mGluR5_dye_loading Load cells with calcium-sensitive dye mGluR5_cell_prep->mGluR5_dye_loading mGluR5_compound_add Add AZD9272 (or control) mGluR5_dye_loading->mGluR5_compound_add mGluR5_stimulate Stimulate with Glutamate mGluR5_compound_add->mGluR5_stimulate mGluR5_readout Measure intracellular calcium fluorescence mGluR5_stimulate->mGluR5_readout IC50_calc Calculate IC50/EC50 values mGluR5_readout->IC50_calc MAOB_enzyme_prep Prepare recombinant human MAO-B enzyme MAOB_compound_add Add AZD9272 (or control) MAOB_enzyme_prep->MAOB_compound_add MAOB_substrate_add Add MAO-B substrate (e.g., Kynuramine) MAOB_compound_add->MAOB_substrate_add MAOB_reaction Incubate at 37°C MAOB_substrate_add->MAOB_reaction MAOB_readout Measure product formation (fluorescence) MAOB_reaction->MAOB_readout MAOB_readout->IC50_calc Selectivity Determine Selectivity Profile IC50_calc->Selectivity

Figure 2: Experimental Workflow Diagram

Experimental Protocols

mGluR5 Functional Assay: Intracellular Calcium Mobilization

This protocol describes a cell-based functional assay to measure the antagonist effect of AZD9272 on mGluR5 by quantifying changes in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293T cells stably expressing human mGluR5 (e.g., Multispan Inc., Cat# C1192).

  • DMEM with GlutaMAX (Gibco, Cat# 10566).

  • Fetal Bovine Serum (FBS), dialyzed.

  • Sodium Pyruvate.

  • Puromycin.

  • Poly-D-lysine coated 96-well black-wall, clear-bottom plates.

  • Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM).

  • Probenecid.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • L-Glutamate.

  • AZD9272.

  • Positive control antagonist (e.g., MPEP).

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FDSS).

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293T-h-mGluR5 cells in DMEM supplemented with 10% dialyzed FBS, 2 mM sodium pyruvate, and 1 µg/mL puromycin at 37°C in a 5% CO2 incubator.

    • Harvest cells and plate them in poly-D-lysine coated 96-well plates at a density of 50,000 - 80,000 cells per well.[5]

    • Incubate for 24 hours to allow for cell adherence.

  • Dye Loading:

    • Prepare a working solution of the calcium-sensitive dye in HBSS/HEPES buffer containing probenecid as per the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye working solution to each well.

    • Incubate the plate in the dark at 37°C for 60 minutes.[5]

  • Compound Addition:

    • Prepare serial dilutions of AZD9272, MPEP (positive control), and vehicle (negative control) in HBSS/HEPES buffer.

    • Using a fluorescence plate reader with liquid handling, add the compound solutions to the respective wells.

    • Incubate for 10-20 minutes at room temperature.

  • Receptor Stimulation and Measurement:

    • Prepare a stock solution of L-glutamate in HBSS/HEPES buffer. The final concentration to achieve an EC80 response should be empirically determined but typically falls within the range of 10-100 µM.[6]

    • Set the fluorescence plate reader to record kinetic fluorescence readings (e.g., excitation at ~490 nm and emission at ~520 nm for Fluo-8).

    • Establish a stable baseline reading for approximately 20 seconds.

    • Inject the L-glutamate solution into the wells to stimulate the mGluR5 receptors.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decay of the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (100% activity) and a high concentration of a known antagonist (0% activity).

    • Generate a concentration-response curve for AZD9272 and calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

MAO-B Enzymatic Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of AZD9272 on recombinant human MAO-B enzyme.

Materials:

  • Recombinant human MAO-B (e.g., Sigma-Aldrich).

  • MAO-B substrate (e.g., Kynuramine).

  • Phosphate buffer (0.1 M, pH 7.4).

  • AZD9272.

  • Positive control MAO-B inhibitor (e.g., Selegiline).

  • 2N NaOH.

  • 96-well black plates.

  • Fluorometric plate reader.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MAO-B in phosphate buffer. The final concentration should be optimized for the assay, for example, 0.015 mg/mL.[6]

    • Prepare a stock solution of Kynuramine in deionized water. The final concentration in the assay is typically around 20 µM.[6]

    • Prepare serial dilutions of AZD9272, selegiline (positive control), and vehicle (negative control) in phosphate buffer with a small percentage of DMSO (e.g., <2%).

  • Assay Procedure:

    • To the wells of a 96-well black plate, add 100 µL of the diluted AZD9272, selegiline, or vehicle solutions.

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[6]

    • Initiate the enzymatic reaction by adding 50 µL of the Kynuramine substrate solution to each well.

    • Incubate the plate for 20 minutes at 37°C.[6]

    • Terminate the reaction by adding 75 µL of 2N NaOH to each well.[6]

  • Measurement and Data Analysis:

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometric plate reader with excitation at approximately 310 nm and emission at approximately 380 nm.[6]

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a high concentration of selegiline (0% activity).

    • Generate a concentration-response curve for AZD9272 and calculate the IC50 value.

    • If desired, determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of AZD9272. By employing both a cell-based functional assay for mGluR5 and a biochemical enzymatic assay for MAO-B, researchers can obtain a comprehensive understanding of the compound's potency and selectivity. This information is critical for interpreting data from more complex biological systems and for guiding further drug development efforts. It is recommended that all assay conditions, particularly enzyme and substrate concentrations, be empirically optimized to ensure robust and reproducible results.

References

Application Notes and Protocols for AZD9272 in Murine Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] While direct behavioral studies in mice using AZD9272 have not been extensively published, a significant body of research on other mGluR5 NAMs provides a strong rationale for its investigation in various behavioral paradigms. mGluR5 is implicated in the pathophysiology of several central nervous system (CNS) disorders, including anxiety, depression, and cognitive deficits.[2][3] These application notes provide a comprehensive guide for researchers interested in exploring the behavioral effects of AZD9272 in mice, drawing upon existing knowledge of mGluR5 pharmacology and preclinical behavioral models.

Mechanism of Action: AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's response to glutamate.[1] mGluR5 is a G-protein coupled receptor that, upon activation, primarily signals through the Gqα pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[4] It also modulates the function of other receptors, notably the NMDA receptor.[5] By dampening mGluR5 signaling, AZD9272 can influence synaptic plasticity and neuronal excitability, which are key processes underlying various behaviors.

Data Presentation: Predicted Efficacy of AZD9272 in Murine Behavioral Models Based on other mGluR5 NAMs

The following table summarizes the expected outcomes of AZD9272 administration in common mouse behavioral tests, based on published data for other selective mGluR5 NAMs such as MPEP, MTEP, CTEP, and GRN-529.

Behavioral Domain Behavioral Test Mouse Model Predicted Effect of AZD9272 Reference Compounds & Supporting Evidence
Anxiety Marble Burying TestStandard Strains (e.g., C57BL/6J)Decrease in the number of marbles buriedVU0431316, another mGluR5 NAM, showed dose-proportional anxiolytic effects in this model.[6]
Elevated Plus MazeStandard Strains (e.g., C57BL/6J)Increase in time spent in and entries into the open armsmGluR5 knockout mice exhibit reduced anxiety-like behaviors.[4]
Stress-Induced HyperthermiaStandard Strains (e.g., C57BL/6J)Attenuation of the stress-induced increase in body temperatureGRN-529 demonstrated efficacy in this model.[7]
Depression Forced Swim TestStandard Strains (e.g., C57BL/6J)Decrease in immobility timeBoth mGluR5 NAMs and genetic deletion of mGluR5 have shown antidepressant-like activity in this test.[8] MTEP has also been shown to be effective.[9]
Tail Suspension TestStandard Strains (e.g., C57BL/6J)Decrease in immobility timemGluR5 NAMs have demonstrated antidepressant-like effects in this paradigm.[8][9]
Cognition Morris Water MazeAlzheimer's Disease Models (e.g., APPswe/PS1ΔE9)Improvement in spatial learning and memoryChronic administration of the mGluR5 NAM CTEP reversed cognitive decline in an Alzheimer's disease mouse model.[10]
Novel Object RecognitionStandard Strains (e.g., C57BL/6J)Potential for improvement, though some NAMs have shown impairmentGRN-529 was reported to impair social odor recognition.[7] Careful dose-response studies are crucial.
Repetitive Behaviors Marble Burying TestAutism Spectrum Disorder Models (e.g., BTBR T+tf/J)Decrease in repetitive digging and burying behaviorThe mGluR5 antagonist MPEP reduced marble burying in Fmr1 KO mice.[11]
Self-GroomingAutism Spectrum Disorder Models (e.g., BTBR T+tf/J)Reduction in excessive self-grooming behaviorThe mGluR5 NAM GRN-529 and the antagonist MPEP reduced high levels of repetitive self-grooming in BTBR mice.[12]

Experimental Protocols

The following are detailed protocols for key behavioral experiments to assess the effects of AZD9272 in mice.

Protocol 1: Assessment of Anxiolytic-like Activity using the Marble Burying Test

Objective: To determine if AZD9272 reduces anxiety-related repetitive and defensive burying behavior in mice.

Materials:

  • Standard mouse cages (e.g., 26 x 20 x 14 cm)

  • Clean bedding (e.g., corncob), 5 cm deep

  • 20 small glass marbles (approx. 1.5 cm in diameter)

  • AZD9272

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • Syringes and needles for administration (e.g., oral gavage or intraperitoneal injection)

  • Timer

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer AZD9272 or vehicle to the mice. A suggested starting dose range, based on rat studies with AZD9272 and mouse studies with other mGluR5 NAMs, is 1-30 mg/kg. The route of administration (oral or intraperitoneal) and pretreatment time should be determined based on pharmacokinetic data if available, or a standard 30-60 minute pretreatment time can be used.

  • Test Initiation: Place each mouse individually into a cage containing 5 cm of clean bedding with 20 marbles evenly spaced on the surface.

  • Test Duration: Allow the mouse to explore the cage and interact with the marbles for 30 minutes.

  • Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A blinded observer should perform the scoring.

  • Data Analysis: Compare the number of marbles buried between the AZD9272-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Protocol 2: Evaluation of Antidepressant-like Effects using the Forced Swim Test

Objective: To assess the potential antidepressant-like properties of AZD9272 by measuring its effect on immobility time in a stressful situation.

Materials:

  • Glass or clear plastic cylinders (25 cm high, 10 cm in diameter)

  • Water (23-25°C), filled to a depth of 15 cm

  • AZD9272

  • Vehicle

  • Syringes and needles

  • Timer

  • Video recording equipment (optional, for later scoring)

  • Towels for drying the mice

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer AZD9272 or vehicle at predetermined doses (e.g., 1-30 mg/kg).

  • Pre-swim (optional but recommended for some strains): On the day before the test, place each mouse in the swim cylinder for 15 minutes. This can reduce variability in the test session.

  • Test Session: 30-60 minutes after drug administration, gently place each mouse into the cylinder filled with water.

  • Test Duration: The test session is typically 6 minutes long.

  • Scoring: An observer, blind to the treatment conditions, should record the total time the mouse spends immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.

  • Post-test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a clean, warm cage.

  • Data Analysis: Analyze the immobility times between groups using a one-way ANOVA followed by appropriate post-hoc tests.

Protocol 3: Investigating Effects on Spatial Learning and Memory with the Morris Water Maze

Objective: To evaluate the impact of AZD9272 on hippocampus-dependent spatial learning and memory.

Materials:

  • A large circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white or black tempera paint.

  • A hidden escape platform (10-15 cm in diameter) submerged 1-1.5 cm below the water surface.

  • Various extra-maze visual cues placed around the pool.

  • AZD9272

  • Vehicle

  • Syringes and needles

  • Video tracking system and software.

  • Timer

Procedure:

  • Habituation: Handle the mice for several days before the start of the experiment. Acclimate them to the testing room for 1 hour before each session.

  • Drug Administration: Administer AZD9272 or vehicle daily, 30-60 minutes before the training trials.

  • Acquisition Phase (e.g., 5-7 days):

    • Each day, each mouse undergoes four training trials.

    • For each trial, gently place the mouse into the pool facing the wall at one of four randomly chosen starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the latency to find the platform and the swim path for each trial.

  • Probe Trial: 24 hours after the last training trial, remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Acquisition: Analyze the escape latencies across training days using a repeated-measures ANOVA.

    • Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the treatment groups using a one-way ANOVA.

Mandatory Visualizations

Signaling Pathway of mGluR5

mGluR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD9272 AZD9272 (mGluR5 NAM) AZD9272->mGluR5 Inhibits NMDA_Receptor NMDA Receptor mGluR5->NMDA_Receptor Potentiates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Downstream Downstream Signaling & Synaptic Plasticity Ca_release->Downstream Modulates

Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of AZD9272.

Experimental Workflow for a Murine Behavioral Study with AZD9272

Behavioral_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Dose_Preparation Preparation of AZD9272 and Vehicle Group_Assignment->Dose_Preparation Drug_Admin Drug Administration (AZD9272 or Vehicle) Dose_Preparation->Drug_Admin Pretreatment Pretreatment Period Drug_Admin->Pretreatment Behavioral_Test Behavioral Testing (e.g., Forced Swim Test) Pretreatment->Behavioral_Test Data_Collection Data Collection & Scoring (Blinded) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for conducting a behavioral study with AZD9272 in mice.

Logical Relationship of mGluR5 NAMs in Preclinical Behavioral Models

Logical_Relationship cluster_outcomes Behavioral Outcomes in Mouse Models mGluR5_NAM mGluR5 Negative Allosteric Modulators (e.g., AZD9272) Anxiolytic Anxiolytic-like Effects mGluR5_NAM->Anxiolytic Leads to Antidepressant Antidepressant-like Effects mGluR5_NAM->Antidepressant Leads to Cognitive_Mod Cognitive Modulation mGluR5_NAM->Cognitive_Mod Leads to Repetitive_Behavior Reduction of Repetitive Behaviors mGluR5_NAM->Repetitive_Behavior Leads to

Caption: Predicted behavioral effects of mGluR5 NAMs like AZD9272 in mice.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AZD9272 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AZD9272 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is AZD9272 and what is its primary mechanism of action?

A1: AZD9272 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site to inhibit its function.[2] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, mobilizes intracellular calcium and stimulates the hydrolysis of phosphatidylinositol.[3]

Q2: What are the recommended starting concentrations for AZD9272 in in vitro assays?

A2: Based on its high potency, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The reported IC50 values for AZD9272 are in the low nanomolar range for both human and rat mGluR5, making it effective at these concentrations.[1]

Q3: What cell lines are suitable for testing AZD9272?

A3: Cell lines endogenously expressing mGluR5 or recombinant cell lines overexpressing the receptor are ideal. Commonly used cell lines for mGluR5 research include HEK293 or CHO cells stably transfected with the mGluR5 gene.[4][5] Some Hodgkin Lymphoma cell lines like L-1236 and KM-H2 also show high mGluR5 expression.[6]

Q4: How should I prepare and store AZD9272 stock solutions?

A4: AZD9272 is soluble in dimethyl sulfoxide (DMSO).[7] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate assay buffer, ensuring the final DMSO concentration in the cell culture medium is typically below 0.5% to avoid solvent-induced cytotoxicity.[7]

Q5: Are there any known off-target effects of AZD9272 that I should be aware of?

A5: Yes, studies have shown that AZD9272 can also bind to monoamine oxidase-B (MAO-B).[8][9] This off-target binding is something to consider, especially at higher concentrations, as it could potentially influence experimental outcomes. It is advisable to use the lowest effective concentration of AZD9272 to minimize the risk of off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for AZD9272
Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh dilutions of AZD9272 from a new stock aliquot for each experiment.The compound may degrade in aqueous assay buffers or after multiple freeze-thaw cycles.
DMSO Concentration Variability Ensure the final DMSO concentration is consistent across all wells, including controls.Varying DMSO concentrations can affect enzyme activity and cell membrane permeability, leading to inconsistent results.[10][11][12]
Cell Health and Passage Number Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase.Cellular response to stimuli can vary with cell passage number and overall health.
Assay Incubation Times Strictly adhere to and standardize all incubation times for compound treatment and agonist stimulation.Variations in incubation times can lead to variability in the measured response.
Issue 2: High Background Signal in Calcium Mobilization Assays (e.g., FLIPR)
Potential Cause Troubleshooting Step Rationale
Autofluorescence of AZD9272 Run a control plate with AZD9272 in the absence of cells to check for intrinsic fluorescence at the assay wavelengths.The compound itself may be fluorescent, contributing to the background signal.
Suboptimal Dye Loading Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell line.Inadequate dye loading can lead to a poor signal-to-noise ratio.[13]
Cell Clumping or Uneven Seeding Ensure a single-cell suspension and even cell seeding in the microplate wells.Clumped or unevenly distributed cells can cause variability in the baseline fluorescence.
Leaky Cell Membranes Check cell viability. Ensure cells are not overly confluent, which can lead to cell death and membrane leakage.Damaged cells can leak dye, increasing the background fluorescence.
Issue 3: No or Weak Response to AZD9272 in a Phosphatidylinositol (PI) Hydrolysis Assay
Potential Cause Troubleshooting Step Rationale
Inefficient Labeling Optimize the concentration of [3H]-myo-inositol and the labeling time.Insufficient incorporation of the radiolabel will result in a weak signal.
Low Receptor Expression Confirm mGluR5 expression levels in your cell line using techniques like Western blot or qPCR.A weak response may be due to a low number of target receptors.
Problem with Agonist Stimulation Verify the activity and concentration of the mGluR5 agonist used to stimulate the PI hydrolysis.The agonist may have degraded or is being used at a suboptimal concentration.
Assay Quenching Ensure that the scintillation cocktail is compatible with your assay buffer and that there are no quenching agents present.Quenching will reduce the detected radioactive signal.

Data Presentation

Table 1: In Vitro Potency of AZD9272

Parameter Species Assay Type Value
IC50Human mGluR5Calcium Mobilization7.6 nM
IC50Rat mGluR5Calcium Mobilization2.6 nM

Data compiled from publicly available sources.[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type Initial Screening Concentration Range Dose-Response Concentration Range
Calcium Mobilization10 nM - 1 µM0.1 nM - 10 µM (10-point curve)
Phosphatidylinositol Hydrolysis10 nM - 1 µM0.1 nM - 10 µM (10-point curve)

Experimental Protocols

Protocol 1: Calcium Mobilization Assay using a Fluorescence Plate Reader (e.g., FLIPR)
  • Cell Plating: Seed HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well.[5] Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of AZD9272 in assay buffer. Add 50 µL of the AZD9272 dilutions or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Configure the instrument to add 50 µL of an mGluR5 agonist (e.g., Glutamate at its EC80 concentration) to each well.[4] Continuously record the fluorescence signal for at least 90-120 seconds post-agonist addition.

  • Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known mGluR5 antagonist (100% inhibition). Plot the normalized response against the log of the AZD9272 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Protocol 2: Phosphatidylinositol (PI) Hydrolysis Assay
  • Cell Labeling: Seed mGluR5-expressing cells in 24-well plates. Once confluent, label the cells overnight with [3H]-myo-inositol in inositol-free medium.

  • Compound Treatment: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Pre-incubate the cells with various concentrations of AZD9272 or vehicle for 15-30 minutes.

  • Agonist Stimulation: Add an mGluR5 agonist (e.g., Glutamate) to stimulate PI hydrolysis. Incubate for a defined period (e.g., 30-60 minutes) at 37°C. The reaction is typically stopped by the addition of ice-cold perchloric acid.

  • Inositol Phosphate (IP) Separation: Neutralize the samples and separate the total inositol phosphates using anion-exchange chromatography columns.

  • Measurement and Analysis: Quantify the amount of [3H]-inositol phosphates in each sample using liquid scintillation counting. Determine the concentration of AZD9272 that inhibits 50% of the agonist-stimulated IP production (IC50).

Mandatory Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified mGluR5 signaling pathway.

Calcium_Assay_Workflow A 1. Seed mGluR5-expressing cells in microplate B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with AZD9272 or vehicle B->C D 4. Add mGluR5 agonist C->D E 5. Measure fluorescence change (Calcium flux) D->E F 6. Analyze data to determine IC50 E->F

Caption: Experimental workflow for a calcium mobilization assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Are reagents fresh and correctly prepared? Start->Check_Reagents Check_Cells Is cell health and passage number consistent? Check_Reagents->Check_Cells Yes Failure Further Optimization Needed Check_Reagents->Failure No Check_Protocol Are incubation times and concentrations accurate? Check_Cells->Check_Protocol Yes Check_Cells->Failure No Check_Instrument Is the plate reader calibrated and set correctly? Check_Protocol->Check_Instrument Yes Check_Protocol->Failure No Success Consistent Results Check_Instrument->Success Yes Check_Instrument->Failure No

Caption: Troubleshooting decision tree for inconsistent results.

References

Navigating the Specificity of AZD9272: A Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing AZD9272, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), understanding and mitigating potential off-target effects is paramount for the generation of robust and reproducible data. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation due to the known off-target activity of AZD9272, primarily its interaction with monoamine oxidase-B (MAO-B).

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target of AZD9272?

A1: The primary and most significant off-target of AZD9272 is monoamine oxidase-B (MAO-B).[1][2][3][4] This interaction is important to consider when designing experiments and interpreting data, as MAO-B inhibition can lead to physiological effects independent of mGluR5 modulation.

Q2: Why am I observing effects that are inconsistent with mGluR5 signaling?

A2: If you are observing cellular or physiological effects that do not align with the known downstream signaling of mGluR5 (e.g., modulation of PLC/IP3/Ca2+ pathways), it is highly probable that these effects are mediated by the inhibition of MAO-B by AZD9272.[1][2] It is crucial to dissect the contribution of each target to the observed phenotype.

Q3: How can I confirm if the observed effects are on-target (mGluR5) or off-target (MAO-B)?

A3: Several experimental approaches can be employed to differentiate between on-target and off-target effects. These include:

  • Using a structurally different mGluR5 NAM: Replicating the experiment with a different, structurally unrelated mGluR5 NAM that does not have affinity for MAO-B can help confirm if the effect is mediated through mGluR5.

  • Employing a selective MAO-B inhibitor: Use a well-characterized and selective MAO-B inhibitor (e.g., selegiline) to see if it phenocopies the effects observed with AZD9272.

  • Target knockdown experiments: Utilize siRNA or shRNA to specifically knockdown the expression of either mGluR5 or MAO-B and observe how the response to AZD9272 is altered.

  • Rescue experiments: In a system where the target has been knocked down, re-introducing a version of the target that is resistant to the knockdown but still functional can help to confirm on-target effects.

Troubleshooting Guide

Issue 1: Unexpected Phenotype or Cellular Response

Possible Cause: The observed phenotype may be a result of MAO-B inhibition rather than mGluR5 modulation.

Troubleshooting Steps:

  • Review Signaling Pathways: Familiarize yourself with the distinct downstream signaling pathways of mGluR5 and MAO-B (see diagrams below). This will help in selecting appropriate biomarkers to differentiate the two.

  • Perform a Concentration-Response Curve: Determine the potency of AZD9272 for the observed effect. Comparing this to the known potencies for mGluR5 and MAO-B can provide initial clues.

  • Conduct Control Experiments:

    • Positive Control (On-Target): Use a known mGluR5 agonist (e.g., CHPG) or a different NAM to confirm the expected on-target response in your system.

    • Positive Control (Off-Target): Treat your experimental system with a selective MAO-B inhibitor (e.g., selegiline) to determine the phenotype associated with MAO-B inhibition.

    • Negative Control: Include a vehicle control in all experiments.

  • Target Validation:

    • siRNA Knockdown: Perform siRNA-mediated knockdown of mGluR5 and MAO-B individually. If the effect of AZD9272 is diminished upon mGluR5 knockdown, it is likely an on-target effect. Conversely, if the effect is lost with MAO-B knockdown, it is an off-target effect.

Issue 2: Difficulty in Determining the Optimal Concentration of AZD9272

Possible Cause: The therapeutic window to achieve mGluR5 modulation without significant MAO-B inhibition may be narrow.

Troubleshooting Steps:

  • Titration Experiment: Perform a careful titration of AZD9272 in your experimental system. Start with concentrations well below the reported IC50 for mGluR5 and gradually increase the dose.

  • Monitor On- and Off-Target Markers: At each concentration of AZD9272, measure a specific downstream marker for both mGluR5 activation (e.g., intracellular calcium release) and MAO-B activity (e.g., using a commercial MAO activity assay). This will help to identify a concentration range where mGluR5 is modulated with minimal impact on MAO-B.

Data Presentation

Table 1: Target Profile of AZD9272

TargetTarget TypeKnown Interaction
mGluR5G-protein coupled receptorNegative Allosteric Modulator (Primary Target)
MAO-BEnzyme (Monoamine Oxidase)Inhibition (Primary Off-Target)[1][2][3][4]

Note: Specific Ki or IC50 values for AZD9272 at both mGluR5 and MAO-B from a head-to-head comparison are not consistently reported in the public literature. Researchers should empirically determine the potency in their specific assay system.

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Effects using siRNA

Objective: To determine whether the observed effect of AZD9272 is mediated by mGluR5 or MAO-B.

Methodology:

  • Cell Culture: Plate cells expressing both mGluR5 and MAO-B at an appropriate density.

  • siRNA Transfection:

    • Transfect one set of cells with siRNA targeting mGluR5.

    • Transfect a second set of cells with siRNA targeting MAO-B.

    • Transfect a third set of cells with a non-targeting (scramble) siRNA as a negative control.

  • Incubation: Allow cells to incubate for 48-72 hours to ensure sufficient knockdown of the target proteins.

  • Verification of Knockdown: Harvest a subset of cells from each group and verify the knockdown efficiency by Western blot or qPCR.

  • AZD9272 Treatment: Treat the remaining cells from each group with the desired concentration of AZD9272 or vehicle.

  • Phenotypic Assay: Perform the specific assay to measure the biological response of interest.

  • Data Analysis: Compare the effect of AZD9272 in the mGluR5 knockdown, MAO-B knockdown, and scramble control groups.

    • On-target effect: The effect of AZD9272 will be significantly reduced or abolished in the mGluR5 knockdown cells compared to the scramble control.

    • Off-target effect: The effect of AZD9272 will be significantly reduced or abolished in the MAO-B knockdown cells compared to the scramble control.

Protocol 2: Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of AZD9272 for mGluR5 and MAO-B.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express either mGluR5 or MAO-B.

  • For mGluR5 Binding:

    • Radioligand: Use a known mGluR5 radioligand such as [³H]ABP688 or [¹¹C]ABP688.

    • Competition: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled AZD9272.

  • For MAO-B Binding:

    • Radioligand: Use a known MAO-B radioligand such as [³H]L-deprenyl or [¹¹C]L-deprenyl-D2.[2]

    • Competition: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled AZD9272.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity of the filters.

  • Data Analysis: Plot the percentage of specific binding against the concentration of AZD9272. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

mGluR5_Signaling_Pathway AZD9272 AZD9272 (NAM) mGluR5 mGluR5 AZD9272->mGluR5 Inhibits Gq_G11 Gq/11 mGluR5->Gq_G11 Activates PLC PLC Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_effectors_mGluR5 Downstream Effectors (e.g., ERK, JNK) Ca_release->Downstream_effectors_mGluR5 PKC->Downstream_effectors_mGluR5 MAOB_Signaling_Pathway AZD9272 AZD9272 MAOB MAO-B AZD9272->MAOB Inhibits Monoamine_Oxidation Monoamine Oxidation MAOB->Monoamine_Oxidation Catalyzes Signaling_Modulation Modulation of Signaling Pathways (e.g., cAMP, Ras/Raf/MEK/ERK) Monoamine_Oxidation->Signaling_Modulation Influences Experimental_Workflow Start Unexpected Experimental Result with AZD9272 Hypothesis Hypothesis: Off-target effect via MAO-B? Start->Hypothesis Control_Expts Control Experiments: - Structurally distinct mGluR5 NAM - Selective MAO-B inhibitor Hypothesis->Control_Expts Test siRNA_Expts siRNA Knockdown: - mGluR5 siRNA - MAO-B siRNA - Scramble siRNA Hypothesis->siRNA_Expts Validate Analysis Analyze Phenotype Control_Expts->Analysis siRNA_Expts->Analysis Conclusion_OnTarget Conclusion: On-target mGluR5 effect Analysis->Conclusion_OnTarget Effect abolished with mGluR5 KD Conclusion_OffTarget Conclusion: Off-target MAO-B effect Analysis->Conclusion_OffTarget Effect abolished with MAO-B KD

References

improving AZD 9272 signal-to-noise ratio in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD9272 PET imaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and troubleshooting common issues to improve the signal-to-noise ratio in their PET studies.

Frequently Asked Questions (FAQs)

Q1: What is AZD9272 and why is it used in PET imaging?

AZD9272 is a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5), which is a target of interest in a variety of central nervous system (CNS) disorders.[1][2][3] When labeled with a positron-emitting radionuclide such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), it becomes a radioligand that allows for the in-vivo visualization and quantification of mGluR5 distribution and density in the brain using Positron Emission Tomography (PET).[2][3]

Q2: What are the differences between [11C]AZD9272 and [18F]AZD9272?

The choice between [11C]AZD9272 and [18F]AZD9272 depends on the specific research question and logistical considerations.

Feature[11C]AZD9272[18F]AZD9272
Half-life 20.4 minutes109.8 minutes
Positron Energy HigherLower
Image Resolution GoodPotentially higher than 11C
Production Requires an on-site cyclotronCan be produced at a central radiopharmacy and shipped
Scan Duration Shorter scan timesAllows for longer scan times and imaging at later time points
Metabolism Slower metabolism with hydrophilic radiometabolitesHigh metabolic stability[2]

Q3: What is the expected biodistribution of AZD9272 in the brain?

In non-human primates, both [11C]AZD9272 and [18F]AZD9272 have shown a distinct regional distribution pattern. High uptake is typically observed in the striatum, with lower binding in the thalamus and frontal cortex, and the lowest levels in the cerebellum and occipital cortex.[2]

Q4: Does AZD9272 have off-target binding?

Yes, studies have indicated that AZD9272 exhibits binding to monoamine oxidase-B (MAO-B) in addition to mGluR5.[2] This is an important consideration when interpreting the PET signal, as it may not solely represent mGluR5 density.

Troubleshooting Guide

This guide addresses specific issues that can lead to a poor signal-to-noise ratio in AZD9272 PET imaging studies.

Issue 1: Low overall brain uptake of the radiotracer.

Possible Causes:

  • Poor Radiochemical Purity: The presence of impurities can reduce the amount of active radioligand available to cross the blood-brain barrier and bind to the target.

  • Low Molar Activity: Low molar activity can lead to saturation of the mGluR5 receptors by the non-radioactive form of the ligand, reducing the specific binding of the radiolabeled tracer.

  • Incorrect Formulation: The pH and composition of the formulation can affect the stability and bioavailability of the radiotracer.

  • Subject-Specific Factors: Individual differences in physiology, such as altered blood-brain barrier integrity, can influence tracer uptake.

Troubleshooting Steps:

  • Verify Radiochemical Purity:

    • Perform quality control checks (e.g., HPLC) on each batch of the radiotracer to ensure purity is >95%.

  • Optimize Molar Activity:

    • Aim for high molar activity to maximize the signal from specific binding.

  • Check Formulation:

    • Ensure the radiotracer is formulated in a sterile, pyrogen-free solution at the correct pH.

  • Review Subject Preparation:

    • Ensure consistent and appropriate subject preparation protocols.

Issue 2: High background noise and poor image contrast.

Possible Causes:

  • Patient Motion: Movement during the scan can cause blurring and artifacts, reducing image quality.[4][5]

  • Suboptimal Acquisition and Reconstruction Parameters: Incorrectly set parameters can introduce noise and degrade image quality.

  • Presence of Radiometabolites: Radioactive metabolites that can cross the blood-brain barrier may contribute to non-specific background signal.[2][6]

  • Scatter and Random Coincidences: Physical limitations of PET imaging that can increase background noise.

Troubleshooting Steps:

  • Minimize Patient Motion:

    • Use head fixation devices to minimize movement during brain scans.

    • Clearly instruct subjects to remain still during the acquisition.

  • Optimize Imaging Protocol:

    • Adjust acquisition duration. Longer scan times can improve counting statistics and reduce noise, but this needs to be balanced with the potential for patient motion.

    • Optimize reconstruction algorithms (e.g., OSEM with appropriate iterations and subsets) and apply necessary corrections (attenuation, scatter, randoms).

  • Account for Radiometabolites:

    • Perform metabolite analysis of blood samples to determine the fraction of parent tracer over time.[2] This information can be used in kinetic modeling to separate specific binding from non-specific uptake.

  • Implement Quality Control for the Scanner:

    • Regularly perform scanner quality control to ensure optimal performance.

Issue 3: Inconsistent or unexpected regional distribution of the tracer.

Possible Causes:

  • Off-Target Binding: As mentioned, AZD9272 binds to MAO-B, which can alter the expected distribution pattern based on mGluR5 alone.[2]

  • Pharmacological Interactions: Prior or concurrent administration of other drugs could potentially interfere with AZD9272 binding.

  • Pathophysiological Changes: In disease models or patients, the expression of mGluR5 or MAO-B may be altered, leading to a different distribution pattern compared to healthy controls.

Troubleshooting Steps:

  • Consider Off-Target Binding in Analysis:

    • When interpreting results, acknowledge the contribution of MAO-B binding to the overall signal. Blocking studies with a selective MAO-B inhibitor could be performed to isolate the mGluR5 component.

  • Thoroughly Screen Subjects:

    • Review the medication history of subjects to identify any potentially interacting drugs.

  • Correlate with Other Modalities:

    • Where possible, correlate PET findings with other imaging or biological data (e.g., MRI for anatomical reference, post-mortem tissue analysis) to better understand the underlying biology.

Experimental Protocols

Protocol 1: Radiometabolite Analysis

Objective: To determine the percentage of unchanged [18F]AZD9272 in plasma over the course of the PET scan.

Materials:

  • Arterial blood samples collected at various time points post-injection.

  • Acetonitrile for protein precipitation.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Reference standard of non-radioactive AZD9272.

Methodology:

  • Collect arterial blood samples at predefined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after radiotracer injection.[2]

  • Immediately centrifuge the blood samples to separate plasma.

  • To a known volume of plasma, add a known volume of cold acetonitrile to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and inject a known volume into the radio-HPLC system.

  • Analyze the chromatogram to identify the peak corresponding to the parent radiotracer (by comparing the retention time with the non-radioactive standard) and any radiometabolite peaks.

  • Calculate the percentage of radioactivity corresponding to the parent compound at each time point by integrating the peak areas.

Visualizations

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET/CT Scan cluster_analysis Data Analysis Subject_Prep Subject Preparation (e.g., fasting) PET_Injection [18F]AZD9272 Injection Subject_Prep->PET_Injection Radiotracer_QC Radiotracer QC (Purity, Molar Activity) Radiotracer_QC->PET_Injection CT_Scan CT Scan (Attenuation Correction) Dynamic_PET Dynamic PET Acquisition CT_Scan->Dynamic_PET PET_Injection->CT_Scan Metabolite_Analysis Blood Sampling & Metabolite Analysis PET_Injection->Metabolite_Analysis Image_Recon Image Reconstruction (OSEM) Dynamic_PET->Image_Recon Kinetic_Modeling Kinetic Modeling Image_Recon->Kinetic_Modeling Metabolite_Analysis->Kinetic_Modeling SNR_Analysis Signal-to-Noise Ratio Analysis Kinetic_Modeling->SNR_Analysis

Caption: Workflow for AZD9272 PET Imaging from Preparation to Analysis.

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio Low_Uptake Low Brain Uptake? Start->Low_Uptake High_Noise High Background Noise? Start->High_Noise Inconsistent_Dist Inconsistent Distribution? Start->Inconsistent_Dist Check_QC Verify Radiotracer QC Low_Uptake->Check_QC Yes Optimize_Protocol Optimize Acquisition/ Reconstruction High_Noise->Optimize_Protocol Yes Motion_Correction Implement Motion Correction High_Noise->Motion_Correction Yes Metabolite_Correction Perform Metabolite Correction High_Noise->Metabolite_Correction Yes Consider_Off_Target Consider Off-Target Binding (MAO-B) Inconsistent_Dist->Consider_Off_Target Yes Review_Medication Review Subject Medication Inconsistent_Dist->Review_Medication Yes

Caption: Troubleshooting logic for poor signal-to-noise in AZD9272 PET.

Signaling_Pathway cluster_binding Binding Targets AZD9272 [18F]AZD9272 (Radioligand) mGluR5 mGluR5 Receptor AZD9272->mGluR5 Specific Binding MAOB MAO-B Enzyme AZD9272->MAOB Off-Target Binding PET_Signal PET Signal mGluR5->PET_Signal Contributes to Signal MAOB->PET_Signal Contributes to Signal

Caption: Binding characteristics of the AZD9272 radioligand.

References

Technical Support Center: Optimizing AZD9272 PET Scan Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD9272 for Positron Emission Tomography (PET) imaging. The following information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the acquisition of AZD9272 PET scan data.

Problem Potential Cause Recommended Solution
Low Signal-to-Noise Ratio Insufficient injected dose.While human dose is not yet established, non-human primate studies with ¹⁸F-AZD9272 used approximately 155 MBq.[1] Ensure injected activity is appropriate for the scanner and subject, keeping in mind the estimated effective dose of 0.017 mSv/MBq.[1][2]
Scan acquisition time is too short.For dynamic scans in non-human primates, a duration of 120 minutes has been used.[1] Consider extending the acquisition time to improve counting statistics.
Suboptimal image reconstruction parameters.Use iterative reconstruction algorithms (e.g., OSEM) with resolution recovery (PSF) and time-of-flight (TOF) information if available.
Image Artifacts (General) Patient motion during the scan.Use head restraints and instruct the subject to remain still. Motion correction software can be applied during reconstruction.
Metallic implants (e.g., dental fillings).These can cause attenuation correction artifacts. Review non-attenuation-corrected images to verify if areas of high uptake are genuine.
Misalignment between PET and CT/MR scans.Ensure proper patient positioning and co-registration of the anatomical and functional images. Respiratory motion can be a factor in whole-body scans.
High Uptake in Non-Target Tissues Physiological uptake.High uptake of ¹⁸F-AZD9272 is expected in the liver and small intestine, with moderate uptake in the kidneys.[1][2] This is a normal part of the tracer's biodistribution.
Off-target binding.AZD9272 has been shown to have some binding to monoamine oxidase-B (MAO-B).[1] Consider this in the interpretation of results, especially in regions with high MAO-B density.
Inconsistent Quantification Variability in radiotracer metabolism.¹⁸F-AZD9272 shows high metabolic stability, with about 59-64% of the parent compound remaining in plasma at 120 minutes in non-human primates.[1][2] However, variations can occur. Arterial blood sampling and metabolite analysis are recommended for accurate kinetic modeling.
Incorrect definition of regions of interest (ROIs).Ensure consistent and accurate ROI delineation based on a co-registered anatomical MRI.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injected dose of ¹⁸F-AZD9272 for a human PET scan?

A1: While definitive human studies are not yet widely published, studies in non-human primates have used an injected radioactivity of 155 MBq for brain PET scans.[1] The estimated effective radiation dose for ¹⁸F-AZD9272 is approximately 0.017 mSv/MBq.[1][2] Any human imaging protocol should be established and approved by the relevant institutional review board (IRB) and radiation safety committee.

Q2: What is the optimal uptake period before starting the scan?

A2: For dynamic scanning to allow for kinetic modeling, the acquisition should begin at the time of radiotracer injection. In non-human primate studies with ¹⁸F-AZD9272, dynamic scans were performed for 120 minutes.[1]

Q3: What are the expected areas of high and low uptake in the brain?

A3: Based on studies with both ¹¹C-AZD9272 and ¹⁸F-AZD9272, the highest uptake is expected in the striatum, followed by the thalamus and frontal cortex. The lowest uptake is typically seen in the cerebellum and occipital cortex.[1][3]

Q4: What kinetic model is most appropriate for analyzing ¹⁸F-AZD9272 PET data?

A4: A two-tissue compartment model (2TC) is often suitable for tracers with specific binding. Graphical analysis (e.g., Logan plot) can also be used to estimate the total distribution volume (VT). For ¹⁸F-AZD9272, it has been shown that a graphical analysis with a shorter scan duration (e.g., 75 minutes) could provide reliable VT estimates.[1]

Q5: How does ¹⁸F-AZD9272 compare to ¹¹C-AZD9272?

A5: ¹⁸F-AZD9272 offers several advantages over ¹¹C-AZD9272, including a longer half-life (110 minutes vs. 20 minutes), which allows for imaging at later time points and distribution to centers without a cyclotron. The lower positron energy of ¹⁸F also allows for higher image resolution.[1]

Experimental Protocols

¹⁸F-AZD9272 Dynamic Brain PET Scan in a Non-Human Primate (Example)
  • Subject Preparation: The subject is fasted for at least 4 hours prior to the scan. Anesthesia is induced and maintained throughout the procedure.

  • Radiotracer Administration: An intravenous bolus of 155 MBq of ¹⁸F-AZD9272 is administered.

  • PET Acquisition: A dynamic PET scan is initiated simultaneously with the radiotracer injection. The scan duration is 120 minutes.

  • Blood Sampling: An automated blood sampling system can be used to measure continuous radioactivity for the initial minutes, followed by manual arterial blood sampling at predefined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) for metabolite analysis.[1]

  • Image Reconstruction: Images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm, incorporating corrections for attenuation (using a co-registered CT or MR), scatter, and randoms. Point spread function (PSF) modeling is recommended for improved resolution.

  • Data Analysis: Time-activity curves (TACs) are generated for various brain regions of interest. A metabolite-corrected arterial input function is used for kinetic modeling to determine parameters such as the total distribution volume (VT).

Visualizations

AZD9272_Target_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds PLC PLC mGluR5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC AZD9272 AZD9272 AZD9272->mGluR5 Negative Allosteric Modulator

Caption: Signaling pathway of mGluR5 and the inhibitory action of AZD9272.

PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting) Injection IV Injection Subject_Prep->Injection Radiotracer ¹⁸F-AZD9272 Synthesis & QC Radiotracer->Injection PET_Scan Dynamic PET Scan (0-120 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Reconstruction Image Reconstruction (OSEM, PSF, TOF) PET_Scan->Reconstruction Metabolite Metabolite Analysis Blood_Sampling->Metabolite Kinetic_Modeling Kinetic Modeling (2TC, Logan Plot) Reconstruction->Kinetic_Modeling Metabolite->Kinetic_Modeling

Caption: Experimental workflow for a dynamic AZD9272 PET scan.

Troubleshooting_Logic Poor_Image Poor Image Quality Low_SNR Low Signal-to-Noise Poor_Image->Low_SNR Artifacts Image Artifacts Poor_Image->Artifacts Check_Dose Check Injected Dose Low_SNR->Check_Dose Increase_Time Increase Scan Time Low_SNR->Increase_Time Check_Motion Check for Motion Artifacts->Check_Motion Review_NAC Review Non-Attenuation Corrected Images Artifacts->Review_NAC Optimize_Recon Optimize Reconstruction Parameters Check_Dose->Optimize_Recon Increase_Time->Optimize_Recon Check_Motion->Optimize_Recon Review_NAC->Optimize_Recon

Caption: Troubleshooting logic for common AZD9272 PET imaging issues.

References

AZD99272 Technical Support Center: Optimizing Dose-Response Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using AZD9272. AZD9272 is a selective, orally active, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure robust and reliable experimental outcomes.

Understanding the Dose-Response Relationship of AZD9272

AZD9272 inhibits mGluR5 signaling, which is involved in a variety of neurological processes. A dose-response curve is essential for quantifying its potency and efficacy. The following table presents a hypothetical, yet representative, dose-response dataset for AZD9272 in an in vitro assay measuring the inhibition of a glutamate-induced response.

Data Presentation: Hypothetical AZD9272 Dose-Response Data
AZD9272 Concentration (nM)% Inhibition of mGluR5 Activity
0.15
115
545
7.6 50 (IC50 for human receptor)
1060
2585
26 50 (IC50 for glutamate-stimulated phosphatidylinositol hydrolysis)
5095
10098
50099

Note: This table is illustrative and based on published IC50 values. Actual results may vary depending on the experimental conditions. The IC50 for the rat mGluR5 receptor is reported to be 2.6 nM.[1]

Signaling Pathway and Experimental Workflow

To effectively design and troubleshoot experiments, it is crucial to understand the underlying biological pathways and experimental procedures.

mGluR5 Signaling Pathway Inhibition by AZD9272

The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory action of AZD9272.

mGluR5_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits (NAM) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: mGluR5 signaling pathway and AZD9272 inhibition.
Experimental Workflow: In Vitro Calcium Flux Assay

This diagram outlines the key steps for performing a calcium flux assay to determine the dose-response of AZD9272.

calcium_flux_workflow arrow arrow Cell_Seeding Seed mGluR5-expressing cells in 96-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4) Cell_Seeding->Dye_Loading Compound_Addition Add varying concentrations of AZD9272 Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with an mGluR5 agonist (e.g., Glutamate, DHPG) Compound_Addition->Agonist_Stimulation Fluorescence_Reading Measure fluorescence intensity over time Agonist_Stimulation->Fluorescence_Reading Data_Analysis Analyze data to generate dose-response curve and calculate IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for a calcium flux dose-response assay.

Experimental Protocols

Protocol: In Vitro Calcium Flux Assay for AZD9272 Dose-Response

This protocol provides a detailed methodology for assessing the inhibitory effect of AZD9272 on mGluR5 activation using a calcium flux assay.

1. Cell Culture and Seeding:

  • Culture cells stably expressing human or rat mGluR5 (e.g., HEK293 or CHO cells) in appropriate media.

  • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. A common solvent is DMSO, and probenecid may be included to prevent dye leakage.

  • Aspirate the cell culture medium from the wells.

  • Add the dye loading solution to each well and incubate for 1 hour at 37°C.

3. Compound Preparation and Addition:

  • Prepare a stock solution of AZD9272 in DMSO.

  • Perform a serial dilution of AZD9272 in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.

  • After the dye incubation, wash the cells gently with the assay buffer.

  • Add the diluted AZD9272 solutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate for 15-30 minutes at room temperature.

4. Agonist Stimulation and Fluorescence Measurement:

  • Prepare a solution of an mGluR5 agonist (e.g., L-Glutamate or DHPG) at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.

  • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

  • Set the reader to record a baseline fluorescence for a short period before injecting the agonist.

  • Inject the agonist into all wells simultaneously.

  • Continue to record the fluorescence intensity for several minutes to capture the peak response.

5. Data Analysis:

  • For each well, calculate the change in fluorescence from baseline to the peak response.

  • Normalize the data by setting the response in the vehicle-only wells (with agonist) as 0% inhibition and the response in wells with no agonist as 100% inhibition.

  • Plot the percent inhibition against the logarithm of the AZD9272 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during AZD9272 dose-response experiments.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer.
No or low signal after agonist stimulation - Low receptor expression- Inactive agonist- Cell health issues- Verify mGluR5 expression levels.- Use a fresh, validated batch of agonist.- Check cell viability and morphology.
Shallow or incomplete dose-response curve - Inappropriate concentration range of AZD9272- Compound precipitation at high concentrations- Widen the concentration range of AZD9272.- Check the solubility of AZD9272 in the assay buffer.
IC50 value significantly different from expected - Different cell line or receptor species- Variation in assay conditions (e.g., agonist concentration, incubation time)- Confirm the identity of the cell line and receptor.- Standardize all assay parameters and report them with the results.
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD9272? A1: AZD9272 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's response to agonist stimulation.

Q2: What are the reported IC50 values for AZD9272? A2: The IC50 of AZD9272 is 7.6 nM for the human mGluR5 receptor and 2.6 nM for the rat mGluR5 receptor.[1] In a functional assay measuring the inhibition of glutamate-stimulated phosphatidylinositol hydrolysis in human mGluR5-expressing cells, the IC50 was 26 nM.[1]

Q3: What is a suitable concentration range to test for a dose-response curve? A3: Based on the known IC50 values, a starting concentration range of 0.1 nM to 1000 nM is recommended. This range should be sufficient to define both the bottom and top plateaus of the sigmoidal curve.

Q4: How should I prepare the AZD9272 stock solution? A4: AZD9272 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in an appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent effects.

Q5: What agonist and concentration should I use to stimulate mGluR5? A5: L-Glutamate or a more selective Group I mGluR agonist like (S)-3,5-Dihydroxyphenylglycine (DHPG) can be used. It is recommended to use the agonist at a concentration that produces approximately 80% of its maximal effect (EC80). This allows for a robust window to measure the inhibitory effects of AZD9272.

Q6: Are there any known off-target effects of AZD9272? A6: While AZD9272 is highly selective for mGluR5, some studies have suggested potential binding to monoamine oxidase-B (MAO-B) at higher concentrations. Researchers should be aware of this possibility when interpreting results, especially in complex systems.

References

Technical Support Center: AZD9272 Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD9272. Our goal is to help you minimize variability and enhance the reproducibility of your behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is AZD9272 and its primary mechanism of action?

AZD9272 is a selective and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5)[1][2]. As a negative allosteric modulator (NAM), it does not directly compete with the endogenous ligand glutamate but instead binds to a different site on the receptor to inhibit its activity[3]. mGluR5 is a G protein-coupled receptor that, upon activation, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium[4]. These receptors are involved in regulating synaptic plasticity and neuronal excitability[5].

Q2: What are the known off-target effects of AZD9272 that could influence behavior?

While AZD9272 is selective for mGluR5, studies have indicated that it, along with other mGluR5 ligands like fenobam, may also bind to monoamine oxidase-B (MAO-B)[6]. This interaction is hypothesized to be related to the psychosis-like adverse events observed in clinical trials[3][6]. Researchers should be aware of this off-target activity as it could contribute to unexpected behavioral phenotypes and variability in experimental results.

Q3: What are the most significant general factors contributing to variability in rodent behavioral studies?

Variability in rodent behavioral studies is a well-documented challenge and can stem from multiple sources. Key factors include:

  • Environmental Factors: Even subtle changes in lighting, noise, and odors in the laboratory can significantly impact mouse behavior[7]. As nocturnal animals, mice are particularly sensitive to the timing of testing and bright lights[7].

  • Experimenter-Related Factors: The way animals are handled, the sex of the experimenter, and even the presence of an observer in the testing room can influence behavioral outcomes[8][9]. Consistent and gentle handling techniques are crucial[7][9].

  • Animal-Specific Factors: The genetic strain and even substrain of the animal is a major contributor to behavioral differences[10][11]. The sex of the animals is also a critical variable, with the female estrous cycle being a prominent factor in behavioral fluctuations[7]. Social housing conditions and the animal's social hierarchy can also play a role[9][10].

  • Procedural Factors: The time of day for testing is critical due to the influence of circadian rhythms on stress levels and activity[7][9].

Troubleshooting Guides

Problem: High inter-individual variability in behavioral responses to AZD9272.
Potential Cause Recommended Solution
Inconsistent Drug Administration Ensure precise and consistent dosing and administration routes for all animals. For oral administration, confirm ingestion. For injections, use a consistent technique and anatomical location.
Pharmacokinetic Variability Be aware that AZD9272 has a long half-life in rats (discriminative half-life of approximately 22-24 hours)[1]. Ensure a sufficient washout period between tests if using a within-subjects design. Consider measuring plasma or brain concentrations of AZD9272 to correlate with behavioral effects.
Genetic Differences Use a single, well-characterized inbred strain of rodent for your studies. Report the full strain and substrain designation in your methods and publications[11].
Sex Differences If using both male and female animals, analyze the data for each sex separately. For female rodents, consider monitoring the estrous cycle and either test at a specific phase or ensure all phases are equally represented across experimental groups[7][10].
Off-Target MAO-B Effects If observing unexpected behaviors, consider the possibility of MAO-B inhibition. It may be useful to include a control group treated with a selective MAO-B inhibitor to dissect the behavioral effects.
Problem: Poor reproducibility of AZD9272 behavioral effects across experiments.
Potential Cause Recommended Solution
Environmental Instability Standardize the testing environment. Maintain consistent lighting levels, background noise, and temperature. Avoid strong odors and ensure the testing room is used consistently for the same experiments[7].
Experimenter Bias/Variability Whenever possible, blind the experimenter to the treatment conditions. Develop and adhere to a strict, detailed standard operating procedure (SOP) for all behavioral testing, including animal handling, transport to the testing room, and apparatus cleaning[7][8].
Circadian Rhythm Disruptions Conduct all behavioral testing at the same time of day to minimize the impact of circadian fluctuations on physiology and behavior[7][9].
Lack of Habituation Ensure all animals are adequately habituated to the testing room and apparatus before the experiment begins. This reduces novelty-induced anxiety and stress that can mask or alter the drug's effects.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of AZD9272 in Rats

ParameterValueSpeciesStudy Type
Discriminative Half-Life (t1/2)~21.93 hoursRatMTEP Drug Discrimination[1][2]
Discriminative Half-Life (t1/2)~24.3 hoursRatAZD9272 Drug Discrimination[1]
Time to >90% MTEP-appropriate responding30 minutesRatMTEP Drug Discrimination[2][12]

Table 2: In Vitro Potency of AZD9272

AssayCell LineIC50
Intracellular Ca2+ response to DHPGHuman mGluR5 expressing cells7.6 ± 1.1 nM[2]
Intracellular Ca2+ response to DHPGRat mGluR5 expressing cells2.6 ± 0.3 nM[2]
Glutamate-stimulated PI hydrolysisHuman mGluR5-GHEK cells26 ± 3 nM[2][12]

Experimental Protocols

Key Experiment: Drug Discrimination Assay in Rats

This protocol is based on studies characterizing the discriminative stimulus effects of AZD9272[1].

Objective: To determine if the subjective effects of AZD9272 are similar to other psychoactive compounds.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Methodology:

  • Training Phase:

    • Rats are trained to press one lever ("drug" lever) after administration of a known mGluR5 antagonist (e.g., MTEP) and the other lever ("vehicle" lever) after administration of the vehicle.

    • Correct lever presses are reinforced with a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.

    • Training continues until rats reliably (>80% accuracy) select the correct lever.

    • Due to the long duration of action of AZD9272, discrimination training may be conducted every other day[1].

  • Testing Phase:

    • Once trained, rats are tested with various doses of AZD9272 or other compounds of interest.

    • The percentage of responses on the "drug" lever is measured.

    • A result of >80% responding on the MTEP-appropriate lever indicates that the test compound shares discriminative properties with MTEP.

Data Analysis: The primary dependent variables are the percentage of drug-appropriate lever responses and the overall response rate (lever presses per minute).

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits (NAM) Glutamate Glutamate Glutamate->mGluR5 Activates Behavioral_Experiment_Workflow A Acclimation & Habituation B Baseline Behavioral Testing (Optional) A->B C Randomization to Treatment Groups B->C D Drug Administration (AZD9272 or Vehicle) C->D E Behavioral Assay D->E F Data Collection & Analysis E->F G Tissue Collection (Optional) F->G Sources_of_Variability cluster_animal Animal Factors cluster_environment Environmental Factors cluster_procedure Procedural Factors Variability High Behavioral Variability Genetics Genetics (Strain) Genetics->Variability Sex Sex (Estrous Cycle) Sex->Variability Health Health Status Health->Variability Housing Housing Conditions Housing->Variability Noise Noise Noise->Variability Lighting Lighting Lighting->Variability Odor Odor Odor->Variability Handling Handling Handling->Variability TimeOfDay Time of Day TimeOfDay->Variability DrugAdmin Drug Administration DrugAdmin->Variability Experimenter Experimenter Effects Experimenter->Variability

References

AZD9272 Technical Support Center: Ensuring Long-Term Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the preparation, storage, and handling of AZD9272 solutions to ensure their long-term stability and integrity for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving AZD9272?

A1: AZD9272 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mM. To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended. For aqueous solutions, while comprehensive long-term stability data is limited, a radiolabeled form of AZD9272, ¹⁸F-AZD9272, has been shown to be stable in a phosphate-buffered saline (PBS) solution at pH 7.4 for at least 2 hours.

Q2: How should I prepare a stock solution of AZD9272?

A2: To prepare a stock solution, it is recommended to dissolve AZD9272 powder in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 2.84 mg of AZD9272 (Molecular Weight: 284.22 g/mol ) in 1 mL of DMSO. Ensure the powder is fully dissolved by gentle vortexing and, if necessary, brief warming and sonication.

Q3: What are the optimal storage conditions for AZD9272 solutions?

A3: For long-term stability, it is crucial to store AZD9272 solutions at low temperatures. The following table summarizes the recommended storage conditions and expected stability periods.

Storage TemperatureSolventDuration
-80°CDMSOUp to 6 months
-20°CDMSOUp to 1 month

Q4: Can I store AZD9272 in aqueous solutions for long periods?

A4: There is limited data on the long-term stability of AZD9272 in aqueous solutions. A study on ¹⁸F-AZD9272 demonstrated stability in PBS (pH 7.4) for at least 2 hours.[1][2] For experiments requiring aqueous buffers, it is best practice to prepare fresh dilutions from a DMSO stock solution immediately before use. Avoid repeated freeze-thaw cycles of aqueous solutions.

Q5: Is AZD9272 sensitive to light?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate forms in the stock solution upon storage. - The concentration of AZD9272 may exceed its solubility at the storage temperature.- The solvent may have absorbed water over time.- Warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.- If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.- Use anhydrous DMSO and ensure proper sealing of the vial to prevent moisture absorption.
Inconsistent or unexpected experimental results. - Degradation of the AZD9272 solution due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution.- Prepare fresh dilutions from a recently prepared or properly stored stock solution for each experiment.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Difficulty dissolving AZD9272 powder. - Insufficient solvent volume or inadequate mixing.- Ensure the correct volume of solvent is used for the desired concentration.- Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.

Experimental Protocols

Protocol for Preparation of a 10 mM AZD9272 Stock Solution in DMSO:

  • Materials: AZD9272 powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Calculation: Determine the required mass of AZD9272 based on its molecular weight (284.22 g/mol ) and the desired volume of the stock solution. For 1 mL of a 10 mM solution, 2.84 mg of AZD9272 is needed.

  • Dissolution: Carefully weigh the AZD9272 powder and transfer it to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Gently vortex the solution. If necessary, warm the vial to 37°C and place it in an ultrasonic bath for a few minutes until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month).

Visualizations

AZD9272 Mechanism of Action: Negative Allosteric Modulation of mGluR5

AZD9272 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event does not directly block glutamate from binding but instead changes the conformation of the receptor, reducing its ability to initiate downstream signaling cascades upon glutamate activation.

AZD9272_Mechanism cluster_receptor mGluR5 Receptor cluster_inhibition Signaling Inhibition Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Binds to allosteric site No_Signal Reduced Downstream Signaling mGluR5->No_Signal Inhibits activation

AZD9272 as a negative allosteric modulator of mGluR5.
mGluR5 Signaling Pathway and Inhibition by AZD9272

Upon activation by glutamate, mGluR5 couples to Gq/11 G-proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). AZD9272, by inhibiting mGluR5, effectively dampens this entire downstream signaling pathway.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 AZD9272 AZD9272 AZD9272->mGluR5 Inhibits Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Inhibition of the mGluR5 signaling cascade by AZD9272.

References

Validation & Comparative

A Comparative Analysis of the Binding Profiles of AZD 9272 and Fenobam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the binding characteristics of investigational compounds is paramount. This guide provides a detailed comparison of the binding profiles of two notable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators: AZD 9272 and fenobam. Both compounds have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This analysis synthesizes key binding data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a clear, objective comparison.

Summary of Binding Characteristics

This compound and fenobam are both potent and selective antagonists of the mGluR5. However, their binding affinities for the primary target, as well as their interactions with off-target molecules, exhibit notable differences. Recent studies have revealed that both compounds also demonstrate significant binding to Monoamine Oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters.

Quantitative Binding Data

The following table summarizes the reported binding affinities of this compound and fenobam for their primary target, mGluR5, and the identified off-target, MAO-B.

CompoundTargetSpeciesAssay TypeAffinity MetricValue (nM)
This compound mGluR5HumanRadioligand BindingIC507.6[1]
mGluR5RatRadioligand BindingIC502.6[1]
MAO-BHumanIn vitro AutoradiographyInhibitionPotent inhibition observed[2]
Fenobam mGluR5HumanRadioligand BindingKd31[2]
mGluR5RatRadioligand BindingKd54[2]
mGluR5HumanFunctional (Calcium)IC5058[2]
mGluR5HumanFunctional (Inverse Agonist)IC5084[2]
MAO-BHumanIn vitro AutoradiographyInhibitionPotent inhibition observed[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling cascade and a typical experimental workflow for determining compound binding affinity.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibition Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Triggers PKC->Cellular_Response Triggers AZD9272 This compound AZD9272->mGluR5 Inhibits Fenobam Fenobam Fenobam->mGluR5 Inhibits

Caption: mGluR5 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK-293 expressing mGluR5) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Detection Detection of Radioactivity Separation->Detection Data_Processing Data Processing and Calculation of IC50/Ki Detection->Data_Processing

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for mGluR5

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the mGluR5 receptor.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are grown to 80-90% confluency and harvested.

  • The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-MPEP), and varying concentrations of the test compound (this compound or fenobam).

  • For determination of non-specific binding, a high concentration of a known mGluR5 antagonist is added to a set of wells.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit mGluR5-mediated intracellular calcium release.

1. Cell Culture and Plating:

  • HEK-293 cells expressing human mGluR5 are seeded into black-walled, clear-bottom 96-well plates and allowed to attach and grow to near confluency.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specified time (e.g., 60 minutes) at 37°C.

3. Compound Addition and Stimulation:

  • The dye-containing buffer is removed, and the cells are washed.

  • Varying concentrations of the test compound (this compound or fenobam) are added to the wells and pre-incubated for a short period.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of an mGluR5 agonist (e.g., quisqualate or DHPG) to stimulate the receptor.

4. Fluorescence Measurement and Data Analysis:

  • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

  • The peak fluorescence response is measured for each well.

  • The data are normalized to the response of the agonist alone, and the IC50 value for the antagonist is determined by non-linear regression analysis.

In Vitro Autoradiography for MAO-B Binding

This technique is used to visualize and quantify the binding of a radiolabeled ligand to MAO-B in tissue sections.

1. Tissue Preparation:

  • Post-mortem human brain tissue sections (e.g., from the striatum or thalamus, regions with high MAO-B expression) are used.

  • The tissue sections are mounted on microscope slides.

2. Radioligand Incubation:

  • The slides are incubated with a solution containing a radiolabeled MAO-B ligand (e.g., [¹¹C]-L-deprenyl-D2 or radiolabeled this compound) in the presence or absence of varying concentrations of the test compounds (this compound or fenobam).

  • To determine non-specific binding, a high concentration of a known MAO-B inhibitor (e.g., L-deprenyl) is used.

3. Washing and Drying:

  • After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

  • The slides are then dried rapidly, for example, under a stream of cold, dry air.

4. Imaging and Analysis:

  • The dried slides are apposed to a phosphor imaging plate or autoradiographic film.

  • After exposure, the imaging plate is scanned, or the film is developed to visualize the distribution and density of the radioligand binding.

  • The intensity of the signal in different brain regions is quantified using image analysis software. The ability of the test compounds to inhibit the binding of the radioligand is then determined.[2]

Discussion

Both this compound and fenobam are potent negative allosteric modulators of mGluR5. The available data suggests that this compound has a higher affinity for both human and rat mGluR5 compared to fenobam. A significant finding is the potent inhibition of MAO-B by both compounds.[2] This off-target activity may contribute to the overall pharmacological profile and could be relevant for understanding the clinical observations, including adverse events, reported for these compounds.[2] The shared affinity for MAO-B suggests a common structural feature or binding mode that allows for interaction with this enzyme.

For researchers in drug development, the dual activity of these compounds on mGluR5 and MAO-B highlights the importance of comprehensive off-target screening. The provided experimental protocols offer a foundation for conducting in-house evaluations of these and other compounds targeting mGluR5. The visualization of the mGluR5 signaling pathway provides a clear context for understanding the mechanism of action of these antagonists. Further investigation into the quantitative binding affinities for MAO-B is warranted to fully elucidate the selectivity profiles of this compound and fenobam.

References

Validating the Binding Specificity of AZD9272: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the binding specificity of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). While initially developed as a selective mGluR5 antagonist, subsequent research has revealed significant binding to monoamine oxidase-B (MAO-B).[1][2][3] This guide will explore the use of knockout (KO) animal models as a definitive method for deconvoluting the on-target (mGluR5) and off-target (MAO-B) binding of AZD9272 and compare this approach with traditional in vitro and in vivo competition binding assays.

Introduction to AZD9272 and the Importance of Target Validation

AZD9272 is a potent and selective negative allosteric modulator of mGluR5, a G-protein coupled receptor involved in synaptic plasticity and neuronal excitability.[4] As such, it has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders.[5][6] However, reports of psychosis-like adverse events have led to further investigation of its binding profile.[1] These studies revealed that AZD9272 also binds with high affinity to MAO-B, an enzyme critical in the metabolism of monoamine neurotransmitters.[1][3]

Validating the binding specificity of a drug candidate is a critical step in drug development. Off-target interactions can lead to unexpected side effects and confound the interpretation of efficacy studies. Knockout models, in which the gene encoding a specific target protein is deleted, offer a powerful tool for unequivocally assessing the contribution of that target to the drug's binding and pharmacological effects.[7][8][9]

Comparative Methodologies for Validating AZD9272 Binding Specificity

This section compares the use of knockout models with conventional competition binding assays for validating the dual binding characteristics of AZD9272.

Competition Binding Assays (Conventional Method)

Competition binding assays are a standard in vitro and in vivo method to determine the affinity and specificity of a test compound for a target receptor. These assays involve measuring the displacement of a radiolabeled ligand from its target by an unlabeled competitor compound.

Data presented below is a synthesis of findings from published literature.

Assay TypeRadioligandCompetitorTargetKey FindingReference
In vivo PET (NHP)[¹¹C]AZD9272Fenobam (mGluR5 NAM)mGluR5Almost complete inhibition (98% occupancy) of [¹¹C]AZD9272 binding.[10]
In vivo PET (NHP)[¹¹C]AZD9272ABP688 (mGluR5 NAM)mGluR5Partial inhibition (46%) of [¹¹C]AZD9272 binding.[10]
In vivo PET (NHP)[¹¹C]AZD9272MTEP (mGluR5 NAM)mGluR5Partial inhibition (20%) of [¹¹C]AZD9272 binding.[10]
In vivo PET (NHP)[¹¹C]AZD9272L-deprenyl (MAO-B inhibitor)MAO-BInhibition of radiolabeled AZD9272 binding.[1]
In vitro Autoradiography (Human Brain)[³H]AZD9272MAO-B compoundsMAO-BPotent inhibition of [³H]AZD9272 binding.[1]

The partial displacement of [¹¹C]AZD9272 by selective mGluR5 antagonists like ABP688 and MTEP, in contrast to the nearly complete displacement by fenobam (which also has complex pharmacology), suggested that AZD9272 binds to sites other than the classical MPEP-binding site on mGluR5.[10][11] The strong correlation of [¹¹C]AZD9272 binding with the MAO-B radioligand [¹¹C]L-deprenyl-D2 and its inhibition by the MAO-B inhibitor L-deprenyl strongly indicated MAO-B as a significant off-target.[1][3]

Knockout Models (Definitive Method)

The use of knockout (KO) animal models provides a direct and unambiguous way to validate drug-target interactions. By comparing the binding of a drug in wild-type (WT) animals to that in animals lacking the putative target, the contribution of that target to the overall binding profile can be definitively determined.

The following tables present hypothetical, yet expected, outcomes from radioligand binding assays and Cellular Thermal Shift Assays (CETSA) using brain tissue from WT, mGluR5 KO, and MAO-B KO mice.

Table 1: Radioligand Binding Assay with [³H]AZD9272

GenotypeBrain RegionSpecific Binding of [³H]AZD9272 (fmol/mg protein)% Reduction vs. WT
Wild-Type (WT)Striatum150 ± 10-
mGluR5 KOStriatum95 ± 8~37%
MAO-B KOStriatum50 ± 5~67%
mGluR5/MAO-B Double KOStriatum5 ± 2~97%

Table 2: Cellular Thermal Shift Assay (CETSA) with AZD9272

GenotypeTarget ProteinTreatmentThermal Shift (ΔTm in °C)
Wild-Type (WT)mGluR5AZD9272+ 2.5
Wild-Type (WT)MAO-BAZD9272+ 3.1
mGluR5 KOmGluR5AZD9272No detectable protein
mGluR5 KOMAO-BAZD9272+ 3.0
MAO-B KOmGluR5AZD9272+ 2.6
MAO-B KOMAO-BAZD9272No detectable protein

The hypothetical data in Table 1 clearly demonstrates that a significant portion of AZD9272 binding is lost in the absence of either mGluR5 or MAO-B, with the majority of binding being attributable to MAO-B in the striatum. The near-complete loss of binding in the double KO model would confirm that mGluR5 and MAO-B are the primary binding sites for AZD9272.

The CETSA data in Table 2 would provide direct evidence of target engagement in a cellular context. The thermal stabilization of mGluR5 and MAO-B upon AZD9272 treatment in WT cells, and the selective loss of this stabilization in the respective KO cells, would unequivocally confirm the interaction of AZD9272 with both targets.

Experimental Protocols

Protocol 1: Generation and Validation of Knockout Mice
  • Generation: mGluR5 and MAO-B knockout mice can be generated using CRISPR/Cas9 technology to introduce frameshift mutations leading to premature stop codons in the respective genes (Grm5 and Maob). Founder mice are backcrossed to a standard strain (e.g., C57BL/6J) for several generations to establish a stable line.

  • Genotyping: DNA is extracted from tail biopsies, and PCR is performed using primers flanking the targeted region to confirm the genetic modification.

  • Validation of Knockout: The absence of the target protein is confirmed by Western blot analysis of brain tissue homogenates from KO mice compared to WT littermates.

Protocol 2: Radioligand Binding Assay
  • Membrane Preparation: Brain tissue from WT, mGluR5 KO, and MAO-B KO mice is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in assay buffer.

  • Binding Assay: Membrane preparations are incubated with a saturating concentration of [³H]AZD9272 in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled AZD9272.

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells or tissue homogenates from WT, mGluR5 KO, and MAO-B KO mice are treated with either vehicle or AZD9272 for a specified time.

  • Thermal Challenge: The samples are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble mGluR5 and MAO-B in the supernatant is quantified by Western blotting or ELISA.

  • Data Analysis: Melt curves are generated by plotting the amount of soluble protein as a function of temperature. A thermal shift (ΔTm) is calculated as the change in the melting temperature in the presence of the drug compared to the vehicle.

Visualizing the Concepts

Signaling Pathways

cluster_mGluR5 mGluR5 Signaling cluster_MAOB MAO-B Function Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq_11 Gq_11 mGluR5->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Calcium_Release IP3->Calcium_Release Induces PKC PKC DAG->PKC Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits (NAM) Dopamine Dopamine MAO_B MAO_B Dopamine->MAO_B Substrate Metabolites Metabolites MAO_B->Metabolites Oxidizes to Phenethylamine Phenethylamine Phenethylamine->MAO_B Substrate AZD9272_2 AZD9272 AZD9272_2->MAO_B Inhibits

Caption: Signaling pathways of mGluR5 and the function of MAO-B, indicating the inhibitory action of AZD9272.

Experimental Workflow: Knockout Validation

cluster_generation Model Generation & Validation cluster_binding Binding Assays cluster_analysis Data Analysis & Conclusion CRISPR CRISPR Gene_KO Gene_KO CRISPR->Gene_KO Create Mouse_Model Mouse_Model Gene_KO->Mouse_Model Generate Genotyping Genotyping Mouse_Model->Genotyping Confirm by Western_Blot Western_Blot Mouse_Model->Western_Blot Validate by Brain_Tissue Brain_Tissue Mouse_Model->Brain_Tissue Harvest Radioligand_Binding Radioligand_Binding Brain_Tissue->Radioligand_Binding Perform CETSA CETSA Brain_Tissue->CETSA Perform Compare_Binding Compare_Binding Radioligand_Binding->Compare_Binding Analyze Compare_Stability Compare_Stability CETSA->Compare_Stability Analyze Conclusion Conclusion Compare_Binding->Conclusion Compare_Stability->Conclusion

Caption: Workflow for validating drug binding specificity using knockout models.

Logical Framework for Target Validation

cluster_WT Wild-Type Model cluster_KO Knockout Models Hypothesis AZD9272 binds to mGluR5 and MAO-B WT_Binding AZD9272 binds to brain tissue Hypothesis->WT_Binding Test in mGluR5_KO Binding is reduced in mGluR5 KO WT_Binding->mGluR5_KO If true, then MAOB_KO Binding is reduced in MAO-B KO WT_Binding->MAOB_KO If true, then Conclusion Conclusion mGluR5_KO->Conclusion Confirms on-target binding MAOB_KO->Conclusion Confirms off-target binding Double_KO Binding is abolished in double KO Double_KO->Conclusion Confirms primary targets

Caption: Logical relationship for validating AZD9272's dual targets using knockout models.

Conclusion

The use of knockout models provides an unparalleled level of certainty in validating the binding specificity of drug candidates like AZD9272. While competition binding assays are invaluable for initial characterization and screening, they can sometimes yield ambiguous results, especially for compounds with complex binding profiles. The definitive nature of knockout studies, by physically removing the target, allows for a clear and quantitative assessment of on- and off-target binding. For AZD9272, this approach would unequivocally confirm its dual interaction with mGluR5 and MAO-B, providing a solid foundation for understanding its pharmacological effects and guiding future drug development efforts.

References

AZD9272: A Comparative Analysis of IC50 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory concentration (IC50) of AZD9272 in various cell lines. AZD9272 is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5) and also exhibits inhibitory activity against monoamine oxidase B (MAO-B). While extensively studied in neuroscience, its potential in oncology is an emerging area of interest. This document summarizes the available IC50 data, details relevant experimental protocols, and visualizes the key signaling pathways associated with its molecular targets.

Comparative IC50 Data

The following tables present the IC50 values of AZD9272 against its primary molecular targets, alongside a comparison with other mGluR5 antagonists and MAO-B inhibitors in various cancer cell lines. Due to a lack of publicly available data on the direct anti-proliferative effects of AZD9272 across a wide range of cancer cell lines, the comparative data for other inhibitors are provided to offer insights into the potential anti-cancer efficacy of targeting these pathways.

Table 1: IC50 Values of AZD9272 against its Molecular Targets

CompoundTargetAssay SystemIC50 (nM)
AZD9272Rat mGluR5Radioligand Binding Assay2.6[1]
AZD9272Human mGluR5Radioligand Binding Assay7.6[1]
AZD9272Human mGluR5Glutamate-stimulated Phosphatidyl Inositol Hydrolysis26[2]

Table 2: Comparative IC50 Values of mGluR5 Antagonists in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
MPEPLaryngeal Cancer CellsLaryngeal CancerProliferation inhibited, specific IC50 not stated[3]
MPEPHSC3 Oral Tongue Cancer CellsOral Squamous Cell CarcinomaReversed DHPG-induced migration, invasion, and adhesion[4]

Table 3: Comparative IC50 Values of MAO-B Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Tranylcypromine-(Enzymatic assay, not cell-based)0.95[5]
DanshensuNSCLC CellsNon-Small Cell Lung Cancer8.3 (for MAO-B enzyme activity)[5]
SelegilineAY27Bladder CancerProliferation restricted, specific IC50 not stated[5]

Experimental Protocols

The determination of IC50 values is a critical step in drug development. The following is a generalized protocol for determining the IC50 of a compound in an adherent cancer cell line using a colorimetric assay such as the MTT assay.

IC50 Determination via MTT Assay
  • Cell Seeding: Adherent cancer cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., AZD9272) is prepared in a suitable solvent, such as DMSO. A series of dilutions are then made to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells containing vehicle (e.g., DMSO) without the compound are also included.

  • Incubation: The plates are incubated with the compound for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on cell proliferation and viability.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways associated with the molecular targets of AZD9272 and a typical workflow for IC50 determination.

mGluR5 Signaling Pathway in Cancer

mGluR5_Signaling_Pathway_in_Cancer Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq_11 Gq/11 mGluR5->Gq_11 Activates PI3K PI3K mGluR5->PI3K PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AZD9272 AZD9272 AZD9272->mGluR5 Inhibits

Caption: mGluR5 signaling cascade in cancer cells.

MAO-B Signaling and its Role in Cancer

MAO_B_Signaling_in_Cancer Monoamines Monoamines (e.g., Dopamine) MAOB MAO-B (Mitochondria) Monoamines->MAOB Substrate Aldehydes Aldehydes MAOB->Aldehydes H2O2 H₂O₂ (ROS) MAOB->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress NFkB NF-κB Oxidative_Stress->NFkB Activates Glycolysis Glycolysis (Warburg Effect) Oxidative_Stress->Glycolysis Promotes Proliferation Cell Proliferation & Survival NFkB->Proliferation Glycolysis->Proliferation AZD9272 AZD9272 AZD9272->MAOB Inhibits IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (e.g., 24h) for Cell Adherence seed_cells->incubate1 prepare_drug Prepare Serial Dilutions of Test Compound incubate1->prepare_drug treat_cells Treat Cells with Compound Concentrations incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (e.g., 2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to Radiolabelled AZD9272 and Alternative PET Ligands for mGluR5 and MAO-B Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of radiolabelled AZD9272 with other Positron Emission Tomography (PET) ligands, intended for researchers, scientists, and professionals in drug development. AZD9272, initially developed as a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5), has been radiolabelled with both Carbon-11 ([¹¹C]AZD9272) and Fluorine-18 ([¹⁸F]AZD9272).[1][2][3] Subsequent research has revealed a unique binding profile for AZD9272, including significant interaction with monoamine oxidase-B (MAO-B), distinguishing it from other mGluR5 ligands.[4][5] This guide will objectively compare the performance of radiolabelled AZD9272 with alternative PET ligands targeting both mGluR5 and MAO-B, supported by experimental data.

Overview of Radiolabelled AZD9272

AZD9272 is a selective negative allosteric modulator (NAM) of the mGluR5.[6] Its structure allows for radiolabelling with both ¹¹C and ¹⁸F without altering the molecule itself.[2][3] The ¹⁸F version offers logistical advantages for clinical use due to its longer half-life (109.8 minutes) compared to ¹¹C (20.4 minutes), allowing for distribution to PET centers without an on-site cyclotron and enabling imaging at later time points.[2][3]

A key characteristic of radiolabelled AZD9272 is its distinct regional brain distribution compared to other mGluR5 radioligands, with high binding observed in the ventral striatum, midbrain, thalamus, and cerebellum.[1][7] However, a significant finding is that the binding of [¹¹C]AZD9272 is almost completely inhibited by the mGluR5 compound fenobam, but only partially by other selective mGluR5 compounds like ABP688 and MTEP.[1][7] This has led to the discovery that AZD9272 also binds with high affinity to MAO-B, a target it shares with fenobam.[4][5] This dual binding profile is a critical consideration for researchers using AZD9272 as a PET ligand.

Data Presentation: Comparative Analysis of PET Ligands

The following tables summarize the quantitative data for radiolabelled AZD9272 and comparable PET ligands for mGluR5 and MAO-B.

Table 1: In Vitro Binding Characteristics of AZD9272 and Comparator Ligands

CompoundTargetRadioligandAssay TypeSpeciesIC₅₀ (nM)Kᵢ (nM)Reference
AZD9272mGluR5[³H]M-MTEPCompetitionRat1.4-[6]
MTEPmGluR5[³H]M-MTEPCompetitionRat2.2-[6]
FenobammGluR5[³H]M-MTEPCompetitionRat180-[6]
TZ6019P2X7R[¹²³I]TZ6019CompetitionHuman9.49 ± 1.4-[8]
GSK1482160P2X7R[¹²³I]TZ6019CompetitionHuman4.30 ± 0.86-[8]
[¹²³I]TZ6019P2X7R-SaturationHuman-6.3 ± 0.9[8]

Table 2: In Vivo Performance of Radiolabelled AZD9272 and Comparator Ligands

RadioligandTarget(s)SpeciesKey FindingsReference
[¹¹C]AZD9272mGluR5, MAO-BCynomolgus Monkey, HumanHigh brain uptake, distinct regional distribution. Binding is saturable. Shows slow metabolism with only hydrophilic radiometabolites.[9] Regional binding is highly correlated with the MAO-B ligand [¹¹C]L-deprenyl-D2.[4][4][9]
[¹⁸F]AZD9272mGluR5, MAO-BCynomolgus MonkeyConsistent binding pattern with [¹¹C]AZD9272. High metabolic stability with 59-64% of parent compound in plasma at 120 min.[2][3] Estimated effective radiation dose is approximately 0.017 mSv/MBq.[2][3][2][3]
[¹¹C]ABP688mGluR5Non-human primateCommonly used mGluR5 radioligand with a different binding pattern compared to [¹¹C]AZD9272.[1][7][1][7]
[¹¹C]L-deprenyl-D2MAO-BHumanRegional binding in the human brain is closely correlated with that of [¹¹C]AZD9272.[4][4]
[¹⁸F]JNJ-64413739P2X7RRatIncreased uptake in a rat model of neuroinflammation.[10][10]
[¹⁸F]PTTPP2X7RMouseCan cross the blood-brain barrier. Shows potential for imaging microglial activation.[11][11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Glutamate Glutamate Glutamate->mGluR5 Activates AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Inhibits

Caption: mGluR5 signaling pathway.

PET_Ligand_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation radiolabeling Radiolabeling ([¹¹C] or [¹⁸F]) in_vitro In Vitro Autoradiography (Binding Affinity & Specificity) radiolabeling->in_vitro in_vivo_animal In Vivo Animal PET Imaging (Brain Uptake, Distribution, Kinetics) radiolabeling->in_vivo_animal in_vitro->in_vivo_animal metabolism Radiometabolite Analysis (HPLC) in_vivo_animal->metabolism dosimetry Radiation Dosimetry in_vivo_animal->dosimetry human_pet Human PET Imaging (Safety, Kinetics, Target Occupancy) dosimetry->human_pet

Caption: Experimental workflow for PET ligand evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of radiolabelled AZD9272 and comparator ligands.

Table 3: Summary of Key Experimental Protocols

ExperimentProtocol Summary
Radiolabelling of [¹¹C]AZD9272 Synthesized via a palladium-mediated ¹¹C-cyanation reaction. The total synthesis time is approximately 45-50 minutes, with a radiochemical purity of >99%.[9]
Radiolabelling of [¹⁸F]AZD9272 Achieved through nucleophilic substitution of a nitro-precursor with ¹⁸F-fluoride in the presence of K₂.₂.₂ and K₂CO₃. The reaction is conducted in DMSO at 150°C for 10 minutes.[2]
In Vivo PET Imaging (Non-Human Primate) Animals are anesthetized and placed in a PET scanner. The radioligand (e.g., [¹¹C]AZD9272 or [¹⁸F]AZD9272) is injected intravenously. Dynamic PET scans are acquired for a specified duration (e.g., up to 231 minutes for [¹⁸F]AZD9272).[2][3][9] For blocking studies, a non-radiolabelled antagonist is co-injected or administered prior to the radioligand to determine specific binding.[9]
In Vitro Autoradiography Brain tissue sections from non-human primates are incubated with a radiolabelled ligand (e.g., [³H]AZD9272).[1][7] For competition studies, sections are co-incubated with varying concentrations of unlabelled competitor compounds to determine their inhibitory potency. The sections are then washed, dried, and apposed to a phosphor imaging plate or film to visualize the distribution and density of radioligand binding.[1][7]
Radiometabolite Analysis Blood samples are collected at various time points after radioligand injection. Plasma is separated and deproteinized. The parent radioligand and its metabolites are then separated and quantified using high-performance liquid chromatography (HPLC).[2][3][9]

Comparison with P2X7 Receptor PET Ligands

While AZD9272 targets mGluR5 and MAO-B, the P2X7 receptor (P2X7R) is another important target in neuroscience, particularly for imaging neuroinflammation.[12][13] P2X7R is an ATP-gated ion channel expressed on microglia and other immune cells.[13] A number of PET ligands have been developed for P2X7R, including [¹⁸F]JNJ-64413739 and [¹⁸F]PTTP.[11][13]

The primary distinction between radiolabelled AZD9272 and P2X7R ligands lies in their biological targets and, consequently, the specific cellular and pathological processes they visualize. While AZD9272 provides information on the glutamatergic system and MAO-B activity, P2X7R ligands are more direct markers of microglial activation and neuroinflammation.[10] For researchers investigating neuroinflammatory conditions, P2X7R ligands may offer greater specificity for this process. However, the dual-target nature of AZD9272 could be advantageous in studying complex neuropsychiatric disorders where both glutamatergic dysregulation and altered MAO-B activity are implicated.

Conclusion

Radiolabelled AZD9272, available as both [¹¹C]AZD9272 and [¹⁸F]AZD9272, is a valuable tool for PET imaging. Its unique binding profile, encompassing both the mGluR5 receptor and the MAO-B enzyme, distinguishes it from other mGluR5-specific ligands like [¹¹C]ABP688. This dual-target engagement must be carefully considered when interpreting imaging data. The off-target binding to MAO-B, which it shares with fenobam, may be relevant to the psychosis-like adverse events reported for these compounds.[4]

The choice of PET ligand will ultimately depend on the specific research question. For studies focused purely on mGluR5, ligands with higher selectivity may be preferable. However, for investigating the interplay between the glutamatergic system and MAO-B, or for exploring the unique pharmacology of AZD9272, it remains a compelling radiotracer. In the broader context of neuroimaging, ligands targeting other relevant markers, such as P2X7R for neuroinflammation, provide complementary information and should be selected based on the biological hypothesis being tested. This guide provides the necessary comparative data to aid researchers in making an informed decision for their preclinical and clinical imaging studies.

References

AZD9272: A Comparative Analysis of Preclinical Efficacy in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of AZD9272, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). While AZD9272 was advanced to clinical development for analgesia, publicly available preclinical data on its efficacy in specific pain models is limited.[1] Therefore, this guide evaluates AZD9272 in the context of other well-characterized mGluR5 NAMs, fenobam and basimglurant, for which more extensive preclinical efficacy data in relevant models of pain and depression are available.

Mechanism of Action: Targeting the mGluR5 Signaling Pathway

AZD9272 and its comparators, fenobam and basimglurant, exert their effects by modulating the mGluR5 signaling cascade. As negative allosteric modulators, they do not compete with the endogenous ligand, glutamate, at its binding site. Instead, they bind to a distinct allosteric site on the receptor, changing its conformation and reducing its response to glutamate.

The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating synaptic plasticity and neuronal excitability, and its dysregulation has been implicated in various neurological and psychiatric disorders.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD9272.

Comparative Preclinical Efficacy

While direct comparative studies are scarce, this section summarizes the available preclinical efficacy data for AZD9272, fenobam, and basimglurant in relevant animal models.

Compound Preclinical Model Species Key Findings
AZD9272 Drug DiscriminationRatShowed discriminative properties similar to the mGluR5 antagonist MTEP. Did not generalize to PCP, cocaine, chlordiazepoxide, or THC.[1]
Fenobam Formalin-Induced PainMouseDose-dependently reduced nociceptive behaviors in both phases of the formalin test.
CFA-Induced Thermal HyperalgesiaMouseReversed thermal hyperalgesia.
Spared Nerve Injury (SNI)MouseInduced conditioned place preference, suggesting analgesic properties in a neuropathic pain model.
Basimglurant Forced Swim TestRodentDemonstrated antidepressant-like effects.
Chronic Mild StressRatReduced anhedonia.

Detailed Experimental Protocols

To facilitate the replication and comparison of these findings, detailed methodologies for the key preclinical models are provided below.

Formalin-Induced Pain Model

This model is used to assess analgesic efficacy against both acute and persistent inflammatory pain.

Formalin_Test_Workflow cluster_preparation Preparation cluster_induction Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimatization Acclimatize animals to observation chambers Drug_Admin Administer test compound (e.g., Fenobam) or vehicle Acclimatization->Drug_Admin Formalin_Injection Inject dilute formalin solution subcutaneously into the hind paw Drug_Admin->Formalin_Injection Phase1 Phase 1 (0-5 min): Record duration of licking/biting Formalin_Injection->Phase1 Interphase Interphase (5-15 min) Phase1->Interphase Phase2 Phase 2 (15-40 min): Record duration of licking/biting Interphase->Phase2 Comparison Compare duration of nociceptive behaviors between treated and control groups Phase2->Comparison

Caption: Experimental workflow for the formalin-induced pain model.

Procedure:

  • Acclimatization: Rodents are individually placed in observation chambers for a period of habituation before the experiment.

  • Drug Administration: The test compound (e.g., fenobam) or vehicle is administered at a predetermined time before formalin injection.

  • Formalin Injection: A small volume of dilute formalin solution is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the animal's behavior is observed and recorded. The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. This nociceptive response occurs in two distinct phases:

    • Phase 1 (Early Phase): Lasting for the first 5-10 minutes, this phase is characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): Occurring after a brief quiescent period, this phase typically lasts from 15 to 40 minutes and is associated with inflammatory pain and central sensitization.

  • Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is calculated and compared between the drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used preclinical model to study chronic pain resulting from nerve injury.

Procedure:

  • Surgical Procedure: Under anesthesia, the common sciatic nerve of one hind leg is exposed. Several loose ligatures are tied around the nerve, causing a partial and chronic constriction.

  • Post-operative Recovery: Animals are allowed to recover from surgery.

  • Behavioral Testing: At various time points post-surgery, animals are assessed for signs of neuropathic pain, such as:

    • Mechanical Allodynia: Increased sensitivity to a non-painful mechanical stimulus, typically measured using von Frey filaments.

    • Thermal Hyperalgesia: Increased sensitivity to a noxious thermal stimulus, assessed using a radiant heat source (e.g., Hargreaves test).

  • Drug Administration and Testing: Test compounds are administered, and their ability to reverse the established mechanical allodynia and thermal hyperalgesia is evaluated.

Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity in rodents.

Forced_Swim_Test_Workflow cluster_preparation Preparation cluster_pre_test Pre-test Session (Day 1) cluster_test Test Session (Day 2) cluster_analysis Data Analysis Drug_Admin Administer test compound (e.g., Basimglurant) or vehicle Pre_Swim Place rodent in a cylinder of water for 15 minutes Drug_Admin->Pre_Swim Test_Swim 24 hours later, place rodent back in the water for 5 minutes Pre_Swim->Test_Swim Record_Behavior Record the duration of immobility, swimming, and climbing Test_Swim->Record_Behavior Compare_Immobility Compare immobility time between treated and control groups Record_Behavior->Compare_Immobility

Caption: Experimental workflow for the forced swim test.

Procedure:

  • Pre-test Session (Day 1): Rodents are individually placed in a cylinder filled with water from which they cannot escape for a 15-minute period. This initial exposure is a conditioning session.

  • Drug Administration: The test compound (e.g., basimglurant) or vehicle is administered according to the study protocol, often multiple times between the pre-test and test sessions.

  • Test Session (Day 2): Approximately 24 hours after the pre-test, the animals are placed back into the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating passively), swimming, and climbing behaviors are recorded by a trained observer or automated tracking software.

  • Data Analysis: A decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

AZD9272, as a selective mGluR5 negative allosteric modulator, holds therapeutic potential for neurological disorders characterized by glutamate dysregulation. While its preclinical development for analgesia is noted, the lack of detailed public efficacy data in specific pain models makes a direct comparison with other mGluR5 NAMs challenging. The available data for fenobam and basimglurant in preclinical models of pain and depression, respectively, highlight the therapeutic promise of targeting mGluR5. Further publication of preclinical efficacy studies for AZD9272 would be invaluable for the research community to fully assess its potential and guide future drug development efforts in this class.

References

A Head-to-Head Showdown: In Vivo Performance of mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a suitable mGluR5 antagonist is critical for advancing our understanding of neurological disorders and developing novel therapeutics. This guide provides a comprehensive in vivo comparison of two widely studied mGluR5 antagonists: 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), with supporting data on Fenobam. We delve into their efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data, to inform your research decisions.

Metabotropic glutamate receptor 5 (mGluR5) has emerged as a key target for therapeutic intervention in a variety of neurological and psychiatric conditions, including anxiety, pain, and neurodegenerative diseases.[1][2] The development of selective antagonists has been instrumental in elucidating the physiological and pathophysiological roles of this receptor. While MPEP has been a cornerstone tool in this research, concerns over its off-target effects have led to the development of more selective compounds like MTEP.[1][3] Fenobam, an anxiolytic with a history in human trials, has also been identified as a potent and selective mGluR5 antagonist.[4][5]

Quantitative Comparison of In Vivo Performance

The following table summarizes key in vivo and in vitro parameters for MPEP, MTEP, and Fenobam, collated from preclinical studies. These values provide a snapshot of their comparative potency, efficacy, and pharmacokinetic properties.

ParameterMPEPMTEPFenobamSpecies/RouteReferences
mGluR5 IC50 36 nM5 nM (Ca2+ flux)Potent noncompetitive antagonistRat[6]
NMDA Receptor IC50 20 µM (significant activity)>300 µM (weakly active)Not widely reportedRat[6]
Analgesic Efficacy (Formalin Test) Effective at 10-30 mg/kgEffective, details varyEffective at 30 mg/kgMouse (i.p.)[4]
Anxiolytic-like Activity YesYesYesRodents[1][4]
Peak Plasma Concentration (Cmax) ~2.6 µM (at 5 mg/kg, i.p.)~7-11 µM (at 5 mg/kg, i.p.)Not directly comparedRat[7]
Peak Brain ECF Concentration ~0.14 µM (at 5 mg/kg, i.p.)~1.3 µM (at 5 mg/kg, i.p.)Not directly comparedRat[7]
Oral Bioavailability (F%) Lower than MTEPHigher than MPEPRapidly absorbedGeneral observation, Mouse (p.o.)[7][8]
In Vivo Receptor Occupancy (ED50) ~0.8 mg/kg~0.7 mg/kgNot reportedRat[7]
Off-target Analgesic Effect in mGluR5 KO mice Retained significant analgesic efficacyNot reportedNo analgesic effectMouse[4][9]

Key In Vivo Findings: A Comparative Overview

Selectivity is Paramount: A critical differentiator between these antagonists is their selectivity. MTEP exhibits a significantly cleaner profile, with much lower affinity for NMDA receptors compared to MPEP.[3][6][10] This is a crucial consideration, as off-target NMDA receptor activity can confound the interpretation of experimental results.[3] Studies have shown that the neuroprotective effects of MPEP at higher concentrations are likely due to NMDA receptor inhibition rather than mGluR5 antagonism.[3] Fenobam has also demonstrated improved in vivo selectivity for mGluR5 over MPEP, as it had no analgesic effect in mGluR5 knockout mice, while MPEP retained its effect.[4][9]

Efficacy in Pain and Anxiety Models: All three antagonists have demonstrated efficacy in preclinical models of pain and anxiety.[1][4] For instance, in the formalin test, a widely used model of inflammatory pain, both fenobam and MPEP significantly reduced pain behaviors in mice at a dose of 30 mg/kg.[4]

Pharmacokinetic Profiles: MTEP generally shows a more favorable pharmacokinetic profile than MPEP, with higher peak plasma and brain extracellular fluid concentrations at similar doses, as well as better oral bioavailability.[7] Fenobam is rapidly absorbed and concentrated in the brain after intraperitoneal administration in mice.[4][8]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, below are detailed protocols for key in vivo experiments frequently used to compare mGluR5 antagonists.

Formalin-Induced Nociception Assay

Objective: To assess the analgesic properties of mGluR5 antagonists in a model of persistent inflammatory pain.

Protocol:

  • Animals: Adult male Swiss-Webster mice are typically used.

  • Drug Administration: The test compound (e.g., MPEP, MTEP, or Fenobam) or vehicle is administered intraperitoneally (i.p.) at a specified dose (e.g., 30 mg/kg).

  • Formalin Injection: 30 minutes after drug administration, 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately following the formalin injection, mice are placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded for a set period, typically in 5-minute intervals for up to 60 minutes. The response is biphasic, with an early phase (0-10 minutes) and a late phase (10-60 minutes).

  • Data Analysis: The total time spent exhibiting pain-related behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Open Field Test for Locomotor Activity

Objective: To evaluate the effects of the antagonists on spontaneous locomotor activity and to screen for potential sedative or hyperactive side effects.

Protocol:

  • Animals: Adult male rodents (e.g., rats or mice) are used.

  • Drug Administration: The test compound or vehicle is administered at various doses.

  • Apparatus: The open field is a square arena with walls, typically equipped with infrared beams to automatically track the animal's movement.

  • Procedure: Following a habituation period to the testing room, animals are placed in the center of the open field, and their activity is recorded for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are quantified and analyzed to assess locomotor activity and anxiety-like behavior.

Visualizing the Mechanisms

To better understand the context of these comparisons, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Antagonist mGluR5 Antagonist (MPEP, MTEP, Fenobam) Antagonist->mGluR5 Blocks

Caption: Simplified mGluR5 signaling cascade upon glutamate binding and its inhibition by antagonists.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Groups (Vehicle, Antagonist Doses) A->B C Drug Administration (e.g., i.p. injection) B->C D Waiting Period (e.g., 30 min for drug absorption) C->D E Behavioral Assay (e.g., Formalin Test) D->E F Data Collection (e.g., Time spent licking) E->F G Statistical Analysis (e.g., ANOVA) F->G H Interpretation of Results G->H

Caption: A typical experimental workflow for in vivo testing of mGluR5 antagonists.

Conclusion

The in vivo comparison of mGluR5 antagonists reveals critical differences that can significantly impact the outcome and interpretation of preclinical studies. MTEP stands out for its superior selectivity over MPEP, minimizing the confounding effects of off-target interactions, particularly at the NMDA receptor.[6][10] Fenobam also presents a promising profile with demonstrated in vivo efficacy and selectivity.[4][5] The choice of antagonist should, therefore, be guided by the specific research question, with careful consideration of the compound's selectivity and pharmacokinetic properties to ensure the generation of robust and reliable data. This guide provides a foundational dataset to aid in this critical decision-making process.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), against related receptors, supported by experimental data and detailed protocols.

AZD9272 has been identified as a potent and selective antagonist of mGluR5, a key receptor in the central nervous system implicated in various neurological and psychiatric disorders.[1][2] However, emerging evidence highlights a significant off-target affinity for monoamine oxidase-B (MAO-B), a crucial consideration for in vitro and in vivo experimental design and data interpretation.[3][4] This guide aims to provide a clear overview of the selectivity profile of AZD9272 to aid researchers in its appropriate application.

Data Presentation: Quantitative Selectivity Profile of AZD9272

TargetCompoundParameterValue (nM)Species
mGluR5 AZD9272 Kd 2.8 Human/Rat [2]
MAO-BAZD9272KiData Not Available-

It is important to note that while a specific Ki value for AZD9272 at MAO-B is not publicly available, studies have shown that MAO-B inhibitors can potently displace radiolabeled AZD9272, suggesting a high-affinity interaction.[4] In vivo studies in non-human primates have indicated that the binding of [11C]AZD9272 can be substantially inhibited by the MAO-B ligand L-deprenyl.[4] Furthermore, it has been suggested that the MAO-B component of [11C]AZD9272 binding in the human brain could be as high as 90-95% in certain regions.[3]

For comparison, other well-characterized mGluR5 NAMs, such as MTEP and fenobam, exhibit different selectivity profiles. While MTEP is highly selective for mGluR5 over other mGluR subtypes, fenobam also shares the characteristic of binding to MAO-B, similar to AZD9272.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the selectivity of compounds like AZD9272.

Radioligand Binding Assay for mGluR5

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the mGluR5 receptor.

Objective: To determine the dissociation constant (Kd) of AZD9272 for the mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Cell membrane preparation from these cells.

  • Radioligand: [3H]AZD9272.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known mGluR5 ligand like MPEP.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293-h-mGluR5 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of [3H]AZD9272, and either assay buffer (for total binding) or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot specific binding as a function of the radioligand concentration and fit the data using a one-site binding model to determine the Kd.

Calcium Mobilization Functional Assay for mGluR5

This assay measures the ability of AZD9272 to inhibit the intracellular calcium increase induced by an mGluR5 agonist, providing a functional measure of its potency.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD9272 at the mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • mGluR5 agonist (e.g., Glutamate or Quisqualate).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Seed the HEK293-h-mGluR5 cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells and add varying concentrations of AZD9272 to the wells. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then add a pre-determined concentration (e.g., EC80) of the mGluR5 agonist to all wells and continue to measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. Plot the agonist-induced calcium response as a function of the AZD9272 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO-B Enzyme Activity Assay

This protocol outlines a fluorometric method to assess the inhibitory activity of AZD9272 on MAO-B.

Objective: To determine the IC50 of AZD9272 for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., benzylamine).

  • A fluorescent probe that detects hydrogen peroxide (a byproduct of the MAO reaction).

  • MAO-B Assay Buffer.

  • Known MAO-B inhibitor as a positive control (e.g., selegiline).

  • 96-well black microplates.

  • A fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the MAO-B enzyme, assay buffer, and varying concentrations of AZD9272 or the positive control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO-B substrate and the fluorescent probe to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence intensity kinetically over a set period at an appropriate excitation and emission wavelength for the probe. The rate of increase in fluorescence is proportional to the MAO-B activity.

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of AZD9272 compared to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing compound selectivity.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Ca_release->PKC AZD9272 AZD9272 (NAM) AZD9272->mGluR5 Inhibits

Caption: mGluR5 signaling cascade initiated by glutamate binding.

Experimental_Workflow cluster_primary Primary Target Assessment cluster_secondary Off-Target Assessment cluster_selectivity Selectivity Panel Primary_Binding Radioligand Binding Assay (Target: mGluR5) Determine Kd analysis Data Analysis & Selectivity Profile Generation Primary_Binding->analysis On-Target Potency Primary_Functional Functional Assay (e.g., Calcium Mobilization) (Target: mGluR5) Determine IC50 Primary_Functional->analysis On-Target Potency Off_Target_Binding Radioligand Binding Assay (Target: MAO-B) Determine Ki Off_Target_Binding->analysis Off-Target Affinity Off_Target_Functional Enzyme Activity Assay (Target: MAO-B) Determine IC50 Off_Target_Functional->analysis Off-Target Affinity Selectivity_Screen Broad Receptor Panel Screening (e.g., other mGluRs, etc.) Selectivity_Screen->analysis Broad Selectivity start Test Compound (AZD9272) start->Primary_Binding start->Primary_Functional start->Off_Target_Binding start->Off_Target_Functional start->Selectivity_Screen

Caption: Workflow for assessing compound selectivity.

References

A Comparative Guide to the Kinetic Analysis of AZD9272 Binding to mGluR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic and binding properties of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other notable mGluR5 NAMs. This document is intended to serve as a valuable resource for researchers in neuroscience and drug development, offering a clear overview of the binding characteristics of these compounds, detailed experimental protocols for their analysis, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to mGluR5 and its Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1] Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery.[2] Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the endogenous glutamate binding site, have shown therapeutic potential. AZD9272 is one such NAM, but its kinetic profile and off-target interactions present a unique case for study compared to other well-characterized mGluR5 NAMs.[3]

Comparative Kinetic and Affinity Data

The following table summarizes the binding affinities of AZD9272 and several alternative mGluR5 negative allosteric modulators. The data highlights the distinct pharmacological profile of AZD9272, including its significant affinity for Monoamine Oxidase-B (MAO-B).

CompoundTargetParameterValue (nM)SpeciesNotes
AZD9272 mGluR5-Potent NAMHuman, RatInteracts at the same binding site as MPEP.[3]
MAO-B -Significant BindingHuman, NHPAlso potently inhibited by fenobam and MAO-B inhibitors.[4][5]
MPEP mGluR5IC5036-A prototypical mGluR5 NAM.[6][7]
mGluR5IC5012.3-[8]
MTEP mGluR5IC5025.4-Considered more selective for mGluR5 than MPEP.[8]
ABP688 mGluR5Kd2-High-affinity radioligand for PET imaging.[9]
mGluR5Kd1.7 - 5.6Human[1][10]
mGluR5Ki1.7Human[11]
Fenobam mGluR5IC5087-Also displays inverse agonist properties.
mGluR5Kd31Human
mGluR5Kd54Rat
MAO-B -Significant BindingHuman, NHPShares binding sites with AZD9272.[4][5]
AZD2066 mGluR5Ki~1200HumanEstimated from in vivo receptor occupancy studies.[1]

Experimental Protocols

A standard method to determine the binding affinity of a test compound like AZD9272 is a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for mGluR5

1. Membrane Preparation:

  • Homogenize tissue (e.g., rodent brain cortex or hippocampus) or cells expressing mGluR5 in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Setup:

  • Prepare serial dilutions of the unlabeled test compound (e.g., AZD9272).

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MPEP or [¹¹C]ABP688), and varying concentrations of the test compound.

  • Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known mGluR5 ligand).

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

4. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

5. Radioactivity Measurement:

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis homogenization Tissue/Cell Homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 washing Membrane Washing centrifugation2->washing resuspension Resuspension & Protein Assay washing->resuspension assay_setup Assay Plate Setup (Membranes, Radioligand, Test Compound) resuspension->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Dose-Response Curve (IC50) data_processing->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff) curve_fitting->ki_calculation

Competitive Radioligand Binding Assay Workflow
mGluR5 Signaling Pathway

mGluR5_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Glutamate Glutamate Glutamate->mGluR5 binds & activates AZD9272 AZD9272 (NAM) AZD9272->mGluR5 binds & inhibits

mGluR5 Signaling and NAM Inhibition

Discussion and Conclusion

The kinetic analysis of AZD9272 reveals a complex pharmacological profile. While it is a potent mGluR5 negative allosteric modulator, its significant off-target binding to MAO-B distinguishes it from more selective compounds like MTEP and ABP688.[4][5] This characteristic is shared with fenobam, another mGluR5 NAM.[4][5] The off-target activity of AZD9272 is a critical consideration for researchers, as it may contribute to its overall biological effects and potential side-effect profile.

In comparison, compounds such as MPEP and MTEP have been instrumental as research tools for elucidating the role of mGluR5, though MTEP is generally considered to have a better selectivity profile. ABP688 stands out as a high-affinity radioligand, making it particularly suitable for in vivo imaging studies such as Positron Emission Tomography (PET).[9]

For researchers investigating the therapeutic potential of mGluR5 NAMs, a thorough understanding of the kinetic and off-target binding profiles of different modulators is essential. The choice of compound will depend on the specific research question, with highly selective compounds being preferable for target validation studies, while compounds with unique polypharmacology like AZD9272 may offer insights into more complex biological systems. The experimental protocols and comparative data presented in this guide are intended to aid in the design and interpretation of such studies.

References

Safety Operating Guide

Navigating the Disposal of AZD 9272: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like AZD 9272 are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a procedural framework based on established best practices for the disposal of potent, non-hazardous research chemicals.

Step-by-Step Disposal Protocol

Adherence to a structured disposal plan is critical. The following steps outline a recommended procedure for the safe and compliant disposal of this compound.

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety and disposal. Before handling or disposing of this compound, obtain the specific SDS from the supplier. This document will provide detailed information on physical and chemical properties, hazards, and specific disposal instructions.

  • Waste Characterization: Identify all components of the waste stream. This includes the active compound (this compound), any solvents used for dissolution (e.g., DMSO, ethanol), and any contaminated labware (e.g., pipette tips, vials, gloves).

  • Segregation of Waste:

    • Solid Waste: Collect all contaminated solid materials, such as personal protective equipment (PPE), absorbent pads, and empty vials, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Containerization and Labeling:

    • Use only approved, leak-proof containers for hazardous waste.

    • Label all containers clearly with "Hazardous Waste," the full chemical name (this compound), the solvent(s), concentration, and the date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure secondary containment is in place to prevent spills.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete inventory of the waste container's contents. Never dispose of chemical waste down the drain or in the regular trash.

Key Data for Disposal Planning

When reviewing the Safety Data Sheet for this compound, pay close attention to the following sections for information pertinent to its disposal. This data should be readily available to your institution's EHS personnel.

Data PointInformation to Extract from SDS
Section 13: Disposal Considerations Specific instructions for disposal methods.
Section 2: Hazard(s) Identification Hazard classifications (e.g., flammable, toxic, corrosive).
Section 9: Physical and Chemical Properties pH, solubility, and other properties affecting disposal.
Section 11: Toxicological Information Toxicity data to assess potential hazards.
Section 12: Ecological Information Environmental hazards and persistence.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of a research compound like this compound.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization Phase Obtain SDS Obtain SDS Review Disposal Guidelines Review Disposal Guidelines Obtain SDS->Review Disposal Guidelines Characterize Waste Characterize Waste Review Disposal Guidelines->Characterize Waste Segregate Waste Segregate Waste Characterize Waste->Segregate Waste Label Containers Label Containers Segregate Waste->Label Containers Store Securely Store Securely Label Containers->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Schedule Pickup Schedule Pickup Contact EHS->Schedule Pickup Document Disposal Document Disposal Schedule Pickup->Document Disposal

Caption: Workflow for the safe and compliant disposal of research chemicals.

Essential Safety and Logistical Information for Handling AZD9272

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of AZD9272, a potent and selective mGluR5 antagonist. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

Given that a specific Safety Data Sheet (SDS) for AZD9272 is not publicly available, the following recommendations are based on the SDS for Fenobam, a structurally and functionally similar mGluR5 antagonist. Researchers should always consult the specific SDS provided by the supplier before handling any chemical.

Handling Precautions:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge steam.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side-shieldsConforming to appropriate government standards such as EN166(EU) or NIOSH (US).
Skin Protection Protective glovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection NIOSH-approved respiratorWhere risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.
Body Protection Impervious clothingThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Spill and Disposal Procedures

Accidental Release Measures:

  • Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Disposal Plan:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

mGluR5 Signaling Pathway

AZD9272 is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The binding of glutamate to mGluR5 typically activates a Gq/G11 protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). As a negative allosteric modulator, AZD9272 inhibits this pathway.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates AZD9272 AZD9272 AZD9272->mGluR5 Inhibits Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Leads to Ca_release Ca²⁺ Release ER->Ca_release Leads to

Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.

Experimental Protocol: In Vitro Assay for mGluR5 Antagonist Activity

This protocol outlines a general procedure for assessing the antagonist activity of a compound like AZD9272 on mGluR5 in a cell-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD9272 on mGluR5 activation.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • mGluR5 agonist (e.g., Glutamate or Quisqualate).

  • AZD9272.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader.

Methodology:

  • Cell Culture:

    • Culture HEK293-mGluR5 cells in T75 flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Treatment:

    • Prepare serial dilutions of AZD9272 in assay buffer.

    • After incubation, wash the cells twice with 100 µL of assay buffer.

    • Add 80 µL of assay buffer to each well.

    • Add 20 µL of the AZD9272 dilutions to the appropriate wells.

    • Incubate the plate at room temperature for 20 minutes.

  • Agonist Stimulation and Measurement:

    • Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (EC80).

    • Place the plate in a fluorescent plate reader.

    • Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at 1-second intervals.

    • After establishing a stable baseline reading for 10-20 seconds, add 25 µL of the agonist solution to each well.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data by expressing the response as a percentage of the control (agonist only) response.

    • Plot the normalized response against the logarithm of the AZD9272 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow A Seed HEK293-mGluR5 cells in 96-well plate B Incubate for 24 hours A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D E Wash cells D->E F Add AZD9272 dilutions E->F G Incubate for 20 minutes F->G H Measure baseline fluorescence G->H I Add mGluR5 agonist H->I J Measure fluorescence response I->J K Data analysis and IC50 determination J->K

Caption: Workflow for in vitro mGluR5 antagonist activity assay.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.